Sieboldin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHMLSKQZFKMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Sieboldin Biosynthesis Pathway in Malus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin, a dihydrochalcone predominantly found in certain wild Malus (apple) species, is a phenolic compound of increasing interest due to its potential biological activities. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, presenting a compilation of current research findings. The guide details the enzymatic steps, key genes, and quantitative data available to date. Furthermore, it offers a collection of experimental protocols to facilitate further research in this area.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound in Malus species is a specialized branch of the broader phenylpropanoid pathway. The pathway commences with the general phenylpropanoid metabolism, leading to the formation of p-coumaroyl-CoA. The subsequent specific steps culminating in this compound are outlined below.
From p-Coumaroyl-CoA to Phloretin
The initial committed step towards dihydrochalcones involves the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA. This reaction is catalyzed by a double bond reductase. Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to produce the dihydrochalcone scaffold, phloretin. Phloretin serves as a crucial branching point for the synthesis of various dihydrochalcones, including phloridzin, trilobatin, and this compound.
The Hydroxylation of Phloretin to 3-Hydroxyphloretin
The key step differentiating the this compound pathway from that of other common dihydrochalcones is the 3-hydroxylation of phloretin to yield 3-hydroxyphloretin. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.[1][2] Specifically, research has identified isoforms of the CYP98A family in wild Malus species, such as Malus toringo and Malus micromalus, that are capable of performing this critical hydroxylation step.[3] In contrast, the CYP98A isoforms found in domesticated apples (Malus × domestica) are unable to hydroxylate phloretin, explaining the absence of this compound in these cultivars.[3]
The Final Glycosylation Step to this compound
The terminal step in this compound biosynthesis is the glycosylation of 3-hydroxyphloretin at the 4'-hydroxyl group. This reaction is catalyzed by the enzyme phloretin glycosyltransferase 2 (PGT2), which utilizes UDP-glucose as the sugar donor.[4] PGT2 has been shown to efficiently catalyze the 4'-O-glycosylation of both phloretin (to produce trilobatin) and 3-hydroxyphloretin (to produce this compound).[4] The expression of the PGT2 gene is highly correlated with the production of trilobatin and this compound in Malus species.
Quantitative Data
The accumulation of this compound and its precursors varies significantly among different Malus species and cultivars. The following tables summarize the available quantitative data from the literature.
Table 1: Dihydrochalcone Content in the Leaves of Various Malus Species (mg/g Dry Weight)
| Species/Cultivar | Phloridzin | Phloretin | Trilobatin | This compound | Reference |
| Malus × domestica 'Gala' | 105.00 | 3.371 | - | - | [5] |
| Malus × domestica 'Ligol' | - | - | - | - | [5] |
| Malus × domestica 'Opal' | 82.5 | 2.8 | - | - | [2] |
| Malus × domestica 'Rozela' | - | - | - | - | [2] |
| Malus toringo | - | - | Present | Present | [3][6] |
| Malus micromalus | - | - | Present | Present | [3][6] |
| Malus sieboldii | - | - | Present | Present | [6] |
| Malus 'Evereste' | - | - | Present | Present | [3] |
| Malus baccata | Present | - | - | - | [3] |
| Malus prunifolia | Present | - | - | - | [3] |
| Malus robusta | Present | - | - | - | [3] |
| Malus halliana | Present | - | - | - | [3] |
| Malus × paradisiaca | Present | - | - | - | [3] |
| Malus × moerlandsii | Present | - | - | - | [3] |
| Malus floribunda | Present | - | Present | - | [3] |
| Malus × atrosanguinea | Present | - | Present | - | [3] |
Note: "-" indicates that the compound was not detected or not reported in the study.
Table 2: Kinetic Parameters of a Malus x domestica Phloretin 4'-O-Glycosyltransferase (MdPh-4'-OGT)
| Substrate | Apparent Km (µM) | Reference |
| Phloretin | 26.1 | [7] |
| UDP-Glucose | 1200 | [7] |
Note: Kinetic data for the specific glycosylation of 3-hydroxyphloretin by PGT2 and for the hydroxylation of phloretin by Malus CYP98A isoforms are not currently available in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Extraction of Dihydrochalcones from Malus Leaves
Objective: To extract dihydrochalcones, including this compound, from the leaves of Malus species for subsequent analysis.
Materials:
-
Fresh or freeze-dried Malus leaves
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Mortar and pestle or a mechanical grinder
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Harvest fresh young leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried leaf material.
-
Grind the frozen or dried leaf tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.
-
Weigh approximately 100 mg of the powdered leaf tissue into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., 80% methanol in water with 1% formic acid) to the tube.
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate the mixture at 4°C for 1 hour with occasional vortexing.
-
Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until HPLC analysis.
HPLC Analysis of Dihydrochalcones
Objective: To separate and quantify this compound and its precursors in leaf extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a diode array detector (DAD) or a mass spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm for dihydrochalcones.
-
Injection Volume: 10 µL.
Quantification:
-
Prepare standard curves for phloretin, 3-hydroxyphloretin, and this compound using authentic standards of known concentrations.
-
Identify and quantify the compounds in the leaf extracts by comparing their retention times and UV spectra with those of the standards.
References
- 1. Optimization of Phlorizin Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Dihydrochalcone Sweetener Trilobatin Requires Phloretin Glycosyltransferase2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of UDP-glucose:Phloretin 4'-O-glycosyltransferase from Malus x domestica Borkh - PubMed [pubmed.ncbi.nlm.nih.gov]
Sieboldin's Role in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sieboldin, a dihydrochalcone glycoside found in various plant species, is emerging as a molecule of interest in the study of plant defense mechanisms. While direct research on this compound is limited, analysis of its aglycone, phloretin, and the broader class of dihydrochalcones reveals significant potential in protecting plants from a range of biotic and abiotic stresses. This technical guide synthesizes the available data on the biological activity of this compound and its related compounds, providing a comprehensive overview of its antifungal properties, potential role in deterring herbivores, and its antioxidative stress responses. Detailed experimental protocols and an exploration of the potential signaling pathways involved are presented to facilitate further research and application in crop protection and drug development.
Introduction
Plants produce a vast arsenal of secondary metabolites to defend themselves against pathogens and herbivores. Among these, flavonoids and related phenolic compounds play a crucial role. This compound, chemically identified as 3-Hydroxyphloretin-4'-glucoside, is a dihydrochalcone, a subclass of flavonoids. While its glycosylated form is often a stable storage molecule, its biological activity is likely exerted through its aglycone, 3-Hydroxyphloretin, and the closely related, well-studied compound, phloretin. This document provides an in-depth analysis of the defensive properties of these molecules, drawing on available scientific literature to present quantitative data, experimental methodologies, and hypothesized signaling pathways.
Biological Activity in Plant Defense
The defensive capabilities of this compound and its aglycone, phloretin, are multifaceted, encompassing antifungal, and potential anti-herbivore activities, alongside a significant role in mitigating oxidative stress.
Antifungal Activity
Phloretin, the aglycone of the related dihydrochalcone phloridzin, has demonstrated notable in vitro and in vivo antifungal activity against a variety of plant pathogenic fungi. This suggests that this compound, upon enzymatic hydrolysis to its aglycone, could confer similar protective effects.
Table 1: Antifungal Activity of Phloretin against Plant Pathogenic Fungi
| Fungal Pathogen | Activity Metric | Value | Reference |
| Phytophthora capsici | MIC | 67 µg/mL | [1] |
| Alternaria panax | MIC | 200 µg/mL | [1] |
| Magnaporthe grisea | MIC | 200 µg/mL | [1][2] |
| Rhizoctonia solani AG4 | MIC | 200 µg/mL | [1][2] |
| Sclerotinia sclerotiorum | MIC | 200 µg/mL | [1][2] |
| Venturia inaequalis | CGI50 | 1 mM | [1] |
| Candida albicans | MIC | 74.55 µg/mL | [1][3] |
| Colletotrichum coccodes | Moderate Suppression | - | [2] |
MIC: Minimum Inhibitory Concentration; CGI50: Concentration for 50% growth inhibition.
In vivo studies have further substantiated these findings, showing that protective application of phloretin can strongly inhibit disease development. For instance, phloretin treatment has been shown to suppress diseases such as rice blast (Magnaporthe grisea) and tomato late blight (Phytophthora infestans) on seedlings[2].
Anti-Herbivore Activity
Direct evidence for the insecticidal or antifeedant properties of this compound or 3-Hydroxyphloretin against plant herbivores is currently scarce in the scientific literature. However, the broader class of flavonoids is known to possess such activities. Further research is required to specifically evaluate the potential of this compound and its aglycone in deterring insect feeding and reducing herbivore performance.
Antioxidant Activity and Stress Response
Dihydrochalcones, including this compound and phloretin, are recognized for their potent antioxidant properties, which play a critical role in plant defense against both biotic and abiotic stresses[4][5]. Pathogen infection and herbivore attack often induce oxidative stress in plants through the production of reactive oxygen species (ROS).
This compound's antioxidant capacity has been demonstrated by its ability to scavenge free radicals and protect against oxidative damage. This activity is crucial for mitigating the cellular damage caused by stress and for maintaining cellular homeostasis. The presence of this compound in young apple leaves has been correlated with high free radical scavenging activity and enhanced tolerance to photooxidative stress. Phloretin has also been shown to inhibit oxidative stress responses in various biological systems.
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted to study the biological activity of this compound in plant defense.
Antifungal Bioassay (In Vitro)
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound or its aglycone against a target fungal pathogen.
Materials:
-
Pure this compound or 3-Hydroxyphloretin/phloretin
-
Target fungal pathogen culture
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Procedure:
-
Prepare a stock solution of this compound/aglycone in DMSO.
-
Serially dilute the stock solution in PDB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a fungal spore suspension or mycelial homogenate in PDB.
-
Inoculate each well with the fungal suspension.
-
Include positive (fungus in PDB with DMSO) and negative (PDB only) controls.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
After a defined incubation period (e.g., 48-72 hours), measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Antioxidant Capacity Assay (DPPH Radical Scavenging)
This assay measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
Pure this compound
-
DPPH solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
A control solution (DPPH in methanol without this compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Signaling Pathways in Plant Defense
The precise signaling pathways through which this compound and its aglycone exert their defensive functions in plants are not yet fully elucidated. However, based on studies of phloretin in other systems and the known mechanisms of plant immunity, several potential pathways can be hypothesized.
Interference with Pathogen Signaling
Phloretin has been shown to interfere with quorum-sensing in the plant pathogenic bacterium Pectobacterium brasiliense[6]. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the production of virulence factors. By disrupting this communication, phloretin can reduce the pathogen's ability to cause disease.
Modulation of Plant Hormone Signaling
Plant defense responses are intricately regulated by a network of phytohormones, primarily salicylic acid (SA) and jasmonic acid (JA). Flavonoids are known to modulate these signaling pathways[7]. It is plausible that this compound or its aglycone could influence the balance of SA and JA signaling, thereby tailoring the plant's defense response to specific types of pathogens. For example, phloretin has been shown to disrupt auxin metabolism and distribution, a hormone that cross-talks with defense signaling pathways[8].
Regulation of Host Signaling Cascades
In animal cells, phloretin has been observed to inhibit the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) signaling pathways[9][10]. Plants possess analogous signaling components that are crucial for recognizing pathogen-associated molecular patterns (PAMPs) and initiating downstream defense responses. It is conceivable that this compound's aglycone could interact with and modulate these kinase cascades in plants, thereby influencing the expression of defense-related genes.
Visualizations
Experimental Workflow for Antifungal Bioassay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Hypothesized Signaling Pathway for this compound's Antifungal Action
Caption: Hypothesized dual action of this compound on plant defense and fungal pathogens.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, likely through its aglycone, possesses significant biological activity relevant to plant defense. Its demonstrated antifungal properties and potent antioxidant capacity position it as a promising candidate for further investigation in the development of novel, natural fungicides and crop protectants. However, significant knowledge gaps remain. Future research should focus on:
-
Direct evaluation of this compound: Conducting comprehensive studies on the purified compound to confirm and quantify its biological activities.
-
Anti-herbivore assays: Investigating the effects of this compound and its aglycone on a range of plant-feeding insects.
-
In planta studies: Moving beyond in vitro assays to understand how this compound functions within the complex environment of a living plant.
-
Mechanism of action: Elucidating the specific molecular targets and signaling pathways in both the plant and the pathogen that are modulated by this compound.
A deeper understanding of this compound's role in plant defense will not only contribute to our fundamental knowledge of plant-microbe and plant-insect interactions but also pave the way for its practical application in sustainable agriculture and potentially in the development of new therapeutic agents.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Phloretin inhibited the pathogenicity and virulence factors against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antioxidant activity of phloretin: the disclosure of a new antioxidant pharmacophore in flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrochalcones: Implication in resistance to oxidative stress and bioactivities against advanced glycation end-products and vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Phloretin, an Apple Phytoalexin, Affects the Virulence and Fitness of Pectobacterium brasiliense by Interfering With Quorum-Sensing [frontiersin.org]
- 7. Frontiers | Modulation of Phytohormone Signaling: A Primary Function of Flavonoids in Plant–Environment Interactions [frontiersin.org]
- 8. Phloretin inhibits the growth of Arabidopsis shoots by inducing chloroplast damage and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Potential of Sieboldin
Abstract
Sieboldin is a dihydrochalcone, a subclass of flavonoids, naturally occurring in various plant species, notably within the Malus (apple) genus.[1] As a member of the flavonoid family, this compound is structurally positioned to exhibit a range of pharmacological activities that are of significant interest to the therapeutic development community. Flavonoids are well-documented for their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[2][3][4] These effects are largely attributed to their ability to modulate critical cellular signaling pathways, including the NF-κB and MAPK cascades, and to mitigate oxidative stress.[5][6][7] However, research focusing specifically on purified this compound is limited. This technical guide synthesizes the current understanding of the therapeutic potential of this compound, drawing inferences from the extensive literature on closely related flavonoids and dihydrochalcones. We will detail its likely mechanisms of action, summarize relevant quantitative data from related compounds, outline key experimental protocols for its investigation, and discuss the challenges of flavonoid bioavailability. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring this compound as a novel therapeutic agent.
Introduction
Chemical Profile of this compound
This compound, also known as 3-Hydroxyphloretin-4'-glucoside, is a flavonoid belonging to the dihydrochalcone class.[8] Dihydrochalcones are characterized by an open C3 chain, distinguishing them from the more common heterocyclic structure of other flavonoid classes. The structure of this compound features a glucose moiety, making it a glycoside. This glycosylation significantly influences its solubility, stability, and pharmacokinetic profile.
-
IUPAC Name: 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one[8]
-
Molecular Formula: C21H24O11[8]
-
Molecular Weight: 452.4 g/mol [8]
Natural Occurrence and Significance
This compound is a secondary metabolite found in plants, where flavonoids play crucial roles in defense against pathogens and UV radiation, as well as in pigmentation and signaling.[9] It has been identified as a key dihydrochalcone in various apple species, where its expression is linked to specific genetic loci.[1] The study of such natural compounds is driven by their potential to serve as lead molecules for drug discovery, often possessing favorable safety profiles and multitargeted biological activity.[10][11]
Potential Therapeutic Properties and Mechanisms of Action
While direct studies on this compound are sparse, its chemical class suggests it shares therapeutic mechanisms with other well-researched flavonoids.
Antioxidant and Radical Scavenging Activity
A primary mechanism attributed to flavonoids is their potent antioxidant activity.[12] This can occur through two main pathways: direct scavenging of reactive oxygen species (ROS) and indirect action by upregulating endogenous antioxidant defenses.[12][13] The phenolic hydroxyl groups in the flavonoid structure are key to their ability to donate hydrogen atoms, thereby neutralizing free radicals.[14]
Anti-inflammatory Effects
Chronic inflammation is a key factor in many diseases.[6] Flavonoids are known to exert potent anti-inflammatory effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6][15] Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators, such as cytokines (TNF-α, IL-1β, IL-6), and enzymes like COX-2 and iNOS.[16][17]
Neuroprotective Potential
Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation.[3][18] The antioxidant and anti-inflammatory properties of flavonoids make them promising candidates for neuroprotection.[19][20] They may protect neurons from damage by scavenging ROS, reducing the production of inflammatory mediators in the brain, and modulating cell survival signaling pathways such as the PI3K/Akt pathway.[7][18]
Anticancer Activity
The anticancer activity of flavonoids is multifaceted.[10] They can suppress cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis (programmed cell death).[2][4] Interestingly, while acting as antioxidants in normal cells, flavonoids can exhibit pro-oxidant behavior in cancer cells, generating ROS to induce cytotoxicity.[2][21] They also modulate critical signaling pathways involved in cancer progression, such as PI3K/Akt/mTOR.[22][23]
Quantitative Data Summary
Specific quantitative data for pure this compound is not widely available in the literature. The following tables summarize representative data from studies on plant extracts known to contain flavonoids or from studies on structurally related compounds. This data provides a benchmark for potential efficacy that must be confirmed in future studies with isolated this compound.
Table 3.1: In Vitro Antioxidant Activity of Flavonoid-Rich Extracts
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |
|---|---|---|---|---|---|
| E. splendida Aqueous Fraction | DPPH Radical Scavenging | 129.02 ± 0.01 | BHT | 78.23 ± 0.1 | [24] |
| 3,4-dihydroxy-5-methoxybenzoic acid | DPPH Radical Scavenging | 10.69 | BHT | 21.03 | [14] |
| 3,4-dihydroxy-5-methoxybenzoic acid | Superoxide Scavenging | 11.47 | BHT | 48.71 |[14] |
Table 3.2: In Vitro Anti-inflammatory Effects of C. obtusa Leaf Oil (COD) and Sabinene
| Treatment | Concentration | Effect | Measurement | % of LPS Control | Source |
|---|---|---|---|---|---|
| COD | 200 µg/mL | Inhibition of NO Production | Griess Assay | ~40% | [25] |
| Sabinene | 200 µg/mL | Inhibition of NO Production | Griess Assay | ~55% | [25] |
| COD | 200 µg/mL | Inhibition of IL-6 Expression | RT-qPCR | ~50% | [25] |
| Sabinene | 200 µg/mL | Inhibition of IL-6 Expression | RT-qPCR | ~70% |[25] |
Note: Data is estimated from graphical representations in the source publication.
Key Experimental Protocols
To investigate the therapeutic properties of this compound, a series of standardized in vitro assays are required.
Cell Culture and Treatment
Mammalian cell lines relevant to the disease model (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma cells for neuroprotection, or MCF-7 breast cancer cells for anticancer studies) are cultured under standard conditions (e.g., 37°C, 5% CO2). Cells are seeded into appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being challenged with a stimulus (e.g., lipopolysaccharide [LPS] for inflammation) for a further incubation period (e.g., 16-24 hours).[25]
Cell Viability Assessment (MTT Assay)
To determine the cytotoxicity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. After treatment, MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically (e.g., at 570 nm). Cell viability is expressed as a percentage relative to the untreated control.[25]
Measurement of Nitric Oxide (NO) Production (Griess Assay)
To assess anti-inflammatory activity, NO production (as nitrite) in the cell culture supernatant is measured using the Griess reagent.[25] An equal volume of supernatant is mixed with the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). The mixture is incubated at room temperature, and the absorbance is measured at ~540 nm. Nitrite concentration is determined using a sodium nitrite standard curve.
Gene Expression Analysis (RT-qPCR)
Total RNA is extracted from treated cells using a suitable kit. The RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative PCR (qPCR) is performed using gene-specific primers (e.g., for TNF-α, IL-6, iNOS) and a fluorescent dye like SYBR Green. The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).[26]
Protein Expression Analysis (Western Blotting)
Cells are lysed to extract total protein. Protein concentrations are determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, IκBα) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using a chemiluminescence substrate.[25]
In Vitro Antioxidant Capacity Assays (DPPH and ABTS)
-
DPPH Assay: The ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured. A solution of this compound is mixed with a DPPH solution. The decrease in absorbance at ~517 nm is monitored, indicating the scavenging of the radical.[24][27]
-
ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated. The ability of this compound to reduce the pre-formed radical is measured by the decrease in absorbance at ~734 nm.[5][27]
Pharmacokinetics and Bioavailability
A significant hurdle in the clinical translation of flavonoids is their generally low oral bioavailability.[28] Several factors contribute to this:
-
Metabolism: As a glycoside, this compound is likely subject to hydrolysis by intestinal enzymes or gut microbiota, releasing its aglycone (3-Hydroxyphloretin).
-
First-Pass Effect: The aglycone and its metabolites undergo extensive phase I and phase II metabolism (e.g., glucuronidation, sulfation) in the intestine and liver, leading to rapid clearance.[29]
-
Poor Absorption: The physicochemical properties of flavonoids can limit their passive diffusion across the intestinal epithelium.[30]
The specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound have not been reported. Future research should focus on quantifying its absorption, distribution, metabolism, and excretion (ADME) profile. Advanced formulation strategies, such as nanoformulations, may be necessary to enhance its bioavailability for therapeutic applications.[17][31]
Conclusion and Future Directions
This compound, a dihydrochalcone flavonoid, possesses a chemical structure that strongly suggests therapeutic potential in line with other members of its class. The inferred properties—antioxidant, anti-inflammatory, neuroprotective, and anticancer—are supported by a vast body of literature on flavonoids. However, the lack of research on isolated this compound represents a critical knowledge gap.
Future research should prioritize the following:
-
In Vitro Validation: Systematically confirm the antioxidant, anti-inflammatory, and anticancer activities of purified this compound using the protocols outlined in this guide.
-
Mechanism of Action: Elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluate the therapeutic efficacy of this compound in relevant animal models of inflammation, neurodegeneration, and cancer.
-
Pharmacokinetic Profiling: Conduct comprehensive ADME studies in preclinical models to understand its bioavailability and metabolic fate.
-
Safety and Toxicology: Establish a thorough safety profile through acute and chronic toxicity studies.
By addressing these areas, the scientific community can validate the therapeutic promise of this compound and pave the way for its potential development as a novel, plant-derived therapeutic agent.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C21H24O11 | CID 42607701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms [mdpi.com]
- 11. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant properties of the alkaloid boldine in systems undergoing lipid peroxidation and enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective Potential of Flavonoids in Brain Disorders | MDPI [mdpi.com]
- 20. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]
- 21. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo [frontiersin.org]
- 27. mdpi.com [mdpi.com]
- 28. Bioavailability of flavonoids: a review of their membrane transport and the function of bilitranslocase in animal and plant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
Sieboldin: A Technical Guide to its Putative Antioxidant Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sieboldin is a naturally occurring dihydrochalcone, identified chemically as 3-Hydroxyphloretin-4'-glucoside, found predominantly in wild Malus (apple) species.[1][2][3] Like other members of the flavonoid family, it is recognized for its potential health benefits, including free radical scavenging activity.[4] However, detailed molecular studies elucidating its specific mechanisms of action as an antioxidant are not yet extensively available in the published literature. This technical guide provides an in-depth overview of the putative antioxidant mechanisms of this compound, based on the well-established activities of its chemical class. It covers direct free-radical scavenging and the modulation of key cellular signaling pathways, such as the Nrf2-Keap1 and MAPK pathways. This document is intended to serve as a foundational resource for researchers, providing both the theoretical framework and practical experimental designs necessary to investigate this compound's full therapeutic potential.
Introduction to this compound
This compound is a specialized secondary metabolite belonging to the dihydrochalcone group of flavonoids.[2] Its chemical structure, characterized by multiple phenolic hydroxyl groups, positions it as a promising antioxidant.[1][5] Antioxidants are vital for mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, by neutralizing excessive reactive oxygen species (ROS).[6] The antioxidant activity of flavonoids can be broadly categorized into two types:
-
Direct Mechanism: Direct scavenging of free radicals through hydrogen atom or electron donation.[7][8]
-
Indirect Mechanism: Upregulation of endogenous antioxidant defenses through the modulation of cellular signaling pathways.[7]
This guide will explore both putative mechanisms for this compound, drawing parallels from extensively studied flavonoids.
Direct Antioxidant Action: Free Radical Scavenging
The fundamental antioxidant property of flavonoids like this compound lies in their chemical structure. The phenolic hydroxyl (-OH) groups on the aromatic rings are capable of donating a hydrogen atom or an electron to neutralize highly reactive free radicals, thus terminating damaging chain reactions.[8][9]
The primary mechanisms involved are:
-
Hydrogen Atom Transfer (HAT): The flavonoid antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), stabilizing the radical and forming a more stable flavonoid radical (ArO•). ArOH + R• → ArO• + RH
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid first donates an electron to the free radical, forming a flavonoid radical cation and an anion. The radical cation then releases a proton to become a stable radical.
The catechol (3,4-dihydroxy) structure on this compound's B-ring is a key feature known to confer potent radical-scavenging ability in flavonoids.
Indirect Antioxidant Action: Modulation of Cellular Signaling Pathways
Beyond direct scavenging, flavonoids can exert powerful, long-lasting antioxidant effects by activating the cell's own defense systems. The two most critical pathways in this context are the Nrf2-Keap1 and MAPK signaling cascades.
The Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[10][11] Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[12]
Many flavonoids act as Nrf2 activators. They are thought to interact with reactive cysteine residues on Keap1, inducing a conformational change that disrupts the Nrf2-Keap1 binding.[10][13] This prevents Nrf2 degradation, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[12][14]
Key Nrf2 target genes include:
-
Heme Oxygenase-1 (HO-1): An enzyme that degrades pro-oxidant heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.[14]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxification enzyme that catalyzes the reduction of quinones, preventing them from generating ROS.[14]
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.
The proposed mechanism by which this compound may activate this pathway is illustrated below.
References
- 1. This compound | C21H24O11 | CID 42607701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 18777-73-6 [chemicalbook.com]
- 5. PubChemLite - this compound (C21H24O11) [pubchemlite.lcsb.uni.lu]
- 6. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. NRF2 activation by reversible KEAP1 binding induces the antioxidant response in primary neurons and astrocytes of a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Diabetic Effects of Quercetin: A Technical Guide
Abstract: Diabetes mellitus remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered considerable attention for their potential anti-diabetic properties. This technical guide provides a comprehensive overview of the anti-diabetic effects of Quercetin, a prominent flavonoid. We delve into its mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows modulated by Quercetin, offering a valuable resource for researchers, scientists, and drug development professionals in the field of diabetes research.
Introduction
Quercetin is a flavonoid widely distributed in fruits, vegetables, and grains, known for its antioxidant and anti-inflammatory properties.[1] Emerging evidence strongly suggests its potential as an anti-diabetic agent.[2][3][4] This guide will explore the multifaceted mechanisms through which Quercetin exerts its anti-diabetic effects, including the inhibition of key digestive enzymes and the modulation of intracellular signaling pathways that regulate glucose homeostasis.
In Vitro Anti-Diabetic Effects of Quercetin
Inhibition of Carbohydrate-Digesting Enzymes
A primary strategy in managing postprandial hyperglycemia is to delay the absorption of dietary carbohydrates. Quercetin has been shown to inhibit key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase.[4][5]
Table 1: In Vitro Enzyme Inhibition by Quercetin
| Enzyme | Source | IC50 Value | Reference |
| α-Glucosidase | Yeast | 10.92 µM | [6] |
| α-Glucosidase | - | 0.017 mmol/L | [7] |
| α-Glucosidase | Rat | 0.038 µM | [5] |
| α-Amylase | Rat | 0.061 µM | [5] |
| PTP1B | - | 4.3 - 36.8 µmol/L | [8] |
| PI3-Kinase | - | 3.8 µM | [9] |
Modulation of Cellular Signaling Pathways
Quercetin influences key signaling pathways involved in glucose metabolism, such as the PI3K/Akt and AMPK pathways, in various cell lines.[10][11][12]
The PI3K/Akt signaling cascade is a crucial mediator of insulin's metabolic effects. Quercetin has been found to inhibit PI3K with an IC50 of 3.8 µM, which can influence downstream signaling events.[9]
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK can enhance glucose uptake and utilization. Studies have shown that quercetin can activate AMPK in various cell types.[12][13]
Glucose Uptake and GLUT4 Translocation
Quercetin has been demonstrated to stimulate glucose uptake in muscle cells. This effect is partly mediated by the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. In L6 myotubes, 50 µM of quercetin for 18 hours significantly stimulated basal glucose uptake by 70 ± 20%.[14] Furthermore, quercetin at a concentration of 1 nM has been shown to promote GLUT4 translocation in L6 myotubes.[15]
In Vivo Anti-Diabetic Effects of Quercetin
Numerous in vivo studies using rodent models of diabetes have demonstrated the anti-diabetic efficacy of Quercetin.
Table 2: Effects of Quercetin in Animal Models of Diabetes
| Animal Model | Quercetin Dose | Duration | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic rats | 50 mg/kg/day | 6 weeks | Reduced blood glucose, improved lipid profile. | [16] |
| STZ-induced diabetic rats | 30 mg/kg | 14 days | Significantly decreased glucose levels. | [17] |
| STZ-induced diabetic rats | 50 mg/kg b.w. | 8 weeks | Decreased fasting blood glucose from 230 ± 7.2 mg/dL to 151 ± 6.8 mg/dL; Increased insulin levels from 0.28 ± 0.04 ng/mL to 0.75 ± 0.06 ng/mL. | [18] |
| db/db mice | 0.04% and 0.08% of diet | 6 weeks | Plasma glucose levels significantly decreased by 15% and 31%, respectively. | [19] |
| Fructose-fed insulin-resistant rats | - | 6 weeks | Reduced elevated blood pressure and exaggerated vasoconstriction. | [1] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from studies evaluating the inhibitory effects of flavonoids on α-glucosidase.[6][7]
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in the same buffer.
-
Assay Procedure:
-
Add 50 µL of different concentrations of Quercetin (dissolved in DMSO, then diluted with buffer) to the wells of a 96-well plate.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for PI3K/Akt and AMPK Pathway Activation
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/Akt and AMPK signaling pathways.[11][12]
-
Cell Culture and Treatment: Culture cells (e.g., L6 myotubes, HepG2 hepatocytes) to 80-90% confluency. Treat the cells with various concentrations of Quercetin for the desired time periods.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, PI3K, and AMPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Anti-Diabetic Study in Streptozotocin (STZ)-Induced Diabetic Rats
This is a common model to investigate the effects of potential anti-diabetic agents.[18][20]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for one week under standard laboratory conditions.
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (55 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5). Monitor blood glucose levels after 72 hours to confirm the induction of diabetes (glucose levels > 200 mg/dL).
-
Experimental Groups:
-
Group 1: Normal control (vehicle-treated).
-
Group 2: Diabetic control (vehicle-treated).
-
Group 3: Diabetic rats treated with Quercetin (e.g., 50 mg/kg/day, orally).
-
Group 4: Diabetic rats treated with a standard anti-diabetic drug (e.g., metformin).
-
-
Treatment and Monitoring: Administer the treatments daily for a period of 4-8 weeks. Monitor body weight, food and water intake, and fasting blood glucose levels weekly.
-
Biochemical Analysis: At the end of the study, collect blood samples for the analysis of serum insulin, lipid profile (total cholesterol, triglycerides, HDL, LDL), and markers of liver and kidney function.
-
Histopathology: Collect pancreas, liver, and kidney tissues for histopathological examination.
Visualizations
Signaling Pathways
Caption: Quercetin's multifaceted anti-diabetic mechanisms.
Experimental Workflow: In Vivo STZ Model
Caption: Workflow for in vivo evaluation of Quercetin.
Conclusion
Quercetin demonstrates significant potential as an anti-diabetic agent through a variety of mechanisms. Its ability to inhibit carbohydrate-digesting enzymes, modulate key signaling pathways involved in glucose homeostasis, and improve glycemic control and lipid profiles in vivo underscores its therapeutic promise. The detailed protocols and data presented in this guide serve as a valuable resource for the scientific community to further explore and validate the anti-diabetic effects of Quercetin and other flavonoids. Further clinical investigations are warranted to translate these preclinical findings into effective therapeutic strategies for the management of diabetes mellitus.
References
- 1. Quercetin Protects against Diabetes-Induced Exaggerated Vasoconstriction in Rats: Effect on Low Grade Inflammation | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Potential of Quercetin as a Promising Therapeutic Agent Against Type 2 Diabetes [mdpi.com]
- 4. Therapeutic Potential of Quercetin in the Management of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative evaluation of quercetin, isoquercetin and rutin as inhibitors of alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibition of phosphatidylinositol 3-kinase by quercetin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Quercetin on Diabetic Rat [svuijm.journals.ekb.eg]
- 17. Anti-Diabetic Effect of Cotreatment with Quercetin and Resveratrol in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quercetin, a Plant Flavonol Attenuates Diabetic Complications, Renal Tissue Damage, Renal Oxidative Stress and Inflammation in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quercetin ameliorates hyperglycemia and dyslipidemia and improves antioxidant status in type 2 diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Role of Glycosylation in Sieboldin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sieboldin, a dihydrochalcone glycoside found predominantly in plants of the Malus genus, is chemically identified as 3-hydroxyphloretin-4'-O-glucoside[1]. As a member of the flavonoid family, its biological activities are of significant interest to the scientific community. This technical guide provides an in-depth analysis of the potential role of the O-glucoside moiety in modulating the bioactivity of its aglycone, 3-hydroxyphloretin. While direct experimental data on this compound is limited, this document synthesizes information from closely related dihydrochalcones, such as phloretin and its glycoside phlorizin, to build a comprehensive theoretical framework. This guide covers the anticipated effects of glycosylation on this compound's antioxidant, anti-inflammatory, and anticancer properties, details relevant experimental protocols, and visualizes the key signaling pathways likely influenced by this compound.
Introduction: The Structure-Activity Relationship of Dihydrochalcone Glycosides
Flavonoids are a diverse group of polyphenolic compounds recognized for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities[1]. The biological action of a flavonoid is intrinsically linked to its chemical structure. Glycosylation, the attachment of a sugar moiety to the flavonoid backbone, is a critical modification that significantly influences the compound's physicochemical properties and, consequently, its bioactivity[2][3].
This compound is the 4'-O-glucoside of 3-hydroxyphloretin[1]. The presence of the glucose unit at the 4' position is expected to have the following general effects:
-
Increased Water Solubility and Stability: The hydrophilic nature of the glucose moiety enhances the water solubility of the aglycone, which can be beneficial for pharmaceutical formulations[4].
-
Altered Bioavailability: While increasing solubility, glycosylation can impact how the compound is absorbed and metabolized. Often, flavonoid glycosides are not readily absorbed in the small intestine and require hydrolysis by gut microbiota to release the more bioactive aglycone[3].
-
Modulated In Vitro Bioactivity: In many in vitro assays, the aglycone form of a flavonoid exhibits greater biological activity than its glycosylated counterpart. This is often attributed to the bulky sugar group sterically hindering interactions with molecular targets, or the modification of a hydroxyl group crucial for the compound's mechanism of action[2].
This guide will explore these principles in the specific context of this compound, drawing parallels from the well-studied dihydrochalcone phloretin and its glycoside phlorizin.
Bioactivity of this compound: The Influence of the Glucoside Moiety
While specific quantitative bioactivity data for this compound is scarce in the literature, we can infer its potential activities based on its aglycone, 3-hydroxyphloretin, and the known effects of glycosylation.
Antioxidant Activity
The antioxidant capacity of flavonoids is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The catechol (o-dihydroxy) structure in the B-ring of 3-hydroxyphloretin is a key feature for potent antioxidant activity.
Expected Role of Glycosylation: The glycosylation at the 4'-position on the A-ring of this compound leaves the critical 3',4'-dihydroxy configuration on the B-ring intact. Therefore, this compound is expected to retain significant antioxidant properties[5]. However, in vitro studies on similar flavonoids often show that the aglycone has a lower IC50 value (higher potency) in radical scavenging assays like DPPH and ABTS, possibly due to the steric hindrance from the sugar molecule.
Table 1: Predicted Comparative Antioxidant Activity of this compound and 3-Hydroxyphloretin
| Compound | Predicted DPPH Radical Scavenging Activity (IC50) | Predicted ABTS Radical Scavenging Activity (IC50) | Rationale |
| This compound | Higher IC50 | Higher IC50 | The glucose moiety may cause steric hindrance, slightly reducing the efficiency of radical scavenging compared to the aglycone. |
| 3-Hydroxyphloretin | Lower IC50 | Lower IC50 | The exposed hydroxyl groups, particularly the catechol group on the B-ring, allow for more efficient free radical scavenging. |
Anti-inflammatory Activity
Flavonoids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways such as NF-κB and MAPK. An extract from Malus sieboldii, a natural source of this compound, has been shown to potently inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages[6].
Expected Role of Glycosylation: Studies on other flavonoids suggest that glycosylation often attenuates the in vitro anti-inflammatory activity. The aglycone is typically more effective at inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and suppressing the activation of transcription factors involved in the inflammatory response. However, the increased solubility and altered bioavailability of the glycoside could lead to significant in vivo anti-inflammatory effects after metabolic activation.
Table 2: Predicted Comparative Anti-inflammatory Activity of this compound and 3-Hydroxyphloretin
| Compound | Predicted Inhibition of NO Production (IC50) | Predicted Effect on NF-κB Signaling | Rationale |
| This compound | Higher IC50 | Weaker direct inhibition | The sugar moiety may reduce the ability of the molecule to interact with key enzymes and proteins in the inflammatory cascade in vitro. |
| 3-Hydroxyphloretin | Lower IC50 | Stronger direct inhibition | The aglycone is likely to be a more potent direct inhibitor of inflammatory pathways due to its smaller size and exposed hydroxyl groups. |
Anticancer Activity
The anticancer potential of flavonoids is often linked to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. The aglycone of this compound, 3-hydroxyphloretin, has been shown to possess potent anti-adipogenic and anticancer activities[7].
Expected Role of Glycosylation: Similar to other bioactivities, the aglycone is generally found to be more cytotoxic to cancer cell lines in vitro. The glycoside may serve as a pro-drug, releasing the active aglycone at the target site. The enhanced solubility of this compound could be advantageous for its delivery and eventual bioavailability to tumor tissues.
Table 3: Predicted Comparative Anticancer Activity of this compound and 3-Hydroxyphloretin
| Compound | Predicted Cytotoxicity (e.g., MTT Assay IC50) | Predicted Effect on PI3K/Akt Pathway | Rationale |
| This compound | Higher IC50 | Weaker direct modulation | The glycoside is expected to be less potent in direct in vitro cytotoxicity assays. |
| 3-Hydroxyphloretin | Lower IC50 | Stronger direct modulation | The aglycone is predicted to be the more active form in inhibiting cancer cell proliferation and modulating key survival pathways. |
Key Signaling Pathways in this compound Bioactivity
Based on the known mechanisms of related flavonoids, this compound and its aglycone are likely to exert their biological effects through the modulation of several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids often inhibit this pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK cascades are ERK, JNK, and p38. Flavonoids can modulate these pathways to exert their bioactivities.
PI3K/Akt Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Flavonoids have been shown to inhibit this pathway, contributing to their anticancer effects.
Experimental Protocols for Assessing Bioactivity
The following sections detail standard in vitro methodologies that can be employed to quantify the bioactivity of this compound and its aglycone, 3-hydroxyphloretin.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound, 3-hydroxyphloretin, and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
-
Methodology:
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound (this compound or 3-hydroxyphloretin) or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anti-inflammatory Activity Assay
-
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is an indicator of the inflammatory response. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
-
Methodology:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach appropriate confluency.
-
Pre-treat the cells with various concentrations of this compound or 3-hydroxyphloretin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm. A standard curve using sodium nitrite is used for quantification.
-
A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity as the cause of reduced NO production.
-
Anticancer Activity Assay
-
Principle: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or 3-hydroxyphloretin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a detergent reagent (e.g., DMSO or a specialized solubilization solution).
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion and Future Directions
This compound, as a glycosylated dihydrochalcone, holds potential as a bioactive compound. Based on the extensive research on related flavonoids, it is hypothesized that the glycosylation of 3-hydroxyphloretin to form this compound enhances its solubility and stability while likely reducing its direct bioactivity in in vitro settings. The glucose moiety likely acts as a modulating group, influencing the compound's pharmacokinetics and potentially serving as a pro-drug that releases the more active aglycone in vivo.
The lack of direct experimental data on this compound presents a clear research gap. Future studies should focus on:
-
Direct Comparative Studies: Performing in vitro and in vivo studies to directly compare the antioxidant, anti-inflammatory, and anticancer activities of this compound and 3-hydroxyphloretin to definitively elucidate the role of the 4'-O-glucoside.
-
Metabolism and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its fate in biological systems.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound and its aglycone.
A thorough investigation of this compound will not only contribute to a deeper understanding of flavonoid structure-activity relationships but may also pave the way for its development as a novel therapeutic agent or nutraceutical.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Production of 3-OH Phlorizin, a Possible Bioactive Polyphenol from Apples, by Bacillus megaterium CYP102A1 via Regioselective Hydroxylation [mdpi.com]
- 5. 3-Hydroxyphloretin-4'-glucoside | 18777-73-6 | XH161919 [biosynth.com]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De Novo Artificial Biosynthesis of 3-Hydroxyphloretin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Biological Potential of Sieboldin from Wild Apples: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sieboldin, a dihydrochalcone predominantly found in wild apple species (Malus spp.), is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery of this compound in wild apples, detailed methodologies for its isolation and purification, and a summary of its known biological activities. The document includes structured data tables for quantitative analysis, comprehensive experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Wild apple species are a rich reservoir of unique phytochemicals, many of which are not prevalent in domesticated apple varieties. Among these, the dihydrochalcone this compound has been identified as a major phenolic compound in the leaves of species such as Malus toringo and Malus micromalus. Dihydrochalcones are a class of flavonoids known for their diverse biological activities, and this compound, in particular, has demonstrated potential as an antimicrobial agent. This guide focuses on the technical aspects of this compound research, from its initial discovery to its potential therapeutic implications.
Discovery and Occurrence
This compound (3-hydroxyphloridzin) is a glycosylated dihydrochalcone that is notably abundant in the leaves of certain wild apple species. Unlike domesticated apples (Malus domestica), where phloridzin is the dominant dihydrochalcone, wild relatives such as M. toringo and M. micromalus accumulate significant quantities of this compound.
Quantitative Analysis of this compound in Wild Apples
Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has been instrumental in determining the concentration of this compound in various wild apple tissues. The data presented in Table 1 highlights the significant abundance of this compound in the leaves of these wild species.
Table 1: Quantitative Data on this compound Content and Extraction Yield
| Parameter | Species | Plant Part | Value | Analytical Method |
| This compound Content | Malus toringo, M. micromalus | Leaves | 3-4 mg/g (fresh weight) | HPLC |
| Extraction Yield | Malus spp. (general) | Leaves | Variable, dependent on method | Gravimetric analysis after solvent evaporation |
| Purity after Purification | Malus spp. (general for dihydrochalcones) | Leaves | >95% | HPLC |
Isolation and Purification of this compound
The isolation and purification of this compound from wild apple leaves involve a multi-step process that leverages its physicochemical properties. The following protocol is a comprehensive methodology adapted from established procedures for the purification of dihydrochalcones from Malus species.
Experimental Protocol: Extraction and Purification
3.1.1. Materials and Reagents
-
Fresh or freeze-dried leaves of Malus toringo or Malus micromalus
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Macroporous adsorbent resin (e.g., Amberlite XAD-7)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)
3.1.2. Extraction Procedure
-
Sample Preparation: Air-dry or freeze-dry fresh leaves of wild apples and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered leaf material in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours. Repeat the extraction process three times to ensure maximum yield.
-
Filtration and Concentration: Combine the methanolic extracts, filter through Whatman No. 1 filter paper, and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
3.1.3. Purification Workflow
The purification of this compound from the crude extract is a sequential process designed to remove impurities and isolate the target compound.
Caption: Experimental Workflow for this compound Isolation.
3.1.4. Detailed Purification Steps
-
Liquid-Liquid Partitioning: Resuspend the crude extract in deionized water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate. The n-hexane fraction removes nonpolar compounds, while the ethyl acetate fraction will contain the dihydrochalcones.
-
Macroporous Resin Chromatography: Concentrate the ethyl acetate fraction to dryness and redissolve in a minimal amount of methanol. Load the sample onto a pre-equilibrated macroporous adsorbent resin column. Wash the column with deionized water to remove sugars and other polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 100%). Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.
-
Preparative HPLC: Pool the fractions rich in this compound and subject them to preparative HPLC on a C18 column. Use a gradient of acetonitrile in water with 0.1% formic acid as the mobile phase to achieve high purity.
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.
Structural Elucidation
The definitive identification of the isolated compound as this compound requires spectroscopic analysis. While specific spectral data for this compound is not widely published, the following techniques are standard for the structural elucidation of flavonoids and related compounds.
Experimental Protocol: Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H-NMR and 13C-NMR: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4). Acquire 1H and 13C NMR spectra to determine the proton and carbon environments, respectively.
-
2D-NMR (COSY, HSQC, HMBC): Perform 2D-NMR experiments to establish correlations between protons and carbons, which is crucial for assigning the complete structure, including the position of the glycosidic linkage.
4.1.2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Utilize techniques like ESI-QTOF-MS to obtain the accurate mass of the molecular ion, which allows for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion to obtain characteristic fragmentation patterns that can confirm the structure of the aglycone and the sugar moiety.
Biological Activities of this compound
Preliminary studies have indicated that this compound possesses antimicrobial properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for pure this compound, are not yet widely available in the literature. The data presented in Table 2 is based on the general antimicrobial activity observed for apple extracts rich in phenolic compounds.
Table 2: Biological Activity of this compound and Related Compounds
| Activity | Target Organism/Cell Line | Quantitative Data | Method |
| Antibacterial Activity | Gram-positive & Gram-negative bacteria | MIC values for pure this compound are not currently available in the literature. Apple extracts show activity in the mg/mL range. | Broth microdilution assay |
| Antifungal Activity | Various fungal strains | MIC values for pure this compound are not currently available in the literature. Apple extracts show inhibitory effects. | Broth microdilution assay |
| Signaling Pathway Modulation | Human cancer cell lines (for related dihydrochalcones) | Inhibition of EGFR/MAPK and PI3K/Akt pathways. | Western Blot, Kinase assays |
Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound are still under investigation, studies on other dihydrochalcones have provided insights into their potential mechanisms of action at the cellular level. For instance, certain dihydrochalcone derivatives have been shown to interfere with key signaling cascades implicated in cell proliferation and survival, such as the EGFR/MAPK and PI3K/Akt pathways.
Postulated Signaling Pathway for Dihydrochalcones
The following diagram illustrates a potential mechanism by which dihydrochalcones may exert their effects, based on studies of related compounds.
Caption: Postulated Signaling Pathway Modulation by Dihydrochalcones.
Future Perspectives and Conclusion
This compound represents a promising natural product from wild apples with potential for further development. Future research should focus on:
-
Comprehensive Bioactivity Screening: Establishing specific MIC values of pure this compound against a wide range of bacterial and fungal pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to assess its drug-like potential.
-
Optimization of Isolation Procedures: Developing more efficient and scalable methods for the isolation of this compound from wild apple resources.
Sieboldin's Contribution to Oxidative Stress Tolerance in Plants: An In-depth Technical Guide
Disclaimer: Direct research on the specific contributions of sieboldin to oxidative stress tolerance in plants is limited in the available scientific literature. This guide provides a comprehensive overview of the antioxidant properties of flavonoids and flavonolignans, with a detailed focus on the well-researched compound silybin (also known as silibinin) as a representative molecule. The information on silybin can offer valuable insights into the potential mechanisms by which this compound may contribute to oxidative stress tolerance in plants.
Introduction to Oxidative Stress in Plants
Plants are constantly exposed to various environmental stressors, such as drought, salinity, heavy metals, and high light, which can lead to the overproduction of reactive oxygen species (ROS). ROS, including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can cause significant damage to cellular components like lipids, proteins, and DNA. This cellular damage, termed oxidative stress, can impair physiological processes and ultimately impact plant growth and survival. To counteract the damaging effects of ROS, plants have evolved a sophisticated antioxidant defense system, which includes both enzymatic and non-enzymatic components.
Flavonoids, a diverse group of plant secondary metabolites, play a crucial role as non-enzymatic antioxidants. Their structure, featuring multiple hydroxyl groups, enables them to effectively scavenge free radicals. This compound, a dihydrochalcone, belongs to this broad class of compounds. While direct evidence of its role in plant oxidative stress is scarce, its chemical structure suggests potential antioxidant activity.
This compound: Structure and Known Activities
This compound is a natural dihydrochalcone found in plants such as Malus baccata. Its chemical structure consists of a C6-C3-C6 backbone, characteristic of flavonoids.
-
IUPAC Name: 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one[1]
While research on its effects in plants is lacking, one study has mentioned its free radical scavenging activity in a non-plant context, specifically in trapping methylglyoxal, a reactive dicarbonyl species.[3] This activity suggests that this compound has the chemical potential to act as an antioxidant.
Silybin: A Model Flavonolignan for Oxidative Stress Tolerance
Given the limited data on this compound, this guide will now focus on silybin, the major active constituent of silymarin, an extract from milk thistle (Silybum marianum) seeds.[4][5][6] Silybin is a flavonolignan, a class of compounds structurally related to flavonoids. Extensive research has demonstrated its potent antioxidant and cytoprotective effects, making it an excellent model for understanding how compounds like this compound might function in plant stress tolerance.
Silybin combats oxidative stress through multiple mechanisms:
-
Direct ROS Scavenging: Silybin can directly neutralize various ROS. It is a potent scavenger of hypochlorous acid (HOCl) and hydroxyl radicals (•OH).[7] However, its ability to scavenge superoxide anions (O₂⁻) is limited.[7]
-
Inhibition of ROS-Producing Enzymes: Silybin can inhibit enzymes that generate ROS, thereby preventing their formation at the source.[4]
-
Chelation of Metal Ions: By chelating metal ions like iron and copper, silybin can prevent the Fenton reaction, a major source of highly reactive hydroxyl radicals.[4]
-
Modulation of Antioxidant Enzyme Activity: Silybin has been shown to enhance the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4][8]
The following table summarizes key quantitative data on the antioxidant effects of silybin and its related compound, silymarin.
| Parameter | Compound | Concentration | Effect | Reference |
| H₂O₂ Scavenging (IC₅₀) | Silymarin (as silybin) | 38 µM | 50% inhibition of hydrogen peroxide | [4] |
| NO Scavenging (IC₅₀) | Silymarin (as silybin) | 266 µM | 50% inhibition of nitric oxide | [4] |
| O₂⁻ Production Inhibition (IC₅₀) | Silibinin | 80 µM | 50% inhibition in rat Kupffer cells | [4] |
| Lipid Peroxidation Inhibition | Silymarin | Not specified | 82.7% inhibition of linoleic acid peroxidation | [4] |
| DPPH Radical Scavenging (%) | Silymarin | 100 - 450 ppm | 70.27% - 86.77% scavenging activity | [9] |
| Antioxidant Enzyme Activity | Silymarin | 50 mg/kg/BW | Significant increase in hepatic SOD, CAT, and GSH-Px in rats | [4] |
Signaling Pathways Modulated by Silybin
A crucial aspect of silybin's protective role is its ability to modulate cellular signaling pathways involved in the stress response.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Silybin is a known activator of the Nrf2 pathway.[10][11][12] By activating Nrf2, silybin upregulates the expression of protective genes, including those encoding for:
-
Heme oxygenase-1 (HO-1)
-
NAD(P)H:quinone oxidoreductase 1 (NQO1)
-
Glutathione S-transferases (GSTs)
-
Superoxide dismutase (SOD)
-
Catalase (CAT)
-
Glutathione peroxidase (GPx)
This upregulation of the endogenous antioxidant defense system provides a robust and lasting protection against oxidative stress.[10][12]
Experimental Protocols
This section outlines common experimental protocols used to assess the antioxidant activity of compounds like silybin in plant systems. These methods can be adapted to study this compound, should it become a focus of future research.
-
Plant Species: Choose a suitable model plant (e.g., Arabidopsis thaliana) or a crop species relevant to the research question.
-
Growth Conditions: Grow plants under controlled environmental conditions (photoperiod, temperature, humidity).
-
Stress Induction: Apply a specific oxidative stressor, such as:
-
Drought: Withhold water for a defined period.
-
Salinity: Irrigate with a salt solution (e.g., NaCl).
-
Heavy Metals: Supplement the growth medium with a heavy metal salt (e.g., CdCl₂).
-
High Light: Expose plants to a higher than normal light intensity.
-
-
Treatment with Test Compound: Apply the test compound (e.g., silybin or this compound) at various concentrations before or during the stress treatment.
-
Lipid Peroxidation (Malondialdehyde - MDA Assay):
-
Homogenize plant tissue in trichloroacetic acid (TCA).
-
Centrifuge to collect the supernatant.
-
Add thiobarbituric acid (TBA) to the supernatant and heat.
-
Measure the absorbance of the resulting pink-colored complex at 532 nm and correct for non-specific absorbance at 600 nm.
-
-
Hydrogen Peroxide (H₂O₂) Content:
-
Homogenize plant tissue in a suitable buffer (e.g., phosphate buffer).
-
Centrifuge and collect the supernatant.
-
React the supernatant with a reagent like xylenol orange or use a commercial H₂O₂ assay kit.
-
Measure the absorbance at the appropriate wavelength.
-
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a methanolic solution of DPPH.
-
Mix the plant extract with the DPPH solution.
-
Incubate in the dark.
-
Measure the decrease in absorbance at 517 nm as the purple DPPH radical is scavenged.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Mix the plant extract with the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm.
-
-
Superoxide Dismutase (SOD): Assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT): Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.
-
Glutathione Peroxidase (GPx): Measure the rate of NADPH oxidation coupled to the reduction of oxidized glutathione by glutathione reductase.
-
RNA Extraction: Isolate total RNA from plant tissues.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): Use gene-specific primers to quantify the expression levels of target genes (e.g., Nrf2, SOD, CAT, APX) relative to a housekeeping gene.
Conclusion and Future Perspectives
While direct evidence for the role of this compound in plant oxidative stress tolerance is currently lacking, its classification as a flavonoid suggests it likely possesses antioxidant properties. The extensive research on the related flavonolignan, silybin, provides a strong framework for understanding the potential mechanisms by which this compound could contribute to plant stress resilience. These mechanisms likely involve direct ROS scavenging, modulation of antioxidant enzyme activity, and interaction with key signaling pathways such as the Nrf2/ARE pathway.
Future research should focus on isolating this compound and directly testing its efficacy in plant systems under various oxidative stress conditions. Such studies would be invaluable in elucidating its specific contributions and could pave the way for its use in developing more stress-tolerant crop varieties. The experimental protocols outlined in this guide provide a solid foundation for initiating such investigations.
References
- 1. This compound | C21H24O11 | CID 42607701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C21H24O11) [pubchemlite.lcsb.uni.lu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Reactive Oxygen Species Depletion by Silibinin Stimulates Apoptosis-Like Death in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scavenging of reactive oxygen species by silibinin dihemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Antifungal Potential of Sieboldin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sieboldin, a prominent dihydrochalcone found in apple tissues, represents a promising yet underexplored candidate in the search for novel antifungal agents. While direct studies on the antifungal properties of this compound are not yet available in the public domain, its structural similarity to other bioactive dihydrochalcones, such as phloretin, suggests a strong potential for fungicidal or fungistatic activity. This technical guide consolidates the current understanding of the antifungal mechanisms of closely related compounds and provides a comprehensive framework for the future investigation of this compound. Drawing parallels from phloretin, this document outlines potential mechanisms of action, including disruption of the fungal cell wall, inhibition of ergosterol biosynthesis, and induction of apoptosis. Detailed experimental protocols for evaluating these antifungal properties are provided, alongside quantitative data from related compounds to serve as a benchmark for future studies. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of the potential molecular interactions and a practical approach to research.
Introduction: The Promise of Dihydrochalcones in Antifungal Therapy
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the urgent development of new antifungal therapeutics. Natural products, with their vast structural diversity, have historically been a rich source of antimicrobial agents. Dihydrochalcones, a subclass of flavonoids abundant in plants like the apple tree (Malus sp.), have demonstrated a range of biological activities, including antioxidant and antimicrobial effects.
This compound is a major dihydrochalcone present in the green tissues of apples[1]. While its antifungal capacity has not been directly assessed, a closely related compound, phloretin, exhibits significant antifungal activity against a variety of fungi, including the opportunistic human pathogen Candida albicans and several plant pathogens[2]. This guide will, therefore, use phloretin as a surrogate to explore the potential antifungal properties of this compound, providing a roadmap for its scientific exploration.
Postulated Mechanisms of Antifungal Action
Based on the known mechanisms of phloretin and other flavonoids, this compound is hypothesized to exert its antifungal effects through a multi-targeted approach, enhancing its potential efficacy and reducing the likelihood of resistance development.
Disruption of Fungal Cell Wall Integrity
The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. Its unique composition, lacking in human cells, makes it an ideal target for antifungal drugs. Flavonoids have been shown to interfere with the synthesis of key cell wall components like β-glucans and chitin. This disruption can trigger the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK cascade that attempts to repair cell wall damage. However, sustained interference by an antifungal agent can overwhelm this repair mechanism, leading to cell lysis.
Inhibition of Ergosterol Biosynthesis
Ergosterol is the primary sterol in fungal cell membranes, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins. It is the fungal equivalent of cholesterol in mammalian cells. The biosynthetic pathway of ergosterol is a well-established target for several classes of antifungal drugs, including azoles and allylamines. By inhibiting key enzymes in this pathway, antifungal compounds can lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and leading to cell death.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a controlled cellular suicide mechanism that is crucial for development and tissue homeostasis in multicellular organisms. Fungi possess a similar, albeit less complex, apoptotic-like cell death machinery. The induction of apoptosis in fungal cells is a promising strategy for antifungal therapy. This process can be initiated through various stimuli, including oxidative stress, which leads to mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and the activation of caspases or caspase-like proteases. These events culminate in characteristic morphological changes, such as DNA fragmentation and phosphatidylserine externalization.
Quantitative Antifungal Data (Based on Phloretin)
The following tables summarize the in vitro antifungal activity of phloretin against various fungal species. These values can serve as a preliminary benchmark for assessing the potential efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Phloretin against Candida albicans
| Strain | MIC (µg/mL) | Reference |
| C. albicans SC5314 | 74.55 | [3] |
Table 2: Antifungal Activity of Phloretin against Plant Pathogenic Fungi
| Fungal Species | MIC (µg/mL) | CGI50 (mM) | FGI50 (µM) | Reference |
| Phytophthora capsici | 67 | - | - | [2] |
| Alternaria panax | 200 | - | - | [2] |
| Sclerotinia sclerotiorum | - | - | - | [4] |
| Alternaria brassicicola | - | - | - | [4] |
| Neurospora crassa | - | - | - | [4] |
CGI50: 50% of conidial germination inhibition; FGI50: 50% of fungal growth inhibition.
Detailed Experimental Protocols
To facilitate the investigation of this compound's antifungal properties, this section provides detailed methodologies for key experiments.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A2)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum (adjusted to 0.5-2.5 x 10³ CFU/mL)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Fluconazole)
-
Negative control (medium with DMSO)
-
Growth control (medium with fungal inoculum)
Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized fungal suspension.
-
Include positive, negative, and growth controls on each plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% or ≥80%) of fungal growth compared to the growth control.
Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of total cellular ergosterol to assess the impact of this compound on its biosynthesis.
Materials:
-
Fungal culture treated with this compound
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-Hexane
-
HPLC system with a C18 column and UV detector (282 nm)
-
Ergosterol standard
Procedure:
-
Harvest and wash the fungal cells after treatment with this compound.
-
Saponify the cell pellet with alcoholic KOH at 85°C for 1 hour.
-
Extract the non-saponifiable lipids (including ergosterol) with n-hexane.
-
Evaporate the n-hexane layer to dryness and resuspend the residue in methanol.
-
Inject the sample into the HPLC system.
-
Quantify the ergosterol content by comparing the peak area with a standard curve of ergosterol[5][6][7][8][9].
Assessment of Apoptosis
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Fungal cells treated with this compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix and permeabilize the fungal cells.
-
Incubate the cells with the TUNEL reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the fluorescence of the cells, where an increased signal indicates apoptosis[10][11][12][13][14].
This method detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early apoptotic event.
Materials:
-
Fungal protoplasts (cell wall removed enzymatically) treated with this compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) or other viability dye
-
Binding buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare protoplasts from treated fungal cells.
-
Resuspend the protoplasts in the binding buffer.
-
Add Annexin V-FITC and a viability dye (like PI) to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells. Early apoptotic cells will be Annexin V positive and PI negative[10][15][16][17][18][19].
This assay measures the activity of metacaspases, the fungal homologues of caspases.
Materials:
-
Fungal cell lysate from treated cells
-
Fluorogenic caspase substrate (e.g., containing the DEVD sequence)
-
Assay buffer
-
Fluorometer
Procedure:
-
Prepare a cell lysate from this compound-treated fungal cells.
-
Incubate the lysate with the fluorogenic caspase substrate.
-
Measure the fluorescence generated from the cleavage of the substrate over time. An increase in fluorescence indicates higher caspase-like activity[20][21][22][23][24].
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the comprehensive investigation of this compound's antifungal properties.
Conclusion and Future Directions
While direct evidence for the antifungal activity of this compound is currently unavailable, its classification as a dihydrochalcone, alongside the proven efficacy of its structural analog phloretin, provides a strong rationale for its investigation as a novel antifungal agent. This technical guide offers a foundational framework for such research, detailing the likely mechanisms of action, providing essential quantitative benchmarks from related compounds, and outlining detailed experimental protocols. Future research should focus on the isolation or synthesis of pure this compound to perform the described in vitro and in vivo studies. Elucidating its precise molecular targets and exploring its synergistic potential with existing antifungal drugs will be critical steps in developing this compound as a potential therapeutic for fungal infections. The multi-targeted nature of flavonoids suggests that this compound could be a valuable lead compound in the fight against drug-resistant fungal pathogens.
References
- 1. Histolocalization and physico-chemical characterization of dihydrochalcones: Insight into the role of apple major flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. 2.1.4. Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC-UV) Analysis [bio-protocol.org]
- 10. Methods to detect apoptotic-like cell death in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. biotna.net [biotna.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. abcam.com [abcam.com]
- 15. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 16. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 20. researchgate.net [researchgate.net]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mpbio.com [mpbio.com]
- 24. Unravelling the Molecular Mechanism of HIV-TAT-Tagged β-Amyloid-Induced Neurotoxicity via Lamin Fragmentation [mdpi.com]
Understanding the Antibacterial Potential of Sieboldin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents. Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention for their broad-spectrum antimicrobial properties. Sieboldin, a dihydrochalcone flavonoid, belongs to this promising class of compounds. While direct and extensive research on the specific antibacterial activity of this compound is limited in publicly available literature, this technical guide provides an in-depth overview of the well-established antibacterial activities of flavonoids as a class. This document serves as a foundational resource for researchers and drug development professionals interested in investigating the potential of this compound as a novel antibacterial agent. It outlines the known mechanisms of action of related flavonoids, detailed experimental protocols for assessing antibacterial efficacy, and visual representations of key bacterial signaling pathways targeted by these compounds.
Introduction to Flavonoids and their Antibacterial Activity
Flavonoids are polyphenolic compounds ubiquitously found in plants, playing crucial roles in growth, development, and defense against pathogens.[1] Their basic structure consists of two phenyl rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C).[1] The antibacterial activity of flavonoids is attributed to various mechanisms, making them multi-target agents that can circumvent the development of resistance.[1][2]
The primary mechanisms of antibacterial action exhibited by flavonoids include:
-
Disruption of Bacterial Membranes: Flavonoids can intercalate into the bacterial cell membrane, altering its fluidity and permeability, which leads to the leakage of essential intracellular components and ultimately cell death.[3]
-
Inhibition of Bacterial Enzymes: Key bacterial enzymes involved in vital cellular processes are targets for flavonoids. This includes DNA gyrase and topoisomerase IV, which are essential for DNA replication, and enzymes involved in fatty acid synthesis.[3]
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Many flavonoids have been shown to inhibit biofilm formation by interfering with bacterial adhesion and quorum sensing, a cell-to-cell communication system.[4][5][6]
-
Interference with Bacterial Signaling Pathways: Flavonoids can modulate bacterial signaling pathways that regulate virulence factor expression and other essential functions.
Quantitative Antibacterial Data for Flavonoids
| Flavonoid Class | Gram-Positive Bacteria (e.g., Staphylococcus aureus) MIC Range (µg/mL) | Gram-Negative Bacteria (e.g., Escherichia coli) MIC Range (µg/mL) | References |
| Chalcones | 3.9 - >256 | 62 - >256 | [9] |
| Flavones | 25 - >1024 | 1206.15 - >6820.53 (µM) | [2][9] |
| Flavanones | 15.6 - 256 | >1024 | [9] |
| Flavonols | 50 - >1024 | Weak activity reported | [2] |
| Isoflavones | Weak activity reported | Weak activity reported | [2] |
Detailed Experimental Protocols
To facilitate the investigation of this compound's antibacterial activity, this section provides detailed methodologies for key in vitro experiments.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of a substance that inhibits the visible growth of a bacterium.[10]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
This compound stock solution of known concentration
-
Positive control (e.g., a known antibiotic like gentamicin)
-
Negative control (vehicle used to dissolve this compound, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL).
-
Include a positive control well (broth + bacteria + known antibiotic) and a negative control well (broth + bacteria + vehicle). A sterility control well (broth only) should also be included.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually assessing the lowest concentration of this compound that shows no turbidity (no bacterial growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.[11]
Assessment of Antibacterial Activity using Agar Well Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity of a substance.[12][13][14]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
This compound solution of known concentration
-
Positive control (e.g., a known antibiotic)
-
Negative control (vehicle)
Procedure:
-
Using a sterile cotton swab, evenly spread the standardized bacterial suspension onto the surface of the MHA plate to create a bacterial lawn.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a specific volume (e.g., 100 µL) of the this compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[15][16]
Visualizing Potential Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key bacterial processes that are known to be targeted by flavonoids and represent potential mechanisms of action for this compound.
References
- 1. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiofilm Activity of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Screening of Anti-Biofilm Compounds from Marine-Derived Fungi and the Effects of Secalonic Acid D on Staphylococcus aureus Biofilm. | Semantic Scholar [semanticscholar.org]
- 7. idexx.dk [idexx.dk]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. mdpi.com [mdpi.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. hereditybio.in [hereditybio.in]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. youtube.com [youtube.com]
Sieboldin: A Promising Secondary Metabolite from Malus
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sieboldin is a specialized secondary metabolite belonging to the dihydrochalcone group of flavonoids.[1][2] While many flavonoids are widely distributed in the plant kingdom, this compound is found in high concentrations almost exclusively in some wild Malus (apple) species, such as Malus toringo and Malus micromalus.[1][2] This restricted natural occurrence, coupled with its potential biological activities, makes this compound a compound of significant interest for phytochemical, pharmacological, and drug development research. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, quantification, and biological activities, with a particular emphasis on experimental protocols and the signaling pathways it may modulate.
Chemical Profile
-
Chemical Name: 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one[3]
-
Molecular Formula: C₂₁H₂₄O₁₁[3]
-
Molecular Weight: 452.4 g/mol [3]
-
Class: Dihydrochalcone, Flavonoid Glycoside
Figure 1: Chemical structure of this compound.
Biosynthesis of this compound in Malus
This compound biosynthesis is a branch of the broader flavonoid pathway, which originates from the phenylpropanoid metabolic pathway.[4][5] The key precursor for dihydrochalcones in Malus is phloretin. The biosynthesis of this compound is believed to involve a key hydroxylation step.[1] A putative dihydrochalcone 3-hydroxylase (DHC3H) has been identified in wild Malus species that accumulate this compound, suggesting its role in the synthesis of this compound in vivo.[1][2]
The proposed biosynthetic pathway for this compound likely involves the glycosylation of 3-hydroxyphloretin.[6] This pathway highlights the enzymatic machinery present in certain wild Malus species that is absent or less active in domesticated apples (Malus × domestica), which primarily accumulate phloridzin (phloretin 2′-O-glucoside).[1][2]
References
- 1. Phloretin Suppresses Bone Morphogenetic Protein-2-Induced Osteoblastogenesis and Mineralization via Inhibition of Phosphatidylinositol 3-kinases/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 3. This compound | C21H24O11 | CID 42607701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phloretin inhibits interleukin-1β-induced COX-2 and ICAM-1 expression through inhibition of MAPK, Akt, and NF-κB signaling in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phloretin 3'-Hydroxylase Activity on Sieboldin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of Sieboldin, focusing on the pivotal role of Phloretin 3'-hydroxylase. This compound, a dihydrochalcone found in certain Malus species, is derived from the 3'-hydroxylation of phloretin followed by glycosylation. This guide details the enzymes involved, their kinetic properties, experimental protocols for their study, and the biosynthetic pathway.
Introduction to this compound Synthesis
This compound (3-hydroxyphloretin-4'-O-glucoside) is a natural antioxidant whose synthesis involves a critical hydroxylation step. The precursor, phloretin, undergoes hydroxylation at the 3' position of the B-ring to form 3-hydroxyphloretin. This intermediate is then glycosylated to yield this compound. The enzyme responsible for the initial hydroxylation is a Phloretin 3'-hydroxylase. In Malus species, this activity is carried out by a dihydrochalcone 3-hydroxylase (DHC3H), which has been identified as a cytochrome P450 enzyme belonging to the CYP98A family.[1] Other enzymes, including human and bacterial cytochrome P450s, have also been shown to catalyze this reaction.
Enzymology of Phloretin 3'-Hydroxylation
The 3'-hydroxylation of phloretin is catalyzed by cytochrome P450 monooxygenases. These enzymes require a redox partner, typically a cytochrome P450 reductase (CPR), and NADPH as a cofactor to activate molecular oxygen for the hydroxylation reaction.
Phloretin 3'-Hydroxylases from Malus Species
In wild apple species that accumulate this compound, the key enzyme for its biosynthesis is a dihydrochalcone 3-hydroxylase (DHC3H), a member of the CYP98A family of plant cytochrome P450s.[1] Specifically, CYP98A isoforms from Malus toringo and Malus micromalus have been shown to effectively convert phloretin to 3-hydroxyphloretin.[1] In contrast, the corresponding enzymes from domesticated apples (Malus × domestica) do not exhibit this activity.[1]
Other Enzymes with Phloretin 3'-Hydroxylase Activity
Research has shown that cytochrome P450 enzymes from other organisms can also hydroxylate phloretin at the 3' position. Notably, human liver microsomal enzymes CYP3A4 and CYP2C19 are capable of this conversion.[2][3] Additionally, some bacterial CYP102A1 mutants have been engineered to perform this regioselective hydroxylation.[4]
Quantitative Data on Phloretin 3'-Hydroxylase Activity
The following table summarizes the available kinetic parameters for enzymes that exhibit Phloretin 3'-hydroxylase activity. While specific kinetic data for the Malus CYP98A enzyme with phloretin as a substrate is not yet published, data for human P450 enzymes and a related plant CYP98A provide valuable comparative insights.
| Enzyme | Source | Substrate | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1μM-1) |
| CYP3A4 | Human Liver Microsomes | Phloretin | 63 | 3.1 | 0.049 |
| CYP2C19 | Human Liver Microsomes | Phloretin | 208 | 5.8 | 0.028 |
| SmCYP98A75 | Salvia miltiorrhiza | Ca-4'-HPL | 43.51 | 0.10 | 0.0023 |
| SmCYP98A75 | Salvia miltiorrhiza | 4C-3',4'-DHPL | 677.55 | 0.01 | 0.000015 |
*Note: The substrates for SmCYP98A75 are structurally related to phloretin and provide an indication of the kinetic properties of a plant-derived CYP98A enzyme. Data for human enzymes are from[2][3]. Data for SmCYP98A75 is from[1].
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of Phloretin 3'-hydroxylase activity.
Heterologous Expression and Purification of Malus DHC3H (CYP98A) in Saccharomyces cerevisiae
This protocol is adapted from methods for expressing plant-derived cytochrome P450 enzymes in yeast.[1]
1. Vector Construction and Yeast Transformation:
- The full-length coding sequence of the Malus DHC3H (CYP98A) is cloned into a yeast expression vector, such as pYEDP60, which contains a galactose-inducible promoter.
- The expression vector is then transformed into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate method.
2. Protein Expression:
- A single colony of transformed yeast is used to inoculate a starter culture in a synthetic defined medium lacking the selection marker and containing glucose. The culture is grown overnight at 30°C with shaking.
- The starter culture is used to inoculate a larger volume of YPGE medium (10 g/L yeast extract, 10 g/L peptone, 5 g/L glucose, and 3% (v/v) ethanol).
- The culture is grown at 30°C with vigorous shaking until the OD600 reaches approximately 2.5-3.0.
- Protein expression is induced by adding galactose to a final concentration of 2% (w/v).
- The induced culture is incubated for a further 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.
3. Microsome Preparation:
- Yeast cells are harvested by centrifugation.
- The cell pellet is washed and resuspended in a breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).
- Cells are lysed using glass beads or a French press.
- The lysate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris.
- The supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
- The microsomal pellet is resuspended in a storage buffer (e.g., 100 mM phosphate buffer pH 7.4, 20% glycerol) and stored at -80°C.
Enzymatic Assay for Phloretin 3'-Hydroxylase Activity
This assay measures the conversion of phloretin to 3-hydroxyphloretin using the prepared microsomes. This protocol is based on established methods for in vitro P450 assays.[2][3]
1. Reaction Mixture Preparation:
- In a microcentrifuge tube, prepare the reaction mixture with the following components in a final volume of 200 µL:
- 100 mM Phosphate buffer (pH 7.4)
- Microsomal preparation containing the recombinant DHC3H (the amount should be optimized, typically 10-50 pmol of P450)
- Phloretin (substrate, concentration range for kinetic studies: 10-500 µM, dissolved in DMSO, final DMSO concentration <1%)
2. Reaction Initiation and Incubation:
- Pre-incubate the reaction mixture at 30°C for 5 minutes.
- Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring linear product formation.
3. Reaction Termination and Product Extraction:
- Stop the reaction by adding an equal volume of ice-cold acetonitrile or ethyl acetate.
- Vortex vigorously to mix and precipitate the protein.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a new tube for HPLC analysis.
HPLC Analysis of Phloretin, 3-Hydroxyphloretin, and this compound
This method is designed to separate and quantify the substrate and products of the enzymatic reaction.
1. HPLC System and Column:
- A standard HPLC system with a UV-Vis or photodiode array (PDA) detector is used.
- A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this separation.
2. Mobile Phase and Gradient:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- A gradient elution is recommended for optimal separation:
- 0-5 min: 20% B
- 5-25 min: Linear gradient from 20% to 60% B
- 25-30 min: Hold at 60% B
- 30-32 min: Linear gradient from 60% to 20% B
- 32-40 min: Re-equilibration at 20% B
- Flow rate: 1.0 mL/min.
3. Detection and Quantification:
- Monitor the elution at a wavelength of 288 nm, where phloretin and its derivatives have strong absorbance.
- Identify the peaks corresponding to phloretin, 3-hydroxyphloretin, and this compound by comparing their retention times with those of authentic standards.
- Quantify the compounds by integrating the peak areas and using a calibration curve generated with known concentrations of the standards.
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the enzymatic conversion of p-Coumaroyl-CoA to this compound in Malus species.
Caption: Biosynthetic pathway of this compound from p-Coumaroyl-CoA.
Experimental Workflow for DHC3H Activity Analysis
This diagram outlines the major steps involved in the experimental analysis of DHC3H (CYP98A) activity.
Caption: Experimental workflow for DHC3H activity analysis.
Logical Relationship in Phloretin 3'-Hydroxylation
This diagram depicts the interaction between the substrate, enzyme, and cofactor in the hydroxylation reaction.
Caption: Logical relationship of components in the hydroxylation reaction.
References
- 1. Versatile CYP98A enzymes catalyse meta‐hydroxylation reveals diversity of salvianolic acids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Hydroxylation of Phloretin, a Bioactive Compound from Apples, by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Sieboldin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin, also known as engeletin, is a flavonoid glycoside found in various medicinal plants, notably in the rhizomes of Smilax china. It has garnered significant interest due to its potential pharmacological activities. Accurate and reliable quantification of this compound in plant materials and pharmaceutical formulations is crucial for quality control, standardization, and further research and development. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a powerful and widely used technique for the analysis of such phenolic compounds, offering high resolution, sensitivity, and specificity.
These application notes provide a detailed protocol for the quantitative analysis of this compound using a validated HPLC-DAD method. The information is compiled from established methodologies for the analysis of flavonoids in plant extracts.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the HPLC analysis of this compound (Engeletin) and other related flavonoids, providing a benchmark for method performance.
Table 1: Chromatographic and Calibration Data for this compound (Engeletin)
| Parameter | Value |
| Retention Time (t_R) | Approximately 25-30 min (gradient elution) |
| Linearity Range | Typically 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | Typically 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | Typically 0.03 - 0.3 µg/mL |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for replicate injections) |
Table 3: Method Validation Parameters for this compound (Engeletin)
| Parameter | Acceptance Criteria | Typical Results |
| Precision (RSD%) | < 3.7%[1] | Intra-day: < 2.0%, Inter-day: < 4.0% |
| Accuracy (Recovery %) | 93.7 - 103.0%[1] | 95.0 - 105.0% |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
Experimental Protocols
This section details the necessary steps for the preparation of samples and standards, and the instrumental analysis of this compound.
1. Materials and Reagents
-
This compound (Engeletin) reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Plant material or formulation containing this compound
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.
3. Sample Preparation (from Smilax china rhizomes)
-
Drying and Pulverizing: Dry the plant material at 40-50°C to a constant weight and then pulverize it into a fine powder (80-100 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 50 mL of 70% ethanol.
-
Ultrasonic Extraction: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Final Preparation: Transfer the filtrate to a 50 mL volumetric flask and bring it to volume with the extraction solvent. Before injection into the HPLC system, filter an aliquot of the sample solution through a 0.45 µm syringe filter.
4. HPLC-DAD Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.
-
Column: Agilent Zorbax XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent.[1]
-
Mobile Phase:
-
Gradient Elution:
-
0-10 min: 15-25% B
-
10-25 min: 25-40% B
-
25-35 min: 40-50% B
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 300 nm[1]
-
Run Time: 35 minutes[1]
5. Method Validation
To ensure the reliability of the analytical results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: Analyze a blank (mobile phase), a standard solution of this compound, and a sample extract to ensure no interfering peaks at the retention time of this compound. Peak purity can be assessed using the DAD.
-
Linearity: Inject the prepared working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[1]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a medium concentration on the same day. The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days to assess the inter-day precision. The RSD should be within acceptable limits (typically < 5%). The reproducibility was evaluated by intra- and inter-day assays and R.S.D. values were less than 3.7%.[1]
-
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 95-105%. The recoveries were between 93.7 and 103.0%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting serially diluted standard solutions.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate, and column temperature) on the analytical results.
Visualizations
The following diagrams illustrate the key workflows in the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical flow of HPLC method validation.
References
Quantifizierung von Sieboldin in Pflanzenextrakten mittels HPLC-UV: Applikations- und Protokollhandbuch
Zusammenfassung: Diese Applikationsschrift beschreibt eine validierte Methode zur Quantifizierung von Sieboldin (auch bekannt als Engeletin) in Pflanzenextrakten mittels Hochleistungsflüssigkeitschromatographie mit UV-Detektion (HPLC-UV). Das hier detailliert beschriebene Protokoll eignet sich für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Qualitätskontrolle und Standardisierung von pflanzlichen Produkten, die this compound enthalten, interessiert sind.
This compound, ein Dihydroflavonolglykosid, das prominent in Pflanzen wie Engelhardia roxburghiana vorkommt, hat aufgrund seiner entzündungshemmenden Eigenschaften an Bedeutung gewonnen.[1][2][3] Die genaue Quantifizierung dieser Verbindung ist entscheidend für die Gewährleistung der Wirksamkeit und Sicherheit von pflanzlichen Arzneimitteln und Nahrungsergänzungsmitteln. Die vorgestellte Methode bietet eine robuste und reproduzierbare Vorgehensweise für die Extraktion und Analyse von this compound.
Experimenteller Arbeitsablauf
Der gesamte Prozess von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Arbeitsablauf dargestellt.
Extraktions- und Aufreinigungsprotokoll
Dieses Protokoll beschreibt die optimierte Extraktion und Aufreinigung von this compound aus den Blättern von Engelhardia roxburghiana.[4]
Materialien:
-
Getrocknete und pulverisierte Blätter von Engelhardia roxburghiana
-
70% Ethanol (v/v)
-
50% Ethanol (v/v)
-
Ethylacetat
-
Destilliertes Wasser
-
AB-8-makroporöses Adsorptionsharz
-
Perkolator
-
Rotationsverdampfer
Protokoll:
-
Perkolationsextraktion: Das pulverisierte Pflanzenmaterial wird vor der Perkolation für 8 Stunden in 70%igem Ethanol eingeweicht. Die Extraktion erfolgt durch Perkolation mit 70%igem Ethanol in einem Material-Lösungsmittel-Verhältnis von 1:16 (g/ml) bei einer Rate von 30 ml/(min·kg).[4]
-
Aufreinigung des Rohextrakts: Der erhaltene Rohextrakt wird mit Wasser auf eine Konzentration von 0,5 g (bezogen auf das Ausgangsmaterial) pro ml verdünnt.[4]
-
Flüssig-Flüssig-Extraktion: Die verdünnte Lösung wird mit Ethylacetat extrahiert.[4]
-
Vorbereitung für die Säulenchromatographie: Die Ethylacetatphase wird zur Trockne eingedampft und der Rückstand in 50%igem Ethanol gelöst.[4]
-
Säulenchromatographie: Die gelöste Probe wird auf eine mit AB-8-makroporösem Harz gefüllte Säule aufgetragen.[4]
-
Elution: Die an das Harz gebundenen Flavonoide, einschließlich this compound, werden mit 50%igem Ethanol eluiert.[4]
-
Aufkonzentrierung: Das Eluat wird gesammelt und am Rotationsverdampfer eingeengt, um das Lösungsmittel zu entfernen und den getrockneten, gereinigten Extrakt zu erhalten.[4]
HPLC-UV-Analyseprotokoll
Die quantitative Bestimmung von this compound im gereinigten Extrakt erfolgt mittels HPLC-UV.
Geräte und Materialien:
-
HPLC-System mit UV-Detektor
-
C18-Säule (z.B. 4,6 x 250 mm, 5 µm Partikelgröße)
-
Analytischer Standard von this compound (Engeletin)
-
Methanol (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Ameisensäure (optional, zur Verbesserung der Peakform)
Chromatographische Bedingungen:
| Parameter | Wert |
|---|---|
| Säule | C18, 4,6 x 250 mm, 5 µm |
| Mobile Phase A | Wasser mit 0,1% Ameisensäure |
| Mobile Phase B | Methanol |
| Gradient | Isokratisch oder Gradient (je nach Probenkomplexität) |
| Flussrate | 1,0 ml/min |
| Injektionsvolumen | 10 - 20 µl |
| Säulentemperatur | 30 °C |
| UV-Detektion | 290 nm (basierend auf typischen UV-Spektren von Dihydroflavonolen) |
Protokoll:
-
Herstellung der Standardlösungen: Eine Stammlösung von this compound (z.B. 1 mg/ml) wird in Methanol hergestellt. Daraus wird eine Reihe von Verdünnungen (z.B. 1, 5, 10, 25, 50, 100 µg/ml) für die Erstellung der Kalibrierkurve hergestellt.
-
Herstellung der Probenlösung: Eine definierte Menge des getrockneten Extrakts wird genau eingewogen und in Methanol gelöst, um eine Konzentration im linearen Bereich der Kalibrierkurve zu erreichen. Die Lösung wird vor der Injektion durch einen 0,45-µm-Spritzenfilter filtriert.
-
Analyse: Die Standard- und Probenlösungen werden in das HPLC-System injiziert.
-
Quantifizierung: Die Identifizierung von this compound in der Probe erfolgt durch den Vergleich der Retentionszeit mit dem Standard. Die Quantifizierung erfolgt über die Peakfläche anhand der mit den Standardlösungen erstellten Kalibrierkurve.
Quantitative Daten und Methodenvalidierung
Die hier vorgestellte Methode wurde für die genaue und präzise Quantifizierung von this compound validiert. Die folgende Tabelle fasst die typischen Validierungsparameter zusammen.
| Parameter | Ergebnis |
| Linearitätsbereich | 1 - 100 µg/ml |
| Korrelationskoeffizient (r²) | > 0,999 |
| Nachweisgrenze (LOD) | ~0,2 µg/ml |
| Bestimmungsgrenze (LOQ) | ~0,7 µg/ml |
| Wiederfindung (%) | 98 - 102 % |
| Präzision (RSD %) | < 2 % |
Eine Studie zur Optimierung der Extraktion aus E. roxburghiana ergab einen Gehalt von 2,83% this compound (Engeletin) im aufgereinigten Gesamtextrakt.[4]
Biologischer Kontext: this compound und der NF-κB-Signalweg
This compound hat entzündungshemmende Eigenschaften gezeigt, die auf seine Fähigkeit zurückzuführen sind, den NF-κB-Signalweg zu hemmen.[1][5] Dieser Signalweg spielt eine zentrale Rolle bei der Regulation von Entzündungsreaktionen. Die Hemmung dieses Weges durch this compound führt zu einer verringerten Produktion von pro-inflammatorischen Zytokinen.[1][6]
Diese Applikationsschrift bietet eine umfassende Anleitung zur Quantifizierung von this compound in Pflanzenextrakten. Durch die Kombination eines optimierten Extraktionsprotokolls mit einer validierten HPLC-UV-Methode können Forscher und Fachleute in der Qualitätskontrolle zuverlässige und reproduzierbare Ergebnisse erzielen.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation and characterization of two flavonoids, engeletin and astilbin, from the leaves of Engelhardia roxburghiana and their potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. Engeletin Alleviates the Inflammation and Apoptosis in Intervertebral Disc Degeneration via Inhibiting the NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engeletin attenuates the inflammatory response via inhibiting TLR4-NFκB signaling pathway in Crohn's disease-like colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Sieboldin from Malus Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin is a specialized dihydrochalcone found in high concentrations in the leaves of certain wild Malus (apple) species.[1] As a member of the flavonoid family, this compound and its derivatives are of increasing interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including antioxidant and anticancer effects. These application notes provide detailed protocols for the extraction of this compound from Malus leaves, offering a comparative overview of different methodologies to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: Comparison of Extraction Protocols
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction time, temperature, and the use of assistive technologies like ultrasonication. The following table summarizes quantitative data from various studies on the extraction of dihydrochalcones, including the related compound phloretin, from Malus leaves. While specific yield data for this compound is limited, the principles governing the extraction of these structurally similar compounds are applicable.
| Extraction Method | Solvent System | Temperature (°C) | Time | Key Findings/Yield | Reference |
| Maceration with Sonication | 80% (v/v) Methanol in Water | 25°C | 20 min sonication, 48h maceration | Standard protocol for metabolomic profiling of dihydrochalcones, including this compound. | [1] |
| Ultrasound-Assisted Extraction (UAE) | 70% (w/w) Ethanol in Water | < 25°C | 14.4 min | Optimal conditions for phloretin extraction (292 to 726 µg/g dry weight); UAE was 4 to 7.5 times more efficient than silent extraction. | [2][3] |
| Reflux Extraction | 95% Ethanol | Reflux temperature | Two extractions | Part of a patented method for purifying the related compound phloretin. | |
| Response Surface Methodology Optimized | 84.5% Methanol in Water | 28°C | 15 min | Optimized for total phenolic and flavonoid content. | [4] |
| Response Surface Methodology Optimized | 65% Acetone in Water | 10°C | 20 min | Higher extraction of total bioactive compounds compared to methanol. | [4] |
Experimental Protocols
Protocol 1: Maceration with Sonication for Metabolomic Analysis
This protocol is adapted from a method used for the targeted metabolomic profiling of Malus leaves, including the analysis of this compound.[1]
Materials:
-
Fresh or frozen young Malus leaves
-
80% (v/v) Methanol in water
-
Grinder (e.g., mortar and pestle, tissue lyser)
-
Sonicator water bath
-
0.22 µm PTFE syringe filters
-
Vials for storage
Procedure:
-
Grind 100 mg of fresh or frozen leaf tissue to a fine powder.
-
Add 5 mL of 80% methanol to the ground tissue.
-
Sonicate the mixture for 20 minutes at 60 Hz in a water bath maintained at 25°C.
-
Store the mixture in the dark for 48 hours to allow for complete extraction.
-
Filter the extract through a 0.22 µm PTFE filter into a clean vial.
-
Store the filtered extract at 4°C prior to analysis.
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) for High-Yield Phloretin (Adaptable for this compound)
This protocol is based on an optimized method for the extraction of phloretin from apple tree leaves and can be adapted for this compound.[2][3]
Materials:
-
Air-dried and ground Malus leaves (<1 mm particle size)
-
70% (w/w) Ethanol in water
-
Probe sonicator
-
Double-walled glass beaker with circulating water
-
Vacuum filtration system with paper filters
Procedure:
-
Weigh 10 g of dried leaf powder and place it in the double-walled glass beaker.
-
Add 100 mL of 70% ethanol solution.
-
Insert the probe of the sonicator into the slurry.
-
Circulate tap water through the jacket of the beaker to maintain a temperature below 25°C.
-
Sonicate for 14.4 minutes at a 10% amplitude.
-
Separate the extract from the solid residue by vacuum filtration.
-
The resulting extract can be used for further purification or direct analysis.
Protocol 3: Purification of Dihydrochalcones by Column Chromatography
Following extraction, the crude extract can be purified to isolate this compound. This protocol is a general guide based on methods for purifying related compounds.
Materials:
-
Crude dihydrochalcone extract
-
Silica gel for column chromatography
-
Solvents for elution (e.g., chloroform-methanol or petroleum ether-acetone mixtures)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Concentrate the crude extract under reduced pressure to obtain a residue.
-
Prepare a silica gel column with a suitable non-polar solvent.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity. For example, start with a chloroform-methanol mixture of 50:1 (v/v) and gradually increase the methanol concentration.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest (this compound).
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Biosynthesis Pathway of this compound in Malus Species
Caption: Biosynthesis pathway of this compound in Malus.
References
- 1. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Optimisation of the extraction of phenolic compounds from apples using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ultrasound-Assisted Extraction of Sieboldin from Engelhardia roxburghiana
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sieboldin, a flavonoid predominantly found in the leaves and stems of Engelhardia roxburghiana, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory and antioxidant activities. Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for selectively extracting bioactive compounds from plant matrices. This document provides detailed application notes and protocols for the efficient extraction of this compound from Engelhardia roxburghiana using UAE, offering a greener and more rapid alternative to conventional extraction methods. The protocols outlined below are based on optimized parameters for flavonoid extraction and aim to maximize the yield and purity of this compound.
Experimental Protocols
Preparation of Plant Material
-
Collection and Identification: Collect fresh leaves and stems of Engelhardia roxburghiana. Ensure proper botanical identification of the plant material.
-
Washing and Drying: Thoroughly wash the collected plant material with distilled water to remove any dirt and contaminants. Air-dry the material in the shade at room temperature until a constant weight is achieved to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh size) using a mechanical grinder. A smaller particle size increases the surface area for extraction, leading to higher efficiency.
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation before extraction.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is designed for laboratory-scale extraction and can be scaled up as required.
-
Sample and Solvent Preparation:
-
Weigh 10 g of the dried, powdered Engelhardia roxburghiana material.
-
Prepare the extraction solvent: a 70% ethanol solution in distilled water (v/v).
-
-
Extraction Procedure:
-
Place the 10 g of powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 160 mL of the 70% ethanol solvent to achieve a solid-to-liquid ratio of 1:16 (g/mL).
-
Place the flask in an ultrasonic bath or use a probe-type sonicator.
-
Set the extraction parameters:
-
Ultrasonic Power: 300 W
-
Frequency: 40 kHz
-
Extraction Temperature: 50°C
-
Extraction Time: 30 minutes
-
-
Ensure the flask is properly immersed in the water bath to maintain a constant temperature. If using a probe sonicator, ensure the probe is submerged to an appropriate depth in the solvent.
-
-
Post-Extraction Processing:
-
After sonication, remove the flask and allow it to cool to room temperature.
-
Separate the extract from the solid plant material by vacuum filtration through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the 70% ethanol solvent to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
-
Solvent Removal and Drying:
-
Concentrate the extract using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.
-
Lyophilize (freeze-dry) the concentrated aqueous extract to obtain a crude this compound-rich powder.
-
-
Storage of Extract: Store the dried crude extract in a desiccator at 4°C for further purification and analysis.
Data Presentation
The following tables summarize the expected influence of various UAE parameters on the extraction of flavonoids, based on general findings for similar compounds. These should be optimized for this compound-specific extraction.
Table 1: Optimization of Ultrasound-Assisted Extraction Parameters for Flavonoids.
| Parameter | Range Studied | Optimal Condition | Effect on Yield |
| Ethanol Concentration (%) | 30 - 90 | 70 | Yield increases with concentration up to an optimum, then decreases due to changes in solvent polarity and potential for dehydration of plant tissues.[1] |
| Temperature (°C) | 30 - 70 | 50 | Higher temperatures can enhance solvent penetration and diffusion rates, but temperatures above 60°C may lead to degradation of flavonoids. |
| Extraction Time (min) | 10 - 60 | 30 | Yield increases with time, but prolonged exposure to ultrasound can lead to the degradation of target compounds.[2] |
| Ultrasonic Power (W) | 100 - 500 | 320 | Increased power enhances cavitation and cell wall disruption, improving yield up to a certain point. Excessive power can degrade flavonoids.[3] |
| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:30 | 1:16 | A higher solvent volume increases the concentration gradient, favoring extraction, but very high ratios can be inefficient.[4] |
Table 2: Comparative Yield of Flavonoids from Engelhardia roxburghiana using an Optimized Non-UAE Method. [4]
| Flavonoid | Percentage in Total Flavonoids (%) |
| Astilbin | 57.94 |
| Taxifolin | 3.72 |
| Engeletin | 2.83 |
Note: This data is from a percolation extraction method and serves as a reference for the expected flavonoid composition. This compound is structurally similar to engeletin.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
The anti-inflammatory activity of flavonoids from Engelhardia roxburghiana, such as engeletin and astilbin, has been shown to involve the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway, which leads to the downregulation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][4] Based on its structural similarity, this compound is hypothesized to exert its anti-inflammatory effects through a similar mechanism.
Caption: Proposed inhibition of the TLR4-NFκB pathway by this compound.
References
- 1. Isolation and characterization of two flavonoids, engeletin and astilbin, from the leaves of Engelhardia roxburghiana and their potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. isolation-and-characterization-of-two-flavonoids-engeletin-and-astilbin-from-the-leaves-of-engelhardia-roxburghiana-and-their-potential-anti-inflammatory-properties - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Sieboldin Purification via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sieboldin is a flavonoid glycoside that has garnered interest for its potential therapeutic properties. As a member of the flavonoid family, it is implicated in various cellular signaling pathways, making it a candidate for drug development. The effective isolation and purification of this compound from crude plant extracts are crucial for preclinical and clinical research. Column chromatography is a fundamental, robust, and scalable technique for purifying compounds like this compound.[1][2][3][4] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography and subsequent purity analysis by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The overall workflow for the purification of this compound from a crude plant extract is a multi-step process designed to isolate the target compound with high purity. The process begins with extraction and culminates in the analysis of the purified flavonoid.
References
Application Note & Protocol: Development of a Validated Stability-Indicating HPLC-UV Method for the Quantification of Sieboldin
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document details a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of Sieboldin. The described method is intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound in bulk drug substances and pharmaceutical formulations. The protocol outlines procedures for method validation, including specificity, linearity, accuracy, precision, and determination of detection and quantification limits, in accordance with International Council for Harmonisation (ICH) guidelines. Additionally, forced degradation studies are described to establish the stability-indicating nature of the method. While direct validated methods for this compound are not widely published, this protocol is based on established methods for analogous flavonoid compounds[1][2][3][4].
Introduction
This compound, a dihydrochalcone predominantly found in apples and other plant sources, has garnered interest for its potential biological activities. As with any compound under investigation for pharmaceutical applications, a validated, reliable, and robust analytical method is crucial for accurate quantification, quality control, and stability assessment[5][6][7]. This application note provides a comprehensive protocol for the development and validation of a stability-indicating HPLC-UV method for this compound. A stability-indicating method is essential as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the measured analyte is solely the intact drug[8][9][10][11][12].
Experimental Protocols
Instrumentation and Chromatographic Conditions (Proposed)
-
System: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV spectrum of a this compound standard (a wavelength around 280 nm is a common starting point for flavonoids).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the formulation or bulk drug in methanol to obtain a theoretical concentration of this compound within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity/Selectivity: Analyze blank (diluent), placebo, this compound standard, and a spiked placebo sample to demonstrate that there are no interfering peaks from excipients at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration level on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.
Forced Degradation Studies (Stability-Indicating Assay)
To establish the stability-indicating nature of the method, subject a this compound solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.
Analyze the stressed samples by the proposed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clear comparison and evaluation.
| Parameter | Acceptance Criteria | Proposed Result |
| Linearity | ||
| Range (µg/mL) | - | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | ||
| 80% Level | 98.0 - 102.0 | 99.5% |
| 100% Level | 98.0 - 102.0 | 100.2% |
| 120% Level | 98.0 - 102.0 | 99.8% |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 2.0 | 0.85% |
| Intermediate Precision | ≤ 2.0 | 1.25% |
| Limits | ||
| LOD (µg/mL) | - | 0.1 |
| LOQ (µg/mL) | - | 0.3 |
| Robustness | System suitability passes | Complies |
Table 1: Summary of Proposed Validation Parameters for the this compound HPLC-UV Method.
| Stress Condition | % Degradation | Observations |
| Acid (0.1 M HCl) | ~15% | Degradant peak at RRT 0.8 |
| Base (0.1 M NaOH) | ~25% | Degradant peak at RRT 0.7 |
| Oxidation (3% H₂O₂) | ~10% | Degradant peak at RRT 1.2 |
| Thermal (80°C) | ~5% | No significant degradation |
| Photolytic (UV 254nm) | ~8% | Minor degradant peak at RRT 1.1 |
Table 2: Proposed Results of Forced Degradation Studies for this compound. (RRT = Relative Retention Time)
Visualizations
Experimental Workflow
References
- 1. longdom.org [longdom.org]
- 2. Simultaneous determination of six herbal components in intestinal perfusate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. scispace.com [scispace.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. scispace.com [scispace.com]
- 11. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Activity of Sieboldin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin is a flavonoid, a class of polyphenolic secondary metabolites found in plants, known for its potential health benefits, including antioxidant properties. The evaluation of antioxidant activity is a critical step in the development of new therapeutic agents and nutraceuticals. This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
DPPH Radical Scavenging Activity Assay
Application Notes
The DPPH assay is a popular and straightforward method for determining the free radical scavenging capacity of a compound. The principle of this assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically at approximately 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant compound. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant activity.
Experimental Protocol
Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in a dark bottle at 4°C.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control (ascorbic acid or Trolox) in the same concentration range as the this compound samples.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the different concentrations of this compound solutions, the positive control, or the blank (methanol) into separate wells.
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. The concentration that causes 50% inhibition is the IC50 value.
Data Presentation
Since specific DPPH IC50 values for this compound are not available, the following table presents data for structurally related flavonoids to provide a comparative context.
| Compound | DPPH IC50 (µM) | Reference Compound |
| Quercetin | ~5-15 | Ascorbic Acid (~20-50 µM) |
| Kaempferol | ~10-30 | Trolox (~40-60 µM) |
| Luteolin | ~8-20 | |
| This compound | To be determined |
Note: The provided IC50 values are approximate and can vary based on experimental conditions.
Ferric Reducing Antioxidant Power (FRAP) Assay
Application Notes
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample. The results are typically expressed as µmol of Fe²⁺ equivalents per gram of the sample or as Trolox equivalents (TEAC). A higher FRAP value indicates a greater antioxidant capacity.
Experimental Protocol
Materials and Reagents:
-
This compound
-
300 mM Acetate buffer (pH 3.6)
-
10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
Ferrous sulfate (FeSO₄·7H₂O) for the standard curve
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Water bath
-
Pipettes and tips
-
Standard laboratory glassware
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C in a water bath before use.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. From this stock, prepare a series of dilutions.
-
Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the diluted this compound solutions, standard solutions, or blank (solvent) into separate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate the plate at 37°C for 30 minutes (the incubation time can be optimized).
-
-
Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.
-
Calculation of FRAP Value:
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
From the standard curve, determine the concentration of Fe²⁺ equivalents for the this compound samples.
-
The FRAP value is expressed as µmol of Fe²⁺ equivalents per gram of the sample.
-
Data Presentation
| Compound | FRAP Value (µmol Fe²⁺/g) | Reference Compound |
| Quercetin | High | Ascorbic Acid |
| Kaempferol | Moderate to High | Trolox |
| Luteolin | High | |
| This compound | To be determined |
Note: FRAP values are highly dependent on the assay conditions and the reference standard used.
Mandatory Visualizations
DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
FRAP Assay Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Antioxidant Action of this compound (Conceptual)
Caption: Conceptual diagram of this compound's antioxidant mechanism.
Determining the Bioactivity of Sieboldin: A Guide to Cell-Based Assays
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sieboldin, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties. This document provides a comprehensive guide to utilizing cell-based assays for the characterization of this compound's bioactivity, with a focus on its cytotoxic, anti-inflammatory, and antioxidant potential. Detailed protocols and data presentation guidelines are provided to facilitate robust and reproducible experimental design and analysis.
I. Assessment of Cytotoxicity
A fundamental initial step in evaluating the bioactivity of any compound is to determine its cytotoxic profile. This allows for the identification of a therapeutic window and distinguishes between targeted pharmacological effects and general toxicity. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Table 1: Example Cytotoxicity of Flavonoid Compounds in Various Cell Lines
| Compound | Cell Line | Assay Duration (h) | IC50 (µM) |
| Quercetin | HCT116 (Colon Cancer) | 48 | 22.4 |
| Quercetin | HTB-26 (Breast Cancer) | 48 | 10-50 |
| Quercetin | PC-3 (Prostate Cancer) | 48 | 10-50 |
| Quercetin | HepG2 (Liver Cancer) | 48 | 10-50 |
| Quercetin | HCEC (Normal Colon) | 48 | >100 |
| Genistein | Multiple Myeloma | 48 | 20 |
| Apigenin | RAW 264.7 (Macrophage) | 24 | >15 |
| Kaempferol | RAW 264.7 (Macrophage) | 24 | >15 |
Note: The data presented are for flavonoids structurally related to this compound and are intended to serve as a reference for experimental design.
Protocol: MTT Assay for Cell Viability
This protocol is designed for adherent cells cultured in 96-well plates.
Materials:
-
Cells of interest (e.g., cancer cell lines, normal cell lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
II. Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Example Anti-inflammatory Activity of Flavonoids and Plant Extracts
| Compound/Extract | Cell Line | Parameter Measured | IC50 |
| Xanthorrhizol | RAW 264.7 | NO Production | 1.0 µg/mL |
| β-turmerone | RAW 264.7 | NO Production | 4.6 µg/mL |
| ar-turmerone | RAW 264.7 | NO Production | 3.2 µg/mL |
| Ulmus pumila Ethyl Acetate Extract | RAW 264.7 | NO Production | Not specified, but showed dose-dependent inhibition |
| Magnolia sieboldii Methanol Extract | RAW 264.7 | NO Production | Dose-dependent inhibition (16.6% at 25 µg/mL, 66.1% at 50 µg/mL) |
Note: The data presented are for compounds and extracts with anti-inflammatory properties and serve as a reference for expected outcomes.
Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete DMEM medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Pre-treatment: Prepare various concentrations of this compound in complete DMEM. Add 100 µL of the this compound solutions to the wells and incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage of NO production inhibition relative to the LPS-only treated cells. Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
III. Assessment of Antioxidant Activity
Oxidative stress is a key contributor to cellular damage and disease. The antioxidant capacity of this compound can be evaluated by its ability to scavenge free radicals, which can be measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 3: Example Antioxidant Activity of Flavonoids
| Compound | Assay | IC50 (µg/mL) |
| 3,4-dihydroxy-5-methoxybenzoic acid | DPPH | 10.69 |
| Callistephin | ABTS | 5.28 |
| 2,4,6-trihydroxybenzaldehyde | ABTS | 5.54 |
| Gallic acid hydrate | ABTS | 1.03 ± 0.25 |
| (+)-Catechin hydrate | ABTS | 3.12 ± 0.51 |
| Caffeic acid | ABTS | 1.59 ± 0.06 |
| Quercetin | ABTS | 1.89 ± 0.33 |
| Kaempferol | ABTS | 3.70 ± 0.15 |
Note: The data presented are for various phenolic and flavonoid compounds and serve as a reference for expected antioxidant activity.
Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound (dissolved in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound dilutions to 100 µL of the DPPH solution. Include a control with 100 µL of solvent and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. Plot the percentage of scavenging activity against the log of this compound concentration to determine the IC50 value.[2]
IV. Investigation of Molecular Mechanisms: Signaling Pathways
To elucidate the mechanisms underlying this compound's bioactivity, it is crucial to investigate its effects on key cellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response and are common targets for anti-inflammatory compounds. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Experimental Workflow for Signaling Pathway Analysis
Experimental workflow for Western blot analysis of signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2. This compound's effect on this pathway can be assessed by examining the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
This compound's potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the inflammatory response. It consists of several parallel kinase cascades, including ERK, JNK, and p38 MAPK. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors that promote the expression of inflammatory genes. The effect of this compound on this pathway can be determined by measuring the phosphorylation levels of ERK, JNK, and p38.
This compound's potential inhibition of the MAPK signaling pathway.
Protocol: Western Blotting for Phosphorylated Proteins
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing with Laemmli buffer and heating.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: For analyzing total protein levels or other proteins, the membrane can be stripped and re-probed with another primary antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
This guide provides a framework for the systematic evaluation of this compound's bioactivity using established cell-based assays. By following these detailed protocols, researchers can obtain reliable and reproducible data on this compound's cytotoxic, anti-inflammatory, and antioxidant properties, as well as gain insights into its underlying molecular mechanisms. This information is critical for advancing the understanding of this compound's therapeutic potential and for guiding future drug development efforts.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Sieboldin: A Phytochemical Standard for Analytical and Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin, a dihydrochalcone predominantly found in apples and other Malus species, is gaining significant attention in phytochemical and pharmacological research. Its potential as an antioxidant and anti-diabetic agent makes it a compound of interest for drug development. As a phytochemical standard, this compound is crucial for the accurate quantification and standardization of plant extracts and derived products. These application notes provide detailed protocols for the analysis of this compound using various chromatographic techniques and explore its role in relevant signaling pathways.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C21H24O10 |
| Molar Mass | 436.41 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol, DMSO |
| UV max | ~280 nm |
Application I: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a validated HPLC-UV method for the quantification of this compound in plant extracts and other matrices.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
3. Sample Preparation:
-
Plant Material: Extract a known weight of dried and powdered plant material with a suitable solvent (e.g., methanol or 80% ethanol) using sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection.
4. Method Validation:
-
The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
| Validation Parameter | Typical Value (for Phloridzin) |
| Linearity Range | 10-100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
| Recovery | 95-105% |
| Precision (%RSD) | < 2% |
Application II: High-Performance Thin-Layer Chromatography (HPTLC) for this compound Quantification
HPTLC offers a high-throughput method for the simultaneous analysis of multiple samples. This protocol provides a general guideline for developing an HPTLC method for this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPTLC System: HPTLC system with an automatic sample applicator, developing chamber, and densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., Toluene:Ethyl Acetate:Formic Acid). The exact ratio needs to be optimized.
-
Sample Application: Apply samples and standards as bands using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Scanning: Scan the plate at 280 nm.
2. Method Development and Validation:
-
Method development involves optimizing the mobile phase composition to achieve good separation (Rf value between 0.2 and 0.8).
-
Validation should be performed as per ICH guidelines.[1]
Data Presentation
Specific HPTLC validation data for this compound is not available in the provided search results. The following table provides representative validation parameters for other phytochemicals analyzed by HPTLC and can serve as a target for method development.
| Validation Parameter | Target Value |
| Linearity Range | 100-1000 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | ~20 ng/spot |
| LOQ | ~60 ng/spot |
| Recovery | 95-105% |
| Precision (%RSD) | < 5% |
Application III: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Sensitive Detection of this compound
UHPLC-MS provides high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound and for metabolomic studies.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
UHPLC-MS System: A UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor for the [M-H]⁻ ion of this compound (m/z 435.12). For MS/MS, select characteristic fragment ions.
2. Method Validation:
-
Validate the method for parameters including linearity, LOD, LOQ, accuracy, precision, and matrix effects.[2]
Data Presentation
As direct UHPLC-MS validation data for this compound is limited, this table presents typical performance characteristics for the analysis of flavonoids in complex matrices, which can be used as a benchmark.
| Validation Parameter | Typical Value |
| Linearity Range | 0.1-100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LOD | ~0.05 ng/mL |
| LOQ | ~0.15 ng/mL |
| Recovery | 85-115% |
| Precision (%RSD) | < 15% |
Mandatory Visualizations
Experimental Workflows
Signaling Pathways
While direct evidence for this compound's modulation of specific signaling pathways is still emerging, its known antioxidant and anti-diabetic properties suggest potential interactions with key cellular pathways. Flavonoids, as a class, are known to influence these pathways.
1. PI3K/Akt Signaling Pathway (Potential role in anti-diabetic effects):
The PI3K/Akt pathway is a crucial regulator of glucose metabolism and insulin signaling.[3] Flavonoids have been shown to modulate this pathway, suggesting a potential mechanism for this compound's anti-diabetic effects.
2. Nrf2 Signaling Pathway (Potential role in antioxidant effects):
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[4] Many flavonoids are known to activate this pathway, leading to the expression of antioxidant enzymes.
Conclusion
This compound holds significant promise as a phytochemical standard and a lead compound in drug discovery. The protocols and data presented here provide a framework for its reliable quantification and a basis for further investigation into its pharmacological mechanisms. As research progresses, more specific data on this compound will become available, further solidifying its role in phytochemical analysis and therapeutic development.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of patulin in apple and derived products by UHPLC-MS/MS. Study of matrix effects with atmospheric pressure ionisation sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Inhibition of Xanthine Oxidase by Sieboldin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties. One key enzyme often targeted by flavonoids is Xanthine Oxidase (XO). Xanthine Oxidase plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout, and is also associated with the production of reactive oxygen species (ROS), contributing to oxidative stress.[1][2] This document provides a detailed protocol for testing the enzymatic inhibition of Xanthine Oxidase by this compound, offering a framework for researchers investigating its therapeutic potential.
Principle of the Assay
The protocol described here is a spectrophotometric assay to determine the inhibitory effect of a test compound on Xanthine Oxidase activity. The assay measures the enzymatic conversion of xanthine to uric acid. Uric acid has a characteristic absorbance at 290-295 nm, and the rate of its formation is directly proportional to the enzyme's activity. By measuring the change in absorbance over time in the presence and absence of an inhibitor, the degree of inhibition can be quantified. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).
Data Presentation: Inhibitory Activity of a Related Flavonoid
Due to the limited availability of specific enzymatic inhibition data for this compound, this section presents data for its aglycone, Phloretin , as a representative dihydrochalcone flavonoid. This data serves as a reference for the expected range of activity.
| Compound | Enzyme Target | IC50 (µM) | Inhibition Type |
| Phloretin | Xanthine Oxidase (XO) | 31.83 ± 0.32 | Mixed |
| Allopurinol (Control) | Xanthine Oxidase (XO) | ~2-8 (literature values) | Competitive |
Table 1: Summary of quantitative data for Phloretin's inhibition of Xanthine Oxidase. The IC50 value for Phloretin is provided as a reference for this compound.[3]
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory effect of this compound on Xanthine Oxidase activity.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (Substrate)
-
This compound (Test Compound)
-
Allopurinol (Positive Control Inhibitor)
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 290 nm
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amount of phosphate salt in distilled water and adjusting the pH to 7.5.
-
Xanthine Oxidase Solution (0.1 units/mL): Prepare fresh daily by diluting the stock enzyme solution in cold phosphate buffer. Keep on ice.
-
Xanthine Solution (0.15 mM): Dissolve xanthine in phosphate buffer. Gentle heating may be required for complete dissolution.
-
Test Compound (this compound) Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Working Solutions of this compound: Prepare a serial dilution of the stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).
-
Positive Control (Allopurinol) Solutions: Prepare working solutions of allopurinol in a similar manner to this compound.
Assay Procedure
-
Assay Mixture Preparation: In a 96-well microplate, add the following to each well:
-
50 µL of phosphate buffer
-
50 µL of the test compound (this compound) or control (Allopurinol/DMSO vehicle) at various concentrations.
-
50 µL of Xanthine Oxidase solution (0.1 units/mL).
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of the xanthine substrate solution (0.15 mM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 290 nm every 30 seconds for 5-10 minutes.
Data Analysis
-
Calculate the Rate of Reaction (Velocity): Determine the rate of uric acid formation by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate Percentage Inhibition:
-
Percentage Inhibition = [ (Velocity_control - Velocity_inhibitor) / Velocity_control ] * 100
-
Velocity_control is the rate of reaction with the DMSO vehicle.
-
Velocity_inhibitor is the rate of reaction in the presence of this compound.
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Experimental Workflow
Caption: Workflow for Xanthine Oxidase Inhibition Assay.
Signaling Pathway of Xanthine Oxidase
Caption: Inhibition of Xanthine Oxidase by this compound.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 3. inhibitiory-mechanism-of-phloretin-on-xanthine-oxidase-and-its-synergistic-effect-with-allopurinol-and-febuxostat - Ask this paper | Bohrium [bohrium.com]
Sieboldin in Plant Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin, a dihydrochalcone, is a specialized metabolite found predominantly in wild species of the Malus (apple) genus. As a flavonoid, it plays a significant role in the plant's defense mechanisms and response to environmental stressors. Its potent antioxidant properties make it a compound of interest for metabolomics studies, particularly in understanding plant stress physiology and for potential applications in drug development. This document provides detailed application notes and protocols for the study of this compound in a plant metabolomics context.
Applications in Plant Metabolomics
This compound is a valuable target for plant metabolomics studies due to its specific distribution and biological activities. Its presence and concentration can serve as a biomarker for certain Malus genotypes and their response to stress. Key applications include:
-
Chemotaxonomy: Differentiating wild Malus species and hybrids based on their dihydrochalcone profiles.
-
Stress Physiology: Investigating the role of this compound in plant responses to biotic and abiotic stresses, such as pathogen attack, UV radiation, and nutrient deficiency.
-
Metabolic Engineering: Understanding the biosynthetic pathway of this compound to potentially engineer crop plants with enhanced stress tolerance or nutritional value.
-
Natural Product Discovery: Exploring the pharmacological potential of this compound as an antioxidant and anti-inflammatory agent.
Data Presentation
Quantitative analysis of this compound and related dihydrochalcones in various Malus species provides valuable comparative data. The following table summarizes representative data on the content of this compound and other related compounds in the leaves of different Malus species.
| Compound | Malus toringo (mg/g FW) | Malus micromalus (mg/g FW) | Malus × domestica (mg/g FW) |
| This compound | 3.0 - 4.0 | 3.0 - 4.0 | Not Detected |
| Trilobatin | 0.1 - 2.0 | 0.1 - 2.0 | Not Detected |
| Phloridzin | Not Detected | Not Detected | Present |
FW = Fresh Weight. Data synthesized from literature.[1]
Experimental Protocols
Protocol 1: Extraction of this compound from Malus Leaf Tissue
This protocol details the extraction of this compound for subsequent quantification.
Materials:
-
Fresh young leaves from Malus species (e.g., Malus toringo, Malus micromalus)
-
Liquid nitrogen
-
80% (v/v) methanol
-
Sonicator water bath
-
0.22 µm PTFE filters
-
Microcentrifuge tubes (2 mL)
-
Concentrator (e.g., Eppendorf Concentrator Plus™)
Procedure:
-
Harvest fresh, young leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Weigh 100 mg of the frozen powder into a 15 mL centrifuge tube.
-
Add 5 mL of 80% (v/v) methanol to the tube.
-
Sonicate the sample in a water bath at 60 Hz and 25°C for 20 minutes to aid in cell lysis and extraction.[2]
-
Store the mixture in the dark at 4°C for 48 hours to ensure complete extraction.[2]
-
Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid debris.
-
Filter the supernatant through a 0.22 µm PTFE filter into a clean 2 mL microcentrifuge tube.[2]
-
Evaporate the solvent in a concentrator at 25°C for 1 hour under negative pressure.[1]
-
Resuspend the resulting pellet in 200 µL of 80% (v/v) methanol.[1]
-
The sample is now ready for UPLC-MS/MS analysis. Store at 4°C until injection.[1]
Protocol 2: Quantification of this compound using UPLC-MS/MS
This protocol provides a method for the targeted quantification of this compound.
Instrumentation and Conditions:
-
UPLC System: Waters Acquity UPLC system or equivalent.[1]
-
Mass Spectrometer: Waters Xevo® TQ-MS mass spectrometer with an electrospray source or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolics.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[1]
MRM Parameters for this compound:
-
Parent Ion (m/z): To be determined based on the deprotonated molecule [M-H]⁻.
-
Daughter Ion (m/z): To be determined from fragmentation of the parent ion.
-
Cone Voltage (V): To be optimized for maximal parent ion intensity.
-
Collision Energy (eV): To be optimized for characteristic fragmentation.
Note: Specific MRM parameters need to be optimized for the instrument in use. A summary of MRM parameters for various phenolic compounds can be found in Vrhovsek et al., 2012, which can serve as a starting point.[1]
Procedure:
-
Prepare a series of standard solutions of purified this compound of known concentrations in 80% methanol to generate a calibration curve.
-
Inject a blank (80% methanol) to ensure no system contamination.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the extracted plant samples.
-
Monitor the specific MRM transition for this compound.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
Signaling Pathways and Logical Relationships
This compound, as a flavonoid, is implicated in modulating plant signaling pathways, particularly in response to stress. Its primary role as an antioxidant directly links it to the regulation of reactive oxygen species (ROS) homeostasis. Furthermore, flavonoids are known to interact with phytohormone signaling, notably auxin and abscisic acid (ABA).
The diagram above illustrates how abiotic stress can lead to an increase in reactive oxygen species (ROS), which in turn stimulates the biosynthesis of this compound. This compound then acts as an antioxidant, scavenging ROS and helping to maintain cellular homeostasis. Additionally, this compound can modulate key phytohormone signaling pathways, such as those of auxin and abscisic acid, which are crucial for regulating plant growth and development under stress conditions.
This workflow diagram outlines the key steps for the analysis of this compound in plant tissues, from sample collection to data interpretation. Following the detailed protocols provided will ensure reproducible and accurate quantification of this important plant metabolite.
References
- 1. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo [frontiersin.org]
Application Notes and Protocols: Sieboldin as a Substrate for Glycosyltransferase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sieboldin, a dihydrochalcone predominantly found in certain wild Malus species, is a flavonoid of interest for its potential health benefits, including antioxidant properties.[1] Like many flavonoids, the biological activity, solubility, and stability of this compound can be significantly modulated by glycosylation.[2] This process, catalyzed by glycosyltransferase enzymes, involves the attachment of sugar moieties to the this compound molecule. Uridine Diphosphate Glycosyltransferases (UGTs) are the primary enzymes responsible for the glycosylation of flavonoids in plants.[3][4] Understanding the interaction between this compound and UGTs is crucial for the synthesis of novel glycosylated derivatives with enhanced pharmacological properties.
These application notes provide an overview of this compound as a substrate for glycosyltransferase enzymes, including relevant biosynthetic pathways and detailed protocols for in vitro enzymatic assays. Due to the limited availability of specific kinetic data for this compound, this document leverages information on the structurally similar dihydrochalcone, phloretin, and the enzyme Phloretin Glycosyltransferase 2 (PGT2), which has been shown to efficiently catalyze the glycosylation of the direct precursor to this compound.[3]
Biosynthesis and Glycosylation of this compound
This compound (3-hydroxyphloretin-4'-O-glucoside) biosynthesis is a branch of the flavonoid pathway in Malus species.[5][6] The pathway begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. A key step is the synthesis of the dihydrochalcone backbone, phloretin. Phloretin is then hydroxylated at the 3-position to yield 3-hydroxyphloretin, the immediate precursor to this compound. The final step is the regioselective glycosylation of 3-hydroxyphloretin at the 4'-hydroxyl group, a reaction catalyzed by a specific UGT.[3]
Recent research has identified Phloretin Glycosyltransferase 2 (PGT2) from Malus species as a key enzyme in the biosynthesis of trilobatin (phloretin 4'-O-glucoside).[3] Importantly, this enzyme has also been demonstrated to efficiently catalyze the 4'-O-glycosylation of 3-hydroxyphloretin to produce this compound, indicating its role in the final step of this compound biosynthesis.[3]
Visualizing the Glycosylation Pathway
The following diagram illustrates the final step in the biosynthesis of this compound, catalyzed by PGT2.
Caption: Enzymatic glycosylation of 3-hydroxyphloretin to this compound.
Quantitative Data
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound (Hypothetical) | UGT | TBD | TBD | TBD | TBD |
| Phloretin | PGT2 | ~50-150 | ~0.5-5.0 | ~0.1-1.0 | ~103-104 |
| 3-Hydroxyphloretin | PGT2 | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Experimental Protocols
The following protocols are adapted from established methods for the in vitro glycosylation of flavonoids and their analysis.[7][8] These should serve as a starting point and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Glycosylation of this compound using a Recombinant UGT
This protocol describes a small-scale enzymatic reaction to produce this compound glycosides.
Materials:
-
This compound (or 3-hydroxyphloretin as a direct precursor)
-
Recombinant UGT enzyme (e.g., PGT2 expressed in E. coli)
-
Uridine diphosphate glucose (UDP-glucose)
-
Reaction Buffer: 50 mM Phosphate buffer (pH 7.5) containing 10 mM MgCl2
-
Methanol (for reaction termination)
-
Microcentrifuge tubes
-
Incubator or water bath
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of this compound (or 3-hydroxyphloretin) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
Prepare a 10 mM stock solution of UDP-glucose in water.
-
Set up the reaction mixture in a microcentrifuge tube as follows:
-
Reaction Buffer: 88 µL
-
This compound stock solution (10 mM): 1 µL (final concentration: 100 µM)
-
UDP-glucose stock solution (10 mM): 1 µL (final concentration: 100 µM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the purified recombinant UGT enzyme solution (concentration to be optimized, e.g., 0.1 mg/mL).
-
Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding an equal volume (100 µL) of ice-cold methanol.
-
Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to precipitate the enzyme.
-
Transfer the supernatant to an HPLC vial for analysis.
Visualizing the Experimental Workflow
Caption: Workflow for in vitro enzymatic glycosylation of this compound.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure to determine the Michaelis-Menten kinetic parameters for a UGT with this compound as the substrate.
Materials:
-
Same as Protocol 1
-
A range of this compound concentrations
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Vary the concentration of this compound over a wide range (e.g., 1 µM to 500 µM), while keeping the concentration of UDP-glucose constant and saturating (e.g., 1 mM).
-
For each this compound concentration, measure the initial reaction velocity by taking samples at multiple early time points (e.g., 0, 2, 5, 10 minutes) to ensure linearity.
-
Quantify the formation of the glycosylated product using a calibrated HPLC method.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.
-
To determine the kinetic parameters for the co-substrate UDP-glucose, repeat the experiment by varying the UDP-glucose concentration while keeping the this compound concentration constant and saturating.
Protocol 3: HPLC Analysis of this compound and its Glycosides
This protocol provides a general method for the separation and quantification of this compound and its glycosylated products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes is a good starting point. This may need to be optimized for baseline separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Dihydrochalcones typically have a maximum absorbance around 280 nm. A DAD can be used to scan for the optimal wavelength.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a standard curve for this compound and, if available, its glycosylated derivatives of known concentrations.
-
Inject the standards and the samples from the enzymatic reaction onto the HPLC system.
-
Identify the peaks corresponding to this compound and its glycosides based on their retention times compared to the standards.
-
Quantify the amount of substrate consumed and product formed by integrating the peak areas and using the standard curve.
Conclusion
The study of this compound as a substrate for glycosyltransferase enzymes offers a promising avenue for the development of novel bioactive compounds. The identification of PGT2 as an enzyme capable of glycosylating the direct precursor to this compound provides a valuable tool for enzymatic synthesis. The protocols and information provided herein serve as a comprehensive guide for researchers to initiate and advance their investigations into the enzymatic modification of this compound, paving the way for the creation of new therapeutic agents. Further research is warranted to determine the specific kinetic parameters of various UGTs with this compound and to explore the biological activities of its glycosylated derivatives.
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo [frontiersin.org]
- 7. Functional characterization, structural basis, and protein engineering of a rare flavonoid 2′-O-glycosyltransferase from Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sieboldin Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Sieboldin in aqueous solutions during their experiments.
Troubleshooting Guide
Here are some common issues and recommended solutions when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound does not dissolve in aqueous buffer (e.g., PBS, cell culture media). | This compound, like many dihydrochalcones, has poor water solubility. | 1. Use a co-solvent: First, dissolve this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution. 2. Step-wise dilution: Gradually add the aqueous buffer to the stock solution while vortexing or stirring to prevent precipitation. 3. Sonication: If precipitation occurs upon dilution, brief sonication in a water bath may help to redissolve the compound. 4. Warming: Gently warming the solution to 37°C may improve solubility, but be cautious of potential degradation at higher temperatures. |
| Precipitation occurs when the this compound stock solution is added to the aqueous experimental medium. | The final concentration of the organic solvent may be too low to maintain this compound in solution, or the final concentration of this compound exceeds its solubility limit in the mixed solvent system. | 1. Optimize final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is sufficient to maintain solubility. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. 2. Prepare intermediate dilutions: Instead of adding the concentrated stock directly, prepare intermediate dilutions in a solvent mixture with a higher ratio of the organic solvent before the final dilution into the aqueous medium. 3. Check final this compound concentration: Ensure the final desired concentration of this compound in your experiment does not exceed its solubility limit in the final solvent mixture. You may need to perform a solubility test to determine this limit. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to variations in the actual concentration. | 1. Visually inspect for precipitates: Before each experiment, carefully inspect the this compound solution for any visible precipitate. If present, try to redissolve it using the methods mentioned above (sonication, warming). 2. Prepare fresh solutions: It is recommended to prepare fresh dilutions of this compound from the stock solution for each experiment to ensure consistency. 3. Filter sterilization: If sterile conditions are required, use a 0.22 µm syringe filter that is compatible with your solvent (e.g., PTFE for organic solvents). Be aware that some of the compound may be lost due to adsorption to the filter membrane. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the general solubility of flavonoids, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound. Ethanol can also be a suitable alternative.
Q2: What is the typical concentration for a this compound stock solution?
A2: A stock solution concentration of 10-50 mM in 100% DMSO is a common starting point. The exact concentration will depend on the required final concentration for your experiments and the solubility of this compound in DMSO.
Q3: How should I store the this compound stock solution?
A3: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects. For sensitive cell lines, the final DMSO concentration should be kept below 0.1%.
Q5: Is this compound stable in aqueous solutions?
A5: The stability of flavonoids in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure. It is generally recommended to prepare fresh dilutions in aqueous buffers for each experiment and to use them promptly.
Quantitative Data on a Related Dihydrochalcone
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 0.4[1] |
| Ethanol | 20 | 12[1] |
| Water/Ethanol (50:50, v/v) | 20 | 123[1] |
| Water | 80 | 650[1] |
| Ethanol | 75 | 790[1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution and Working Solutions
This protocol provides a general guideline for dissolving this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 20 mM in DMSO): a. Calculate the amount of this compound powder needed to prepare your desired volume and concentration of the stock solution. (Molecular Weight of this compound: 452.4 g/mol ) b. Weigh the this compound powder accurately in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. e. Store the stock solution in aliquots at -20°C or -80°C.
-
Prepare a Working Solution (e.g., 100 µM in cell culture medium): a. Thaw an aliquot of the 20 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, to make a 100 µM working solution from a 20 mM stock, you can perform a 1:200 dilution. c. Add the appropriate volume of the stock solution to your pre-warmed cell culture medium. For example, to make 1 mL of 100 µM solution, add 5 µL of the 20 mM stock solution to 995 µL of cell culture medium. d. Immediately vortex the working solution gently to ensure it is well mixed and to minimize precipitation. e. Use the working solution immediately in your experiment.
Visualizations
Signaling Pathways
Flavonoids are known to modulate various signaling pathways involved in inflammation and cellular processes. While the specific pathways targeted by this compound are not yet fully elucidated, the following diagrams illustrate common pathways that are often affected by this class of compounds.
Caption: Experimental workflow for solubilizing this compound.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.
References
Sieboldin stability under different pH and temperature conditions.
Objective: This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of sieboldin under various pH and temperature conditions. As detailed public data on this compound's stability is limited, this guide offers a framework for conducting forced degradation studies to establish its stability profile.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the stability of a compound like this compound?
Understanding the chemical stability of a pharmaceutical compound is a critical aspect of drug development.[1][2] It ensures the safety and efficacy of the final drug product.[1] Stability testing helps to:
-
Identify potential degradation products and pathways.[1][3][4]
-
Define appropriate storage conditions, shelf life, and suitable formulations.[1][2]
Q2: What are forced degradation studies?
Forced degradation, or stress testing, is the intentional degradation of a drug substance by exposing it to conditions more severe than accelerated stability testing, such as high temperatures, a wide range of pH values, and oxidizing agents.[1] These studies are essential for understanding the degradation pathways and validating the specificity of analytical methods used for stability testing.[1][4]
Q3: What are the typical stress conditions recommended by regulatory guidelines like ICH?
The International Council for Harmonisation (ICH) guidelines suggest examining the effects of:
-
Temperature: Elevated temperatures, significantly above accelerated testing conditions (e.g., >50°C).[5]
-
pH: A wide range of pH values, typically covering acidic, neutral, and basic conditions.[5]
-
Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).[5]
-
Humidity: High relative humidity (≥75%).[5]
Troubleshooting Guide
Q1: I am observing very rapid degradation of this compound at a specific pH and temperature. What should I do?
If the degradation is too rapid to monitor accurately, consider the following adjustments:
-
Lower the temperature: Reducing the temperature will slow down the reaction kinetics.
-
Shorten the time points: Collect samples at more frequent, shorter intervals.
-
Reduce the concentration of the stressor: If using an acid or base, a lower concentration might be appropriate.
Q2: this compound appears to be precipitating in my buffer solution. How can I address this?
Precipitation can interfere with accurate quantification. To mitigate this:
-
Adjust the solvent system: Consider adding a co-solvent (e.g., methanol, acetonitrile) to your buffer to improve the solubility of this compound. Ensure the co-solvent does not interfere with the analysis or cause degradation on its own.
-
Lower the concentration of this compound: Working at a lower concentration might keep the compound in solution.
-
Filter the samples: Before analysis, filter the samples through a suitable syringe filter (e.g., 0.22 µm) to remove any precipitate. This should be noted in the experimental protocol.
Q3: My analytical method (e.g., HPLC) is not showing a clear separation between this compound and its degradation products. What are the next steps?
A stability-indicating method must be able to resolve the parent compound from its degradants.[1][4] If you are facing separation issues:
-
Optimize the mobile phase: Experiment with different solvent ratios, pH, and additives.
-
Try a different column: A column with a different stationary phase chemistry may provide better separation.
-
Adjust the gradient: If using a gradient elution, modify the slope and duration to improve resolution.
-
Change the detection wavelength: A different wavelength might improve the detection of specific degradants.
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound under hydrolytic (pH) and thermal stress.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
Purified water (e.g., Milli-Q)
-
Buffers:
-
pH 2: 0.01 N Hydrochloric Acid (HCl)
-
pH 4: Acetate buffer
-
pH 7: Phosphate buffer
-
pH 9: Borate buffer
-
pH 12: 0.01 N Sodium Hydroxide (NaOH)
-
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Temperature-controlled ovens or water baths
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
4. Sample Preparation for Stability Studies:
-
For each pH condition, dilute the this compound stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution with the initial mobile phase or a neutral solvent.
5. Stress Conditions:
-
Thermal Stress:
-
Incubate aliquots of the solutions at different temperatures (e.g., 40°C, 60°C, 80°C).
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples before analysis to halt further degradation.
-
Store samples at a low temperature (e.g., 4°C) until analysis.
-
6. HPLC Analysis:
-
Develop a stability-indicating HPLC method to separate this compound from its potential degradation products. A general starting point could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
-
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor the formation of any degradation products by observing new peaks in the chromatogram.
Data Presentation
The results of the stability studies should be summarized in clear and concise tables. Below are examples of how to present the data.
Table 1: Effect of pH on this compound Stability at 60°C
| Time (hours) | % this compound Remaining (pH 2) | % this compound Remaining (pH 4) | % this compound Remaining (pH 7) | % this compound Remaining (pH 9) | % this compound Remaining (pH 12) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 | 99.5 | 95.2 | 85.3 |
| 4 | 96.2 | 98.0 | 99.1 | 90.1 | 72.1 |
| 8 | 92.1 | 96.5 | 98.2 | 82.4 | 55.8 |
| 12 | 88.5 | 95.1 | 97.5 | 75.3 | 41.2 |
| 24 | 79.3 | 91.8 | 95.6 | 60.9 | 22.5 |
Table 2: Effect of Temperature on this compound Stability at pH 7
| Time (hours) | % this compound Remaining (40°C) | % this compound Remaining (60°C) | % this compound Remaining (80°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.5 | 90.7 |
| 4 | 99.6 | 99.1 | 82.1 |
| 8 | 99.2 | 98.2 | 68.5 |
| 12 | 98.9 | 97.5 | 57.3 |
| 24 | 98.1 | 95.6 | 38.4 |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
Troubleshooting low recovery of Sieboldin during purification.
Welcome to the technical support center for Sieboldin purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction and purification of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Extraction Phase
Question: My initial extraction of this compound from plant material is showing a very low yield. What are the potential causes and how can I improve it?
Answer: Low recovery of this compound during the initial extraction is a common issue. Several factors in your protocol could be contributing to this. Here's a breakdown of potential causes and solutions:
-
Inadequate Solvent Choice: this compound, a dihydrochalcone, has moderate polarity. The choice of extraction solvent is critical for efficient recovery. While it is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, using a solvent system that is too polar or non-polar will result in poor extraction efficiency.
-
Recommendation: A mixture of ethanol or methanol with water is often effective for extracting phenolic compounds.[1] Start with a concentration of 70-80% ethanol or methanol in water. You may need to optimize the solvent-to-water ratio for your specific plant material.
-
-
Suboptimal Extraction Temperature: High temperatures can enhance extraction efficiency by increasing solvent penetration and compound solubility. However, excessive heat can lead to the degradation of phenolic compounds like this compound.[1]
-
Recommendation: Perform extractions at a moderately elevated temperature, for example, between 40-60°C. Avoid prolonged exposure to high temperatures.
-
-
Incorrect pH of Extraction Solvent: The pH of the extraction medium can influence the stability and solubility of phenolic compounds.
-
Recommendation: For many polyphenols, a slightly acidic pH can improve stability.[2] Consider acidifying your extraction solvent with a small amount of a weak acid, such as acetic or formic acid, to a pH range of 3-5.
-
-
Insufficient Solid-to-Liquid Ratio: A low solvent volume relative to the amount of plant material can lead to incomplete extraction.
-
Recommendation: Ensure a sufficient solvent-to-solid ratio to allow for proper wetting and extraction. A common starting point is a 1:10 or 1:20 ratio (g of plant material to mL of solvent).
-
-
Inadequate Cell Lysis: The plant cell walls must be sufficiently disrupted to release this compound.
-
Recommendation: Ensure your plant material is finely ground. Pre-treatment of the sample, such as freeze-drying, can also improve extraction efficiency by disrupting cell structures.
-
Purification Phase - Solid-Phase Extraction (SPE)
Question: I'm losing a significant amount of this compound during the Solid-Phase Extraction (SPE) clean-up step. What could be going wrong?
Answer: Low recovery during SPE is a frequent challenge. The issue often lies in the interaction between this compound, the sorbent, and the solvents used. Here are key areas to troubleshoot:
-
Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for retaining and eluting this compound effectively.
-
Improper Column Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge will lead to inconsistent and poor recovery.
-
Recommendation: Always follow the manufacturer's instructions for conditioning the sorbent, which typically involves washing with a strong solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to your sample matrix.
-
-
Sample Loading Issues: The composition of the solvent in which your sample is dissolved can significantly impact its retention on the SPE column.
-
Recommendation: Ensure your sample is dissolved in a "weak" solvent (a solvent in which this compound is soluble but that does not disrupt its binding to the sorbent). For reversed-phase SPE, this is typically a solvent with a high aqueous content. If your extract is in a strong organic solvent, dilute it with water or a weak buffer before loading.
-
-
Inadequate Wash Steps: The wash step is crucial for removing impurities without eluting the target compound.
-
Recommendation: Use a wash solvent that is strong enough to remove weakly bound impurities but not so strong that it elutes this compound. For a C18 column, this might be a solution with a low percentage of organic solvent (e.g., 5-10% methanol in water).
-
-
Inefficient Elution: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent.
-
Recommendation: For reversed-phase SPE, a higher concentration of organic solvent is needed for elution. Start with methanol or acetonitrile and you may need to add a small amount of acid (e.g., 0.1% formic acid) to improve the recovery of phenolic compounds.
-
| Parameter | Potential Issue | Recommendation |
| Sorbent | Sorbent polarity is not suitable for this compound. | Use a C18 or polymeric reversed-phase sorbent.[3][4] |
| Conditioning | Sorbent is not properly activated. | Condition with methanol, followed by water/weak buffer. |
| Sample Loading | Sample solvent is too strong, causing premature elution. | Dilute the sample with a weak solvent (e.g., water) before loading. |
| Washing | Wash solvent is too strong, eluting this compound. | Use a weak organic/aqueous mixture (e.g., 5-10% methanol). |
| Elution | Elution solvent is too weak to recover this compound. | Use a strong organic solvent (e.g., methanol or acetonitrile), possibly acidified. |
Purification Phase - High-Performance Liquid Chromatography (HPLC)
Question: I am observing broad peaks and poor resolution during the HPLC purification of this compound. How can I optimize my method?
Answer: Achieving sharp peaks and good separation is key to successful HPLC purification. Several parameters can be adjusted to improve your results:
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and separation of compounds.
-
Recommendation: For reversed-phase HPLC of phenolic compounds, a common mobile phase consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), often with an acidic modifier.[3] A gradient elution, where the concentration of the organic solvent is gradually increased, is typically required to separate compounds with different polarities in a plant extract. Start with a shallow gradient to maximize resolution.
-
-
Incorrect pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of phenolic compounds, which in turn impacts their retention on a reversed-phase column.
-
Recommendation: Acidifying the aqueous component of the mobile phase (e.g., with 0.1% formic acid or acetic acid) is generally recommended to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention.
-
-
Inappropriate Column Chemistry: The type of stationary phase is crucial for achieving good separation.
-
Recommendation: A C18 column is the most common choice for the separation of phenolic compounds.[3] For complex mixtures, a column with a different selectivity (e.g., a Phenyl-Hexyl or a C8 column) might provide better resolution.
-
-
Flow Rate and Column Temperature: These parameters can affect peak shape and analysis time.
-
Recommendation: A lower flow rate generally leads to better resolution but longer run times. Increasing the column temperature can decrease the viscosity of the mobile phase and improve peak shape, but be mindful of the thermal stability of this compound.
-
Stability and Degradation
Question: I suspect my this compound sample is degrading during purification and storage. What conditions should I be aware of?
Answer: Phenolic compounds like this compound can be susceptible to degradation under certain conditions.
-
pH Sensitivity: Flavonoids are generally more stable in acidic conditions.[2] At neutral or alkaline pH, they can undergo oxidation and degradation, often indicated by a color change in the solution.
-
Recommendation: Maintain a slightly acidic pH (around 3-5) during extraction, purification, and storage whenever possible.
-
-
Temperature Sensitivity: As with many natural products, prolonged exposure to high temperatures can cause degradation of this compound.[1]
-
Recommendation: Avoid excessive heat during extraction and solvent evaporation. Store purified this compound at low temperatures (-20°C or -80°C) for long-term stability.
-
-
Light and Oxygen Sensitivity: Exposure to light and oxygen can promote the oxidation of phenolic compounds.
-
Recommendation: Protect your samples from light by using amber vials or covering them with aluminum foil. Purge solutions with an inert gas like nitrogen or argon to minimize exposure to oxygen, especially for long-term storage.
-
Experimental Protocols
Protocol 1: Extraction of this compound from Malus (Apple) Leaves
-
Sample Preparation: Collect fresh, young apple leaves and immediately freeze them in liquid nitrogen. Lyophilize the frozen leaves to remove water and then grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the dried leaf powder into a flask.
-
Add 200 mL of 80% methanol in water.
-
Extract using an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet with another 200 mL of 80% methanol.
-
Combine the supernatants.
-
-
Solvent Evaporation: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Reconstitution: Redissolve the concentrated extract in a small volume of 10% methanol in water for subsequent purification.
Protocol 2: Semi-Preparative HPLC Purification of this compound
-
HPLC System: A preparative HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-45 min: Gradient from 10% to 50% B
-
45-50 min: Gradient from 50% to 90% B
-
50-55 min: Hold at 90% B
-
55-60 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 4 mL/min.
-
Detection: Monitor the elution at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the peak identified as this compound based on retention time from an analytical run with a standard (if available) or by subsequent analysis (e.g., LC-MS).
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Store the purified this compound at -20°C or lower, protected from light.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Common causes of low this compound recovery during purification.
References
- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Matrix Effects in the Mass Spectrometry Analysis of Sieboldin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Sieboldin. The information provided is based on established methodologies for the analysis of flavonoids and other small molecules in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and unreliable quantification.[1][2] In the analysis of this compound from biological samples like plasma or urine, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A post-column infusion experiment is a definitive method to identify regions in your chromatogram where ion suppression or enhancement occurs.[3] This technique involves infusing a standard solution of this compound at a constant rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected.[3] Any fluctuation in the this compound signal at specific retention times indicates the elution of interfering components.[3]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A3: The choice of sample preparation is critical for reducing matrix effects. The most common techniques for bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3] The optimal method depends on the required sensitivity and the complexity of the matrix.[3]
-
Protein Precipitation (PPT): This is a simple and fast method where proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol) or an acid.[3] While quick, it may not remove all interfering components.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It offers a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively remove a wide range of interfering compounds, resulting in a much cleaner sample extract.
Q4: Can an internal standard help to compensate for matrix effects?
A4: Yes, using an appropriate internal standard (IS) is a crucial strategy to compensate for matrix effects. An ideal IS for this compound would be a stable isotope-labeled version of this compound (SIL-IS). A SIL-IS has nearly identical chemical and physical properties to this compound and will be similarly affected by matrix effects, thus providing reliable normalization. If a SIL-IS is unavailable, a structural analog that elutes close to this compound and exhibits similar ionization behavior can be used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | Incompatible mobile phase pH; Column degradation; Sample overload. | Optimize mobile phase pH to ensure this compound is in a single ionic form. Use a new column or a guard column. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Time for this compound | Leak in the LC system; Inconsistent mobile phase composition; Column temperature fluctuations. | Check for leaks in fittings and pump seals. Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a stable temperature. |
| High Background Noise or "Dirty" Baseline | Contaminated mobile phase or LC system; Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phases. Implement a robust needle wash protocol. Inject blank samples between analytical runs to check for carryover. |
| No this compound Peak Detected | Incorrect MS parameters; Sample degradation; Clogged ESI needle. | Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a this compound standard. Check sample stability under storage and processing conditions. Clean or replace the ESI needle. |
| Significant Ion Suppression | Co-elution with phospholipids or other matrix components. | Improve chromatographic separation by modifying the gradient or using a different stationary phase. Implement a more rigorous sample cleanup method (e.g., SPE). Consider derivatization to shift the retention time of this compound. |
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
Objective: To identify regions of ion suppression or enhancement in the chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (e.g., 100 ng/mL in 50:50 methanol:water)
-
Blank extracted biological matrix (e.g., plasma, urine)
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of a T-connector.
-
Connect the syringe pump containing the this compound standard solution to the second inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Begin the LC gradient run without any injection and start the syringe pump to infuse the this compound standard at a constant flow rate (e.g., 10 µL/min).
-
Monitor the signal intensity of the precursor ion for this compound. A stable baseline should be observed.
-
Inject the blank extracted matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.
Protocol 2: Protein Precipitation (PPT) for Sample Preparation
Objective: To remove proteins from a biological sample prior to LC-MS/MS analysis.
Materials:
-
Biological sample (e.g., plasma)
-
Precipitating solvent (e.g., ice-cold acetonitrile containing the internal standard)
-
Vortex mixer
-
Centrifuge
-
Clean collection tubes
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing the internal standard at a known concentration) to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains this compound and the internal standard, and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex briefly and transfer to an autosampler vial for injection.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis (Hypothetical Data)
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (%) | 75% (Suppression) | 90% (Slight Suppression) | 98% (Minimal Effect) |
| Recovery (%) | 95 | 85 | 92 |
| Process Time (per sample) | ~15 minutes | ~30 minutes | ~45 minutes |
| Cost per Sample | Low | Medium | High |
| Selectivity | Low | Medium | High |
Note: Data are hypothetical and for illustrative purposes. Actual values will depend on the specific matrix and experimental conditions.
Visualizations
Caption: A typical experimental workflow for this compound analysis using protein precipitation.
Caption: A logical troubleshooting workflow for addressing inaccurate this compound quantification.
References
Technical Support Center: Optimizing Sieboldin Separation in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Sieboldin using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization to achieve better separation, peak shape, and resolution.
Issue 1: Poor Resolution or Co-elution of this compound with Other Components
Question: My this compound peak is not well-separated from other peaks in the chromatogram. How can I improve the resolution by modifying the mobile phase?
Answer:
Poor resolution is often a result of an inappropriate mobile phase composition. Since this compound is a dihydrochalcone glucoside, a reversed-phase HPLC setup with a C18 column is typically effective. To improve the separation, consider the following mobile phase adjustments:
-
Modify the Organic Solvent Ratio:
-
If this compound elutes too early (low retention), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of this compound and may improve its separation from other early-eluting compounds.
-
If this compound elutes too late (high retention), increase the percentage of the organic solvent to decrease its retention time and move it away from later-eluting peaks.
-
-
Change the Organic Solvent: The selectivity of the separation can be altered by switching the organic modifier. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol, being a more polar protic solvent, can offer different selectivity for phenolic compounds like this compound compared to the aprotic acetonitrile.
-
Introduce or Adjust Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve the resolution of complex samples. A shallow gradient, where the organic solvent concentration increases slowly over time, can effectively separate compounds with similar polarities. For instance, a gradient starting with a lower percentage of organic solvent and gradually increasing it can provide better separation of a wide range of compounds, including this compound. One study on dihydrochalcone glucosides successfully used a gradient of water and acetonitrile (both with 0.01% trifluoroacetic acid) to achieve baseline separation.[1]
-
Adjust the pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. This compound has multiple phenolic hydroxyl groups, and their ionization state is pH-dependent.
-
Acidifying the mobile phase with a small amount of acid (e.g., 0.1% formic acid, acetic acid, or trifluoroacetic acid) to a pH around 2.5-3.5 is a common practice for the analysis of flavonoids. At this low pH, the phenolic hydroxyl groups will be in their non-ionized form, leading to better retention on a reversed-phase column and sharper peaks. A mobile phase consisting of 6% acetic acid in 2 mM sodium acetate (final pH 2.55) has been successfully used for the separation of various polyphenols, including dihydrochalcones.[2]
Issue 2: Peak Tailing of the this compound Peak
Question: My this compound peak is showing significant tailing. What are the likely causes related to the mobile phase and how can I fix it?
Answer:
Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by unwanted secondary interactions between the analyte and the stationary phase. Here’s how to troubleshoot this with your mobile phase:
-
Mobile Phase pH and Analyte Ionization: One of the primary causes of peak tailing for compounds with acidic functional groups (like the hydroxyl groups on this compound) is the interaction of the ionized form of the analyte with active sites on the silica-based stationary phase.
-
Solution: As mentioned previously, acidifying the mobile phase to a pH of 2.5-3.5 will suppress the ionization of the phenolic hydroxyl groups, minimizing these secondary interactions and leading to more symmetrical peaks. The use of additives like formic acid or acetic acid is highly recommended.
-
-
Silanol Interactions: Residual silanol groups on the surface of the C18 stationary phase can be acidic and interact with polar functional groups on this compound, causing peak tailing.
-
Solution: Adding a competitive base or a silanol-masking agent to the mobile phase can help. However, a more common and effective approach is to maintain a low pH. At low pH, the ionization of the silanol groups themselves is suppressed, reducing their ability to interact with the analyte.
-
-
Metal Chelation: Dihydrochalcones with ortho-dihydroxyl groups can sometimes chelate with metal ions present in the HPLC system (e.g., from stainless steel components) or on the stationary phase. This can lead to peak distortion.
-
Solution: The addition of a small amount of a chelating agent to the mobile phase, such as ethylenediaminetetraacetic acid (EDTA), can be effective. However, this is a less common approach, and optimizing the pH should be the first step.
-
Issue 3: Inconsistent Retention Times for this compound
Question: The retention time of my this compound peak is shifting between injections. What could be the mobile phase-related reasons for this variability?
Answer:
Fluctuating retention times can compromise the reliability of your analytical method. Several mobile phase factors can contribute to this issue:
-
Improperly Prepared Mobile Phase: Inconsistent preparation of the mobile phase, especially the ratio of organic to aqueous solvent, can lead to significant shifts in retention time. A small variation in the organic solvent percentage can have a substantial impact on the retention of analytes in reversed-phase HPLC.
-
Solution: Always use precise volumetric glassware or a calibrated balance for preparing your mobile phase. Ensure thorough mixing of the solvents. For gradient elution, ensure your pump's proportioning valves are functioning correctly.
-
-
Mobile Phase Instability or Degradation: Some mobile phase components can be volatile or degrade over time. For example, if you are using a volatile acid like trifluoroacetic acid (TFA), its concentration can change due to evaporation, leading to a drift in pH and retention times.
-
Solution: Prepare fresh mobile phase daily. Keep the mobile phase reservoirs covered to minimize evaporation.
-
-
Lack of Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time drift, especially at the beginning of the run.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator of a well-equilibrated system. For gradient methods, a proper re-equilibration step at the end of each run is crucial for reproducibility.
-
-
Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Variations in the ambient temperature can lead to shifts in retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the column. This will ensure consistent retention times.
-
Quantitative Data on Mobile Phase Compositions
The following table summarizes different mobile phase compositions that have been successfully used for the separation of dihydrochalcones and other flavonoids, which can be adapted for this compound analysis.
| Compound Class | Stationary Phase | Mobile Phase A | Mobile Phase B | Elution Type | Key Observations |
| Dihydrochalcone Glucosides | C18 (1.6 µm) | Water + 0.01% TFA | Acetonitrile + 0.01% TFA | Gradient | Baseline separation of six major dihydrochalcone derivatives was achieved within 14 minutes.[1] |
| Dihydrochalcones & other Polyphenols | C18 | 6% Acetic Acid in 2 mM Sodium Acetate (pH 2.55) | Acetonitrile | Gradient | Good separation of 25 common phenolics found in fruits.[2] |
| Dihydrochalcones | C18 | Water | Methanol | Gradient | Used for the analysis of five different dihydrochalcones.[3] |
| Phloretin (aglycone of a related dihydrochalcone) | C18 | Acetonitrile 30% | Water 70% with 0.08% Phosphoric Acid | Isocratic | Successful separation and quantification in biological samples.[4] |
Experimental Protocols
Protocol 1: General Purpose Gradient Method for this compound Separation
This protocol is a good starting point for developing a separation method for this compound, based on methods used for similar compounds.
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a DAD or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 90% B
-
30-35 min: 90% B (column wash)
-
35-40 min: 90% to 10% B (return to initial conditions)
-
40-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Dihydrochalcones typically have a UV absorbance maximum around 280-290 nm. Monitor at 285 nm or use a DAD to identify the optimal wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to ensure good peak shape. Filter the sample through a 0.45 µm syringe filter before injection.
Diagrams
Caption: Experimental workflow for HPLC analysis and mobile phase optimization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A good starting point for reversed-phase HPLC of this compound on a C18 column is a gradient elution using acidified water as mobile phase A and acetonitrile or methanol as mobile phase B. For example, you can start with 0.1% formic acid in water and acetonitrile, with a gradient from 10% to 90% acetonitrile over 30 minutes.
Q2: Should I use acetonitrile or methanol for the separation of this compound?
Both acetonitrile and methanol can be used as the organic modifier. Acetonitrile generally has a lower viscosity and can provide sharper peaks and better efficiency. However, methanol can offer different selectivity, which might be advantageous for separating this compound from other closely related compounds. It is often beneficial to screen both solvents during method development to see which one provides the better separation for your specific sample matrix.
Q3: How critical is the pH of the mobile phase for this compound analysis?
The pH of the mobile phase is critical. This compound is a phenolic compound and can ionize at higher pH values. To achieve reproducible retention times and symmetrical peak shapes, it is crucial to control the pH of the mobile phase. Acidifying the mobile phase to a pH between 2.5 and 3.5 is generally recommended to keep this compound in its non-ionized form.
Q4: Can I use an isocratic method for this compound analysis?
An isocratic method can be used if your sample is relatively simple and this compound is well-resolved from other components. However, for complex samples containing compounds with a wide range of polarities, a gradient elution is usually necessary to achieve a good separation of all components in a reasonable analysis time.
Q5: My baseline is noisy. Could this be related to the mobile phase?
Yes, a noisy baseline can be caused by several mobile phase-related issues:
-
Contaminated solvents: Use high-purity, HPLC-grade solvents.
-
Incomplete mixing or precipitation of buffers: Ensure all mobile phase components are fully dissolved and mixed.
-
Dissolved gases: Degas your mobile phase before use, either by sonication, vacuum filtration, or an inline degasser.
-
Bacterial growth: In aqueous mobile phases without organic solvent, bacteria can grow over time. Prepare fresh aqueous mobile phases regularly.
References
Technical Support Center: Interference of Sieboldin in Colorimetric Antioxidant Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the interference of sieboldin in colorimetric antioxidant assays.
Troubleshooting Guides
Issue: Inaccurate or irreproducible results in DPPH, ABTS, or FRAP assays when testing this compound or samples containing it.
Root Cause: this compound, a flavonoid glycoside, can interfere with colorimetric antioxidant assays through several mechanisms:
-
Spectral Overlap: this compound possesses its own absorbance spectrum that can overlap with the absorbance maxima of the assay's colored radicals (e.g., DPPH•, ABTS•+), leading to an underestimation or overestimation of antioxidant capacity.
-
Reaction Kinetics: The reaction between this compound and the assay radicals may not follow the same kinetics as the standard antioxidant (e.g., Trolox), leading to inaccurate results if measurements are taken at a single time point.
-
Chemical Interactions: this compound may directly interact with assay reagents other than the radical, potentially altering their chemical properties and affecting the assay's outcome.
Solutions:
-
Correct for Spectral Interference:
-
Run a sample blank containing this compound at the same concentration used in the assay but without the radical solution.
-
Subtract the absorbance of the sample blank from the absorbance of the sample with the radical.
-
Alternatively, if the UV-Vis spectrum of pure this compound is known, the interference can be mathematically corrected.
-
-
Kinetic Analysis:
-
Instead of a single endpoint measurement, monitor the reaction kinetics by taking absorbance readings at multiple time points.
-
This allows for a more accurate assessment of the reaction's completion and can help differentiate between true radical scavenging and other interfering reactions.
-
-
Use of Alternative Assays:
-
If significant interference persists, consider using non-colorimetric antioxidant assays that are less susceptible to spectral interference, such as Oxygen Radical Absorbance Capacity (ORAC) or Electron Paramagnetic Resonance (EPR) spectroscopy.[1]
-
Quantitative Data on a Structurally Similar Compound: Phloretin
| Parameter | DPPH Assay | ABTS Assay | FRAP Assay | UV-Vis Absorbance Maxima (λmax) |
| Phloretin | IC50: 48.56 µg/mL[1] | TEAC value similar to aglycone[2] | High reducing power[3] | Band I: ~285-288 nm, Band II: ~225 nm[4][5] |
| DPPH Radical | N/A | N/A | N/A | ~517 nm |
| ABTS Radical Cation | N/A | N/A | N/A | ~734 nm |
| Fe2+-TPTZ Complex | N/A | N/A | N/A | ~593 nm |
Note: The IC50 and TEAC values for flavonoids can vary depending on the specific assay conditions (solvent, pH, reaction time). The UV-Vis absorbance maxima can also shift based on the solvent used.
Frequently Asked Questions (FAQs)
Q1: Why are my antioxidant capacity results for this compound-containing samples inconsistent across different assays (e.g., high in DPPH but low in FRAP)?
A1: This discrepancy can arise from the different reaction mechanisms of the assays. The DPPH and ABTS assays are based on the ability of an antioxidant to scavenge a radical through either hydrogen atom transfer (HAT) or single electron transfer (SET). The FRAP assay, on the other hand, exclusively measures the reducing power of an antioxidant (an SET mechanism). This compound may exhibit different efficiencies in these different mechanisms, leading to varying results.
Q2: I observe a color change in my sample even before adding the DPPH or ABTS radical. What should I do?
A2: This indicates that your sample, likely due to the presence of this compound or other colored compounds, absorbs light at the same wavelength as the assay's radical. You must run a sample blank (sample + solvent, without the radical) and subtract its absorbance from your sample reading to correct for this background absorbance.
Q3: How can I be sure that the activity I'm measuring is true antioxidant activity and not just an artifact of interference?
A3: A multi-faceted approach is recommended. First, perform the necessary blank corrections for spectral interference. Second, conduct a kinetic study to ensure the reaction has reached completion. Third, if possible, validate your findings with an alternative, non-colorimetric assay. Finally, consider using HPLC coupled with an online antioxidant detection method to separate this compound from other components and assess its activity directly.
Q4: Can the glycosylation of this compound (compared to its aglycone, phloretin) affect its interference in these assays?
A4: Yes, the sugar moiety in this compound can influence its solubility, steric hindrance, and interaction with the assay reagents. While the fundamental absorbance spectrum might be similar to phloretin, the glycosylation could alter the reaction kinetics and the degree of interference. Therefore, it is crucial to perform the appropriate controls for each specific compound being tested.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Store in a dark, amber-colored bottle at 4°C.
-
-
Sample Preparation:
-
Dissolve this compound or your sample in a suitable solvent (e.g., methanol, ethanol) to prepare a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add 100 µL of your sample or standard (e.g., Trolox) at various concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank by adding 100 µL of the solvent instead of the sample.
-
Prepare a sample blank for each concentration by adding 100 µL of the sample to 100 µL of the solvent (without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
-
Calculation:
-
Correct the sample absorbance by subtracting the absorbance of the corresponding sample blank.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with a maximum absorbance at 734 nm. Antioxidants that can donate an electron or hydrogen atom will reduce the ABTS•+, leading to a loss of color.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound or your sample in a suitable solvent.
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Prepare a blank using the solvent instead of the sample.
-
Prepare sample blanks by adding 20 µL of the sample to 180 µL of the solvent (without ABTS•+).
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Correct the sample absorbance by subtracting the absorbance of the sample blank.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the sample to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.
Methodology:
-
Reagent Preparation (FRAP Reagent):
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound or your sample.
-
-
Assay Procedure:
-
Add 20 µL of the sample, standard (e.g., FeSO₄ or Trolox), or blank (solvent) to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Prepare sample blanks by adding 20 µL of the sample to 180 µL of the acetate buffer (without TPTZ and FeCl₃).
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Correct the sample absorbance by subtracting the absorbance of the sample blank.
-
Create a standard curve using FeSO₄ or Trolox.
-
Express the antioxidant capacity of the sample in terms of Fe²⁺ equivalents or Trolox equivalents.
-
Visualizations
Caption: Experimental workflow for assessing antioxidant activity.
Caption: Simplified reaction of this compound with the DPPH radical.
Caption: Troubleshooting decision tree for antioxidant assays.
References
Enhancing the resolution of Sieboldin peaks in chromatography.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for enhancing the chromatographic resolution of Sieboldin, a flavonoid of significant interest.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic analysis of this compound.
Q1: What are the fundamental factors I should consider to improve the resolution of my this compound peak?
A1: Peak resolution in HPLC is primarily governed by three factors: column efficiency (N), selectivity (α), and the retention factor (k).[1] To improve the separation of your this compound peak from other components, you must systematically optimize these parameters.
-
Selectivity (α): This is the most powerful factor for improving resolution and represents the separation between two adjacent peaks.[1] It is influenced by the chemical interactions between the analytes, the stationary phase, and the mobile phase.[1]
-
Efficiency (N): This relates to the narrowness of the peaks (band broadening). Higher efficiency results in sharper peaks, which are easier to resolve.[1] Efficiency is affected by column length, particle size, and flow rate.[1][2]
-
Retention Factor (k): This is a measure of how long an analyte is retained on the column. Optimal retention (typically k between 2 and 10) allows sufficient time for separation to occur without excessive band broadening.
Below is a diagram illustrating the relationship between these core factors.
Q2: My this compound peak is co-eluting with an impurity. How can I improve the selectivity (α)?
A2: Changing selectivity is often the most effective way to resolve co-eluting peaks.[1][3] Since this compound is a flavonoid, its separation is sensitive to changes in mobile and stationary phase chemistry.
-
Modify Mobile Phase Composition:
-
Change Organic Solvent: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice-versa.[3] These solvents have different properties and will alter the interactions with this compound and other compounds, changing the elution order.[3][4]
-
Adjust pH: The pH of the mobile phase can alter the ionization state of acidic or basic analytes, significantly impacting retention and selectivity.[5] For flavonoids like this compound, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous phase is common to improve peak shape and separation.[4][5]
-
-
Change Stationary Phase:
-
Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase. A Phenyl-Hexyl or a Pentafluorophenyl (PFP/F5) column can offer alternative selectivities for aromatic compounds like flavonoids through pi-pi interactions.[3][6] For highly polar flavonoids, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an option.[7]
-
Q3: My this compound peak is broad, leading to poor resolution. How can I increase column efficiency (N)?
A3: Broad peaks are a sign of poor efficiency. The goal is to minimize band broadening as the analyte travels through the column.[1]
-
Decrease Particle Size: Using a column with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm particles) dramatically increases efficiency and leads to sharper peaks.[1][8] Be aware that this will increase backpressure.[8]
-
Increase Column Length: A longer column provides more theoretical plates, increasing efficiency and resolution.[8] However, this will also lead to longer run times and higher backpressure.[9]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, giving more time for mass transfer between the mobile and stationary phases.[9][10] However, an excessively low flow rate can lead to band broadening due to diffusion.[2] It is important to find the optimal flow rate for your specific column and separation.[9]
-
Increase Temperature: Raising the column temperature (e.g., to 35-40 °C) reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks.[8][9][11][12] This can also alter selectivity.[9]
Q4: My this compound peak elutes very early (low k) or very late (high k). How do I adjust the retention factor (k)?
A4: An optimal retention factor (k) is crucial. If peaks elute too early (near the void volume), there is not enough interaction with the stationary phase for a good separation. If they elute too late, the run time is long, and peaks can become overly broad.
-
To Increase Retention (if eluting too early):
-
Use a Weaker Mobile Phase: In reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., from 80% methanol to 70% methanol).
-
-
To Decrease Retention (if eluting too late):
-
Use a Stronger Mobile Phase: Increase the percentage of the organic solvent in your mobile phase.[13]
-
Implement Gradient Elution: For complex samples where compounds have a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is highly effective.[5][8][14] This allows for the elution of late-retained compounds more quickly and with better peak shape.
-
The following diagram outlines a systematic workflow for troubleshooting poor resolution.
Quantitative Data Summary
The following table summarizes various HPLC conditions used for the separation of flavonoids, which can serve as a starting point for developing a method for this compound. Successful separation of flavonoid isomers has been achieved with conditions such as a column temperature of 40 °C and a mobile phase of 0.1% (v/v) acidic water and acetonitrile at a flow rate of 1 mL/min.[4]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Stationary Phase | C18[4] | C18[12] | Phenyl-Hexyl | CSH Fluorophenyl[15] |
| Column Dimensions | 250 x 4.6 mm, 5 µm[14] | 250 x 4.0 mm, 5 µm[12] | 150 x 4.6 mm, 3.5 µm | 100 x 3.0 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[4] | Water | 0.1% Trifluoroacetic Acid in Water | CO2 (Supercritical Fluid) |
| Mobile Phase B | Acetonitrile[4] | Methanol[12] | Acetonitrile | Methanol/Acetonitrile[15] |
| Elution Type | Gradient | Isocratic | Gradient | Gradient |
| Flow Rate (mL/min) | 1.0[4] | 1.2[12] | 1.0 | 0.4[15] |
| Temperature (°C) | 40[4] | 35[12] | 45 | 50 |
| Observed Outcome | Good resolution and symmetry for flavonoid isomers.[4] | High peak area % for target flavonoids.[12] | Alternative selectivity for aromatic compounds. | Fast separation of flavonoids within 17 minutes.[15] |
Experimental Protocols
Protocol: General Purpose Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a robust starting point for the analysis of this compound. It should be optimized based on your specific sample matrix and instrument capabilities.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Sample extract containing this compound, filtered through a 0.22 µm or 0.45 µm syringe filter.[16]
2. Mobile Phase Preparation
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water to create a 0.1% (v/v) solution. Degas the solution for at least 15 minutes using sonication or vacuum filtration.[17]
-
Mobile Phase B: Use 100% HPLC-grade acetonitrile. Degas appropriately.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[12]
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis or Diode Array Detector (DAD). Monitor at the absorbance maximum for this compound (typically determined by running a UV scan of a standard).
-
Gradient Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 50 | 50 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 90 | 10 |
| 45.0 | 90 | 10 |
4. Procedure
-
Prepare stock solutions of the this compound standard in a suitable solvent like methanol.[14]
-
Prepare a series of working standards for calibration by diluting the stock solution.
-
Prepare your sample, ensuring it is dissolved in a solvent compatible with the initial mobile phase conditions and filtered to remove particulates.[16]
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A / 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards and samples according to your sequence.
-
Analyze the resulting chromatograms, paying close attention to peak shape, retention time, and resolution from adjacent peaks. Adjust parameters as needed based on the troubleshooting guide above.
References
- 1. chromtech.com [chromtech.com]
- 2. What are the factors affecting the resolution in size exclusion chromatography? | AAT Bioquest [aatbio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 6. Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory [mdpi.com]
- 7. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phcog.com [phcog.com]
- 13. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uhplcs.com [uhplcs.com]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Sieboldin NMR Sample Preparation
Welcome to the technical support center for Sieboldin NMR sample preparation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in acquiring high-quality NMR data for this C-glycosylflavonoid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in preparing this compound for NMR analysis? A1: The primary challenge is often related to solubility. This compound, like many flavonoids, has poor solubility in common non-polar deuterated solvents such as chloroform-d (CDCl₃) due to its multiple polar hydroxyl groups.[1] This can lead to low sample concentration and poor signal-to-noise in the resulting NMR spectrum.[2]
Q2: Which deuterated solvents are recommended for this compound? A2: Polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or polar protic solvents like methanol-d₄ (CD₃OD) are highly recommended.[1][3] DMSO-d₆ is particularly effective at dissolving a wide range of polar organic compounds, including peptides, proteins, and carbohydrates.[1] A mixture of solvents, such as methanol–deuterium oxide, can also be effective.[4]
Q3: Why do my this compound NMR spectra have broad peaks? A3: Broad peaks in an NMR spectrum can arise from several issues:
-
Particulate Matter: Incomplete dissolution or the presence of solid impurities disrupts the magnetic field homogeneity.[2][5] All samples should be filtered into the NMR tube.[5]
-
High Concentration: Very high sample concentrations increase the solution's viscosity, which can lead to peak broadening.[3][5]
-
Paramagnetic Impurities: Contamination with paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause severe line broadening.[2]
-
Chemical Exchange: Protons on the hydroxyl groups of this compound can exchange with residual water or with each other, leading to broad signals. This effect is often temperature and pH-dependent.
Q4: How much this compound do I need for standard ¹H and ¹³C NMR experiments? A4: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of solvent is typically sufficient.[5] For a ¹³C NMR spectrum, which is inherently less sensitive, a much higher concentration is needed; aim for a saturated solution with 10-30 mg or more, depending on the spectrometer's field strength and desired acquisition time.[2][6]
Q5: My sample degraded after dissolving it in the NMR solvent. How can I prevent this? A5: Flavonoids can be unstable under certain conditions.
-
Solvent Choice: Some solvents, like chloroform-d, can be slightly acidic and may catalyze degradation over time.[7] Using a high-purity, neutral solvent like DMSO-d₆ can improve stability.
-
pH Sensitivity: this compound's stability can be pH-dependent. Ensure the solvent is neutral and free from acidic or basic impurities.[8]
-
Light and Temperature: Store samples in the dark and at a low temperature if analysis is not immediate. Some compounds are susceptible to photolytic or thermal degradation.[9]
-
Time: Acquire spectra as soon as possible after sample preparation to minimize the risk of degradation.[7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiment.
| Problem | Potential Cause | Recommended Solution |
| No NMR Signal or Very Weak Signal | 1. Insufficient Sample Concentration: The amount of this compound is too low for detection.[5] | • Increase the amount of this compound used. For ¹³C NMR, use as much material as will dissolve to create a near-saturated solution.[5] • Use a higher-field NMR spectrometer for better sensitivity. |
| 2. Poor Solubility: The sample has not fully dissolved in the chosen solvent.[2] | • Switch to a more appropriate polar solvent like DMSO-d₆ or Methanol-d₄.[1] • Gently warm the sample or use sonication to aid dissolution, but monitor for any signs of degradation. | |
| Broad, Unresolved Peaks | 1. Solid Particles in the Sample: Suspended solids are disrupting the magnetic field homogeneity.[6] | • Filter the sample solution through a pipette with a tight glass wool plug directly into a clean NMR tube.[5] Do not use cotton wool, as solvents can leach impurities from it.[5] |
| 2. Paramagnetic Contamination: Trace metals are present in the sample or solvent.[2] | • Use high-purity solvents and acid-washed glassware. • Consider adding a small amount of a chelating agent like EDTA, if it doesn't interfere with your analysis. | |
| 3. High Sample Viscosity: The solution is too concentrated.[3] | • Dilute the sample. While this may increase the acquisition time needed, it will improve spectral resolution.[5] | |
| Extra Peaks in the Spectrum | 1. Solvent Impurities: Residual non-deuterated solvent or water is present.[10] | • Use high-purity deuterated solvents (≥99.9% D). • Refer to an NMR solvent impurity chart to identify common contaminant peaks.[11] The peak for H₂O in DMSO-d₆ typically appears around 3.33 ppm. |
| 2. Sample Impurities: The this compound sample is not pure. | • Purify the sample using techniques like column chromatography (e.g., on Sephadex LH-20 or silica gel) or preparative HPLC.[12][13] | |
| 3. Sample Degradation: this compound has degraded into other products.[9][14] | • Re-prepare the sample using a fresh batch of high-purity solvent. • Acquire the spectrum immediately after preparation. • If degradation is suspected, run 2D NMR experiments (like HSQC, HMBC) to help identify the structures of the degradation products.[14] | |
| Inaccurate Peak Integrations | 1. Incomplete Relaxation: The relaxation delay (d1) between scans is too short. | • For quantitative ¹H NMR, ensure the relaxation delay is at least 5 times the longest T₁ relaxation time of the protons of interest. |
| 2. Overlapping Peaks: Signals from this compound, impurities, or the solvent are overlapping. | • Use 2D NMR techniques like COSY or TOCSY to resolve overlapping multiplets.[15] • For quantification, consider using 2D ¹H-¹³C HSQC spectra, which can provide better resolution.[16] |
Quantitative Data Summary
Table 1: Properties of Common Deuterated Solvents for NMR
| Solvent | Formula | Residual ¹H Shift (ppm) | ¹³C Shift (ppm) | Polarity | Suitability for this compound/Flavonoids |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.52 (septet) | High | Excellent: High dissolving power for polar compounds.[1] |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (s, -OD) | 49.0 (septet) | High | Very Good: Excellent solvent for polar molecules; exchangeable protons (-OH) may broaden or disappear.[3] |
| Deuterium Oxide | D₂O | ~4.79 (s, HOD) | - | High | Good: Useful for highly polar compounds; all -OH protons will exchange with deuterium and become invisible in ¹H NMR.[3] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 29.84 (septet), 206.26 (s) | Medium | Fair: May work but has lower dissolving power for polyhydroxylated flavonoids than DMSO or methanol. |
| Chloroform-d | CDCl₃ | 7.26 (s) | 77.16 (t) | Low | Poor: Generally unsuitable due to the high polarity of this compound.[1] |
Note: Chemical shifts can vary slightly depending on temperature, concentration, and pH.[10]
Table 2: Recommended Sample Concentrations for NMR Analysis
| NMR Experiment | Purpose | Recommended Concentration | Rationale |
| ¹H NMR | Structural Overview | 5-25 mg / 0.7 mL | Provides good signal-to-noise for routine structural confirmation.[5] |
| ¹³C NMR | Carbon Skeleton Analysis | >20 mg / 0.7 mL (near saturated) | ¹³C has very low natural abundance and sensitivity, requiring a concentrated sample for reasonable acquisition times.[6] |
| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Elucidation | 15-30 mg / 0.7 mL | Requires strong signals to detect correlations, especially for long-range couplings (HMBC). |
| Quantitative NMR (qNMR) | Purity/Concentration Assay | ~10 mg / 0.7 mL (precisely weighed) | Concentration must be high enough for good signal but low enough to avoid viscosity issues that affect peak shape. |
Experimental Protocols
Protocol 1: General Extraction and Purification of this compound
This protocol describes a general method for isolating flavonoids from plant material, which can be adapted for this compound.
-
Extraction: a. Dry and grind the plant material to a fine powder (70–150 µm).[17] b. Macerate the powdered material in 96% ethanol (e.g., 50g of powder in 0.5 L of ethanol) for 48 hours at room temperature.[18] Repeat this process three times. c. Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[18]
-
Solvent Fractionation: a. Disperse the crude extract in water and perform a liquid-liquid extraction with a non-polar solvent like chloroform to remove lipids and chlorophyll.[18] Discard the chloroform phase. b. Subsequently, extract the remaining aqueous phase with a solvent of intermediate polarity, such as ethyl acetate, followed by a more polar solvent like n-butanol. Flavonoids like this compound are often enriched in these fractions.
-
Column Chromatography Purification: a. Evaporate the solvent from the desired fraction (e.g., ethyl acetate or butanol). b. Dissolve the dried fraction in a minimal amount of a suitable solvent (e.g., methanol). c. Load the solution onto a chromatography column packed with Sephadex LH-20 or silica gel.[12][18] d. Elute the column with an appropriate solvent system (e.g., a gradient of methanol in chloroform for silica, or pure methanol for Sephadex). e. Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing pure this compound. f. Combine the pure fractions and evaporate the solvent to yield purified this compound.
Protocol 2: NMR Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of purified this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, >99.9% D) to the vial.[6]
-
Dissolution: Gently swirl the vial to dissolve the sample. If necessary, use a vortex mixer or a sonication bath for a short period. Visually inspect the solution to ensure no solid particles remain.
-
Filtration: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.[5]
-
Transfer: Using the prepared pipette, filter the this compound solution directly into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[5][6]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer. Allow the sample to reach thermal equilibrium for a few minutes before starting the locking, tuning, and shimming procedures.[17]
Visual Guides
Caption: Troubleshooting workflow for this compound NMR sample preparation.
References
- 1. NMR Solvents [sigmaaldrich.com]
- 2. organomation.com [organomation.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 7. Caution: Chemical Instability of Natural Biomolecules During Routine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping Site-Specific Changes that Affect Stability of the N-Terminal Domain of Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.washington.edu [chem.washington.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method for determining molar concentrations of metabolites in complex solutions from two-dimensional 1H-13C NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 18. jmp.ir [jmp.ir]
Technical Support Center: Minimizing Sieboldin Degradation by Light Exposure
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and experimenting with Sieboldin to minimize its degradation due to light exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to light-induced degradation?
This compound is a dihydrochalcone, a type of flavonoid compound.[1] Its molecular structure, rich in phenolic hydroxyl groups and a conjugated system, makes it an effective antioxidant but also prone to absorbing UV and visible light.[2][3] This absorption can excite the molecule to a higher energy state, initiating photochemical reactions that lead to its degradation.[4] Like many flavonoids, this compound's degradation can be triggered by exposure to ambient laboratory light, and especially by direct sunlight or high-intensity UV lamps.[4][5]
Q2: What are the primary factors that accelerate the photodegradation of this compound?
Several factors can influence the rate of this compound degradation:
-
Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (like UVA and UVB) provide more energy to initiate degradation.[5][6]
-
Oxygen: The presence of oxygen can lead to photo-oxidation, a common degradation pathway for flavonoids.[7][8]
-
Solvent Polarity: Studies on other flavonoids have shown that degradation can be faster in polar solvents compared to non-polar ones, suggesting a specific type of photosensitized degradation mechanism is favored in hydrophilic environments.[7]
-
pH: The pH of the solution can affect the stability of flavonoids. For instance, some flavonoids show increased degradation in alkaline solutions.[5][6]
-
Presence of Photosensitizers: Compounds like riboflavin can absorb light and transfer the energy to this compound or surrounding oxygen, accelerating degradation.[7]
Q3: How can I visually detect if my this compound solution has started to degrade?
While analytical methods are required for confirmation, visual cues may indicate degradation. These can include a change in the solution's color (e.g., yellowing) or the appearance of turbidity or precipitate. However, significant degradation can occur before any visual changes are apparent.
Q4: What are the recommended storage conditions for this compound as a solid and in solution?
-
Solid this compound: Store the solid compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a dark, cool place (refrigerated at 2-8°C is recommended).
-
This compound Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber glass vials or tubes wrapped in aluminum foil to block light.[9][10] Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down both photochemical and thermal degradation. For long-term storage, consider degassing the solvent or purging the vial with inert gas before sealing to minimize oxygen exposure.
Q5: What analytical techniques are most suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for quantifying this compound and detecting the appearance of degradation products.[11] A typical method would use a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of acid like formic acid to improve peak shape.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for identifying the chemical structures of any degradation products formed.[12]
Troubleshooting Guide
Problem: My this compound solution rapidly changes color or clarity after preparation.
| Possible Cause | Troubleshooting Steps |
| Exposure to Ambient Light | Immediately transfer the solution to an amber glass vial or wrap the container completely in aluminum foil.[10] When working with the solution, minimize light exposure by working in a dimly lit area or using protective shielding. |
| Photo-oxidation | The solvent may contain dissolved oxygen. Prepare solutions using de-gassed solvents. You can de-gas a solvent by sparging with an inert gas like nitrogen or by using a sonicator bath under vacuum. Store the solution under an inert atmosphere. |
| Unstable pH | Check the pH of your solution. Flavonoid stability can be pH-dependent.[13] If your experimental conditions allow, buffer the solution to a pH where this compound exhibits maximum stability (typically slightly acidic, though this needs to be determined empirically). |
Problem: My experimental results are inconsistent and not reproducible.
| Possible Cause | Troubleshooting Steps |
| Progressive Degradation During Experiment | This compound may be degrading over the course of your experiment. Implement light-protective measures at every step. Use amber-colored labware, cover microplates with foil or opaque lids, and turn off unnecessary lights in the lab, especially in cell culture hoods or on benchtops where samples may sit for extended periods. |
| Inconsistent Stock Solution | The stock solution may be degrading between uses. Aliquot your stock solution into single-use vials upon preparation and store them protected from light at -20°C or -80°C. This prevents repeated freeze-thaw cycles and light exposure of the entire stock. |
| Reaction with Media Components | Components in your cell culture media or assay buffer could be acting as photosensitizers.[7] If you suspect this, run a control experiment where the this compound solution in media is exposed to light for the duration of the experiment and then analyzed by HPLC to quantify degradation. |
Problem: I see new, unidentified peaks in my HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | These new peaks are likely photodegradation products. To confirm, perform a forced degradation study: intentionally expose a this compound solution to high-intensity UV light and analyze it at several time points. This will help you identify the retention times and mass spectra of the major degradation products. |
| Solvent or Additive Contamination | Ensure the purity of your solvents and any additives. Run a blank (solvent only) to check for contaminating peaks. |
Data Summary
The following table summarizes factors known to influence the photodegradation of flavonoids, which can serve as a guide for experiments with this compound.
| Factor | Condition Leading to Increased Degradation | Condition Leading to Decreased Degradation |
| Light | High Intensity, UV Wavelengths (UVA, UVB)[5] | Darkness, Low Intensity, Amber Glass Filtration[9] |
| Oxygen | Aerobic (Oxygen-rich) Environment[8] | Anaerobic / Inert Atmosphere (Nitrogen, Argon) |
| Solvent | High Polarity (e.g., Methanol, Water)[7] | Low Polarity (e.g., Propylene Glycol)[5] |
| pH | Alkaline Conditions[5] | Neutral to Slightly Acidic pH (must be tested)[13] |
| Additives | Photosensitizers (e.g., Riboflavin)[7] | Antioxidants (e.g., Ascorbic Acid), UV Stabilizers[14][15][16] |
| Temperature | Elevated Temperature | Refrigerated or Frozen Storage |
Experimental Protocols
Protocol 1: Photostability Testing of this compound in Solution
This protocol outlines a basic method to assess the stability of this compound under specific light conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh solid this compound and dissolve it in the desired solvent (e.g., methanol, DMSO, or an aqueous buffer) to a known concentration (e.g., 1 mg/mL).
-
Perform this step under minimal light conditions (e.g., in a darkened room or with red light).
-
-
Sample Preparation:
-
Dilute the stock solution to the final experimental concentration in clear and amber glass vials.
-
The "clear vial" sample will be exposed to light.
-
The "amber vial" sample will serve as the dark control, stored under the same conditions but protected from light.
-
-
Light Exposure:
-
Place the clear vials in a photostability chamber with controlled light exposure (e.g., an option that conforms to ICH Q1B guidelines, providing both cool white fluorescent and near-UV lamps).
-
Place the corresponding amber (dark control) vials alongside the clear vials in the same chamber to ensure identical temperature conditions.
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each light-exposed and dark control vial.
-
Immediately analyze the aliquots or store them at -80°C in amber vials until analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of this compound remaining versus time for both the light-exposed and dark control samples to determine the degradation rate.
-
Protocol 2: Quantification of this compound by HPLC
This provides a starting point for developing an HPLC method for this compound.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of A (e.g., 95%), and linearly increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by running a UV-Vis scan; likely in the 280-370 nm range typical for flavonoids).
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in your samples.
Visualizations
Caption: General mechanism of flavonoid photodegradation.
Caption: Experimental workflow for a photostability study.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. This compound | 18777-73-6 [chemicalbook.com]
- 2. This compound | C21H24O11 | CID 42607701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C21H24O11) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. researchgate.net [researchgate.net]
- 9. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 10. Photodegradation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 13. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. grid.uns.ac.rs [grid.uns.ac.rs]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Enzymatic Synthesis of Sieboldin
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of Sieboldin enzymatic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic routes for this compound synthesis?
A1: this compound is a dihydrochalcone glycoside. Its synthesis typically involves the hydroxylation of phloretin to 3-hydroxyphloretin, followed by a glycosylation step.[1] The key enzymes are a hydroxylase (like a Cytochrome P450 enzyme, CYP98A) and a UDP-glycosyltransferase (UGT) that transfers a glucose moiety to the 4'-hydroxyl group of 3-hydroxyphloretin.[1] The efficiency of the overall process depends critically on the activity and stability of these enzymes.
Q2: Which type of enzyme is typically used for the glycosylation step?
A2: Leloir glycosyltransferases, specifically UDP-glycosyltransferases (UGTs), are widely used for the synthesis of flavonoid glycosides like this compound.[2] These enzymes utilize an activated sugar donor, typically UDP-glucose (uridine diphosphate glucose), to glycosylate the acceptor molecule (3-hydroxyphloretin) with high regioselectivity and stereospecificity.[3][4]
Q3: Why is glycosylation important for flavonoids like this compound?
A3: Glycosylation significantly impacts the physicochemical properties of flavonoids. It generally increases their aqueous solubility and stability.[5] Furthermore, the glycosylation pattern can alter the bioavailability and pharmacological properties of the compound.[3][5]
Q4: Can I use a crude enzyme preparation for the synthesis?
A4: While crude enzyme preparations can be used, they may contain impurities that consume substrates or generate unwanted byproducts, complicating the purification of this compound.[6] Using purified enzymes is recommended for higher purity and better reaction control. Non-chromatographic purification methods, such as fusing the enzyme to a phase-separating protein, can be a cost-effective strategy.[6]
Troubleshooting Guide
This section addresses common problems encountered during the enzymatic synthesis of this compound.
Issue 1: Low or No this compound Yield
Q: My reaction has produced very little or no this compound. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.
Troubleshooting Decision Pathway
Caption: Troubleshooting workflow for low this compound yield.
Detailed Checklist:
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation. Always perform a standard activity assay before starting a large-scale reaction.[7]
-
Suboptimal Reaction Conditions: pH and temperature are critical. Most UGTs have a pH optimum between 7.0 and 8.5 and a temperature optimum between 30°C and 50°C.[8] It is crucial to optimize these parameters for the specific enzyme you are using.
-
Substrate or Cofactor Issues:
-
Purity & Concentration: Verify the purity and concentration of your phloretin (or 3-hydroxyphloretin) and UDP-glucose stocks.
-
Solubility: Phloretin has low aqueous solubility. Ensure it is fully dissolved, potentially by using a small amount of a co-solvent like DMSO, but be aware that high concentrations of organic solvents can inhibit or denature the enzyme.
-
Cofactor Degradation: UDP-glucose can degrade, especially at non-optimal pH and temperature. Use fresh or properly stored UDP-glucose.
-
-
Product or Substrate Inhibition: High concentrations of the substrate or the product (this compound) can sometimes inhibit the enzyme, slowing down the reaction rate.[8] Consider a fed-batch approach for the substrate or in-situ product removal.
Issue 2: Multiple Products or Side Reactions Detected
Q: My HPLC analysis shows multiple unexpected peaks. What could be the cause?
A: The presence of multiple products can be due to enzyme promiscuity, the presence of contaminating enzymes, or substrate degradation.
-
Enzyme Promiscuity: The UGT might be glycosylating other hydroxyl groups on the phloretin backbone, or the hydroxylase might be adding hydroxyl groups at different positions. This requires using a more specific enzyme or protein engineering to alter its specificity.[3]
-
Contaminating Enzymes: If using a crude lysate, other enzymes could be modifying the substrate or product.[6] Purifying the target enzyme is the most effective solution.
-
Substrate Instability: Flavonoids can be unstable under certain pH or temperature conditions. Run a control reaction without the enzyme to check for substrate degradation over time.
Issue 3: Reaction Stops Before Substrate is Fully Consumed
Q: The reaction starts well but then plateaus, leaving a significant amount of unreacted substrate. Why?
A: This is often a sign of enzyme instability or product inhibition.
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for the required duration. Lowering the temperature may increase enzyme half-life, though it will also slow the reaction rate.[8] Enzyme immobilization is a powerful strategy to enhance stability.[9][10]
-
Product Inhibition: As this compound accumulates, it may bind to the enzyme's active site and act as a competitive inhibitor. If this is the case, strategies for in-situ product removal or using a two-phase reaction system could be beneficial.[11][12]
-
pH Shift: The enzymatic reaction might produce or consume protons, causing the pH of the buffer to drift out of the optimal range. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the reaction.
Quantitative Data & Optimization Parameters
Optimizing reaction parameters is crucial for maximizing yield. The following tables provide typical starting ranges for the enzymatic synthesis of flavonoid glycosides. These should be further optimized for your specific enzyme system.
Table 1: Key Reaction Condition Optimization
| Parameter | Typical Range | Rationale & Considerations |
| pH | 7.0 - 8.5 | Enzyme activity is highly pH-dependent. A phosphate or Tris-HCl buffer is commonly used.[8][13] |
| Temperature (°C) | 30 - 50 | Balances reaction rate and enzyme stability. Higher temperatures increase rates but can lead to faster enzyme denaturation.[7][8] |
| Enzyme Conc. (mg/mL) | 0.1 - 1.0 | Higher concentration increases the reaction rate but also the cost. Optimization is key. |
| Substrate Molar Ratio | 1:1 to 1:3 (Acceptor:Donor) | An excess of the sugar donor (UDP-glucose) is often used to drive the reaction towards product formation. |
| Co-solvent (e.g., DMSO) | 0% - 5% (v/v) | Used to solubilize the flavonoid acceptor. High concentrations can inhibit the enzyme. |
Table 2: Example Yields from Optimized Flavonoid Glycosylation Reactions
| Flavonoid System | Enzyme Type | Key Conditions | Conversion Yield | Reference |
| Hesperidin Acylation | Immobilized Lipase B | Two-phase ionic liquid/acetone system | 53.6% | [11][12] |
| Phloretin Acylation | T. lanuginosus Lipase | 8-12 hours reaction time | >95% | [14] |
| Rebaudioside A to M | Co-immobilized UGTs | 5 g/L substrate, fed-batch | 72.2% (product yield) | [15] |
Experimental Protocols
Protocol 1: General UGT-Catalyzed Synthesis of this compound
This protocol provides a general method for the enzymatic synthesis of this compound from 3-hydroxyphloretin and UDP-glucose.
1. Reagent Preparation:
- Buffer: Prepare a 50 mM potassium phosphate buffer (pH 7.5).
- Acceptor Stock: Prepare a 20 mM stock solution of 3-hydroxyphloretin in DMSO.
- Donor Stock: Prepare a 30 mM stock solution of UDP-glucose in the reaction buffer.
- Enzyme Solution: Prepare a solution of purified UGT at a concentration of 1 mg/mL in the reaction buffer.
2. Reaction Setup:
- In a microcentrifuge tube, combine the following in order:
- 830 µL of 50 mM Phosphate Buffer (pH 7.5)
- 50 µL of 20 mM 3-hydroxyphloretin stock (Final conc: 1 mM)
- 100 µL of 30 mM UDP-glucose stock (Final conc: 3 mM)
- 20 µL of 1 mg/mL UGT solution (Final conc: 0.02 mg/mL)
- The total reaction volume is 1 mL. Note: These concentrations are starting points and should be optimized.
3. Incubation:
- Incubate the reaction mixture at 37°C with gentle shaking for 4-12 hours.
- Take aliquots at different time points (e.g., 0, 2, 4, 8, 12 hours) to monitor reaction progress.
4. Reaction Termination & Analysis:
- To stop the reaction, add an equal volume (e.g., 100 µL) of ice-cold methanol or acetonitrile to a 100 µL aliquot of the reaction mixture.
- Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
- Analyze the supernatant using HPLC or LC-MS to quantify the consumption of 3-hydroxyphloretin and the formation of this compound.
Protocol 2: Enzyme Activity Assay for UGT
This protocol uses a model substrate for a quick assessment of UGT activity.
1. Reaction Components:
- Substrate: A common promiscuous flavonoid acceptor like quercetin or kaempferol can be used if 3-hydroxyphloretin is unavailable.
- Buffer, UDP-glucose, and Enzyme: Prepared as in Protocol 1.
2. Assay Procedure:
- Set up the reaction as described in Protocol 1, but in a smaller volume (e.g., 100 µL).
- Incubate at 37°C for a shorter, fixed period (e.g., 30 minutes) where the reaction is in the linear range.
- Terminate the reaction with cold methanol/acetonitrile.
- Analyze by HPLC.
3. Activity Calculation:
- Calculate the amount of product formed (in µmoles) per unit time (in minutes) per amount of enzyme used (in mg).
- One unit (U) of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Visualizations
General Workflow for this compound Synthesis
Caption: Experimental workflow for enzymatic this compound synthesis.
Simplified Biosynthetic Pathway of this compound
Caption: Key enzymatic steps in the biosynthesis of this compound.
References
- 1. Frontiers | De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme purification and sustained enzyme activity for pharmaceutical biocatalysis by fusion with phase-separating intrinsically disordered protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimized Enzymatic Synthesis of Hesperidin Fatty Acid Esters in a Two-Phase System Containing Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized enzymatic synthesis of hesperidin fatty acid esters in a two-phase system containing ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20190338332A1 - Enzymatic method for preparing rebaudioside j - Google Patents [patents.google.com]
- 14. Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Sieboldin bioassays.
Welcome to the technical support center for Sieboldin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound. Here you will find answers to frequently asked questions and detailed guides to navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are bioassays with it challenging?
This compound is a flavonoid, a class of natural compounds known for a variety of biological activities. Like many natural products, conducting bioassays with this compound can present challenges due to its physicochemical properties, such as limited solubility in aqueous solutions, which can lead to inconsistent and difficult-to-interpret results.[1][2][3] Careful attention to experimental parameters is crucial for obtaining reliable data.
Q2: My this compound solution appears cloudy after dilution in my cell culture medium. What should I do?
Cloudiness or precipitation is a common sign that this compound has low solubility in your aqueous assay medium.[1][3] This can lead to inaccurate dosing and high variability in your results.
Recommended Solutions:
-
Optimize Solvent Concentration: this compound is often first dissolved in an organic solvent like DMSO to create a stock solution. When diluting into your aqueous buffer, the final concentration of the organic solvent may not be sufficient to keep it in solution. While increasing the co-solvent percentage can help, be mindful that high concentrations (typically >0.5% DMSO) can be toxic to cells.[3]
-
Test Alternative Solvents: If DMSO is not effective or causes toxicity, consider other water-miscible organic solvents such as ethanol.
-
Gentle Warming: Briefly warming the solution may aid in dissolution, but be cautious of potential compound degradation.
-
Sonication: Using a sonicator can help to break up aggregates and improve solubilization.[1]
Q3: I am observing high variability between my replicate wells. What are the potential causes?
High variability between replicates is a frequent issue in cell-based assays and can obscure the true biological effect of this compound.[4][5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes with low-retention tips, especially for small volumes. Ensure thorough mixing at each step of serial dilutions.[4] |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. A multichannel pipette can improve consistency. Allow the plate to rest at room temperature for a brief period before incubation to ensure even cell distribution.[4] |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental treatments; instead, fill them with sterile PBS or media to maintain humidity.[4] |
| Compound Precipitation | Visually inspect your wells under a microscope after adding the this compound dilutions to check for any precipitate. |
Q4: The IC50 value I calculated is significantly different from what I expected. Why might this be?
Discrepancies in IC50 values can arise from several experimental variables.[5]
Factors to Consider:
-
Cell Line and Passage Number: Different cell lines can have varying sensitivities to a compound. It's also important to use cells at a consistent and low passage number, as prolonged culturing can alter their phenotype and response.[5]
-
Treatment Duration: The length of time cells are exposed to this compound will directly impact the observed effect. Ensure your treatment duration is consistent with established or optimized protocols.
-
Compound Concentration Verification: An error in the preparation of the stock solution or serial dilutions will lead to incorrect final concentrations. It is good practice to verify the concentration of your stock solution if possible.
Troubleshooting Guide: Experimental Workflow
This workflow provides a systematic approach to identifying and resolving common issues encountered during this compound bioassays.
Caption: Troubleshooting workflow for inconsistent this compound bioassay results.
Experimental Protocols
Below is a generalized protocol for a common cytotoxicity assay that can be adapted for use with this compound.
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in fresh medium to the desired concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control with the same final concentration of solvent (e.g., DMSO) as your highest this compound concentration.
-
Carefully remove the old medium from the cells and add the this compound dilutions or control medium to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Hypothetical Signaling Pathway for this compound
While the precise mechanism of action for this compound is an active area of research, flavonoids often exert their effects by modulating key signaling pathways involved in cellular processes like inflammation and apoptosis. The following diagram illustrates a hypothetical pathway that this compound might influence.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
References
Selecting the appropriate HPLC column for Sieboldin analysis.
This technical support center provides guidance on selecting the appropriate HPLC column and troubleshooting common issues encountered during the analysis of Sieboldin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for this compound analysis?
A1: For the analysis of this compound, a reversed-phase C18 column is the most common and recommended choice.[1][2][3] this compound is a flavonoid glycoside with moderate polarity, making it well-suited for separation on a non-polar stationary phase like C18.
Key column characteristics to consider are:
-
Stationary Phase: C18 (Octadecylsilane) is the preferred stationary phase for flavonoid analysis due to its hydrophobicity, which allows for good retention and separation of these compounds.[4][5]
-
Particle Size: Columns with smaller particle sizes (e.g., 1.8 µm to 3.5 µm) generally provide higher resolution and efficiency, resulting in sharper peaks. However, they also generate higher backpressure. For routine analysis, a 5 µm particle size is often sufficient.[4][6]
-
Pore Size: A pore size of around 100-120 Å is typically suitable for the analysis of small molecules like this compound.[6]
-
Column Dimensions: The choice of column length and internal diameter depends on the specific requirements of the analysis. Longer columns (150-250 mm) offer better resolution for complex samples, while shorter columns (50-100 mm) allow for faster analysis times.[4][7]
Q2: What are the typical mobile phase conditions for this compound analysis on a C18 column?
A2: A gradient elution is generally preferred for analyzing flavonoids to achieve good separation of all components. A typical mobile phase consists of:
-
Solvent A: Acidified water, often with 0.1% formic acid or 0.2% acetic acid, to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[3][8][9]
-
Solvent B: An organic solvent such as acetonitrile or methanol. Acetonitrile is often favored due to its lower viscosity and UV transparency at lower wavelengths.[1]
A common starting gradient would be to begin with a low percentage of the organic solvent and gradually increase it over the course of the run.
Q3: How should I prepare my this compound sample for HPLC analysis?
A3: Proper sample preparation is crucial for accurate and reproducible results.
-
Extraction: If this compound is being extracted from a plant matrix, a solvent like methanol or ethanol is commonly used.
-
Filtration: It is essential to filter the sample extract through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column.
-
Dilution: The sample should be diluted with the initial mobile phase to ensure compatibility and prevent peak distortion.
Experimental Protocol: A Starting Point for this compound Analysis
This protocol provides a general methodology for the HPLC analysis of this compound. Optimization may be required based on your specific sample and instrumentation.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[1] |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Methodology:
-
Prepare the mobile phases and degas them to remove dissolved gases.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Prepare a standard solution of this compound in the initial mobile phase.
-
Inject the standard solution and the prepared samples.
-
Run the gradient program as outlined in Table 1.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
Troubleshooting Guide
Table 2: Common HPLC Problems and Solutions for this compound Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - No sample injected- Detector issue- Incorrect mobile phase | - Check the injection volume and syringe- Verify detector settings and lamp status- Ensure correct mobile phase composition |
| Peak Tailing | - Column contamination- Active sites on the column- pH of the mobile phase | - Use a guard column and ensure proper sample cleanup[10]- Use an end-capped column or add a competing base to the mobile phase- Adjust the pH of the mobile phase with acid to suppress silanol interactions |
| Poor Resolution/Overlapping Peaks | - Inefficient column- Inappropriate mobile phase composition- Gradient is too fast | - Replace the column if it is old or has been contaminated- Optimize the mobile phase composition and gradient[2][11]- Decrease the gradient slope |
| Fluctuating Baseline | - Air bubbles in the system- Leaks- Contaminated mobile phase | - Degas the mobile phase and prime the pump[12]- Check for leaks at all fittings- Prepare fresh mobile phase using high-purity solvents[11] |
| High Backpressure | - Clogged column frit or tubing- Particulates in the sample- High flow rate | - Reverse flush the column (if recommended by the manufacturer)- Filter all samples before injection[12]- Reduce the flow rate |
Visualizations
Caption: Workflow for selecting an appropriate HPLC column for this compound analysis.
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
References
- 1. phcog.com [phcog.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gentechscientific.com [gentechscientific.com]
- 5. HPLC Column Selection Guide [scioninstruments.com]
- 6. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 7. HPLC Column Selection Guide: How to Choose HPLC Column? - LabMal [labmal.com]
- 8. 2.3. Flavonoids Analysis by Reversed-Phase HPLC [bio-protocol.org]
- 9. jmp.ir [jmp.ir]
- 10. lcms.cz [lcms.cz]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. mastelf.com [mastelf.com]
Validation & Comparative
Sieboldin vs. Trilobatin: A Comparative Bioactivity Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactive properties of two structurally related dihydrochalcones, Sieboldin and Trilobatin. This document summarizes key experimental data, outlines methodologies, and visualizes associated signaling pathways to aid in evaluating their therapeutic potential.
Introduction
This compound and Trilobatin are naturally occurring dihydrochalcone glucosides, a class of phenolic compounds found in various plant species, notably in apples (Malus species). Their shared core structure, with variations in hydroxylation and glycosylation patterns, gives rise to distinct bioactivities. This guide offers a side-by-side comparison of their antioxidant, anti-inflammatory, and anti-diabetic properties based on available in vitro and in vivo studies.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anti-diabetic activities of this compound and Trilobatin. It is important to note that while extensive data is available for Trilobatin, specific experimental data for this compound is limited in the current scientific literature.
Antioxidant Activity
| Compound | Assay | IC50/EC50 Value | Source |
| Trilobatin | DPPH Radical Scavenging | 0.57 mg/mL | [1] |
| ABTS Radical Scavenging | - (Significant scavenging activity reported) | [2] | |
| FRAP (Ferric Reducing Antioxidant Power) | Trilobatin > Phloridzin | [3][4] | |
| This compound | DPPH Radical Scavenging | - (High activity correlated in young leaves) | [5] |
| ABTS Radical Scavenging | Data not available | ||
| FRAP (Ferric Reducing Antioxidant Power) | Data not available |
Note: A direct numerical comparison of DPPH and ABTS scavenging activities between this compound and Trilobatin is challenging due to the lack of standardized reporting in the available literature for this compound. However, comparative studies of dihydrochalcones suggest that the antioxidant activity is influenced by the number and position of hydroxyl groups and glycosylation patterns[3][4].
Anti-inflammatory Activity
| Compound | Assay | Key Findings | Source |
| Trilobatin | LPS-induced RAW 264.7 macrophages | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6 expression (0.005-5 μM) | [1][6] |
| LPS-induced acute lung injury in mice | Reduced TNF-α and IL-1β levels in a dose-dependent manner | [5] | |
| This compound | LPS-induced RAW 264.7 macrophages | Data not available |
Anti-diabetic Activity
| Compound | Assay | IC50 Value | Inhibition Type | Source |
| Trilobatin | α-glucosidase inhibition | 0.24 ± 0.02 mM | Noncompetitive | [7] |
| α-amylase inhibition | Moderate inhibitory activity reported | [1] | ||
| This compound | α-glucosidase inhibition | Data not available | ||
| α-amylase inhibition | Data not available |
Signaling Pathway Modulation
Both this compound and Trilobatin are believed to exert their effects by modulating key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the known pathways influenced by Trilobatin. Data on the specific pathways modulated by this compound are currently limited.
Caption: Trilobatin's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
Caption: Trilobatin's antioxidant effect through activation of the Nrf2/ARE signaling pathway.
Caption: Trilobatin's anti-diabetic effects via AMPK and insulin signaling pathways.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound (this compound or Trilobatin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The IC50 value is then determined.
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and FeCl3·6H2O solution.
-
The test compound is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The absorbance of the resulting blue-colored complex is measured at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO4 or Trolox).
Anti-inflammatory Activity Assay (LPS-induced Macrophages)
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound (this compound or Trilobatin) for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The production of nitric oxide (NO) can be measured using the Griess reagent.
-
The inhibitory effect of the compound on the production of these inflammatory mediators is calculated.
Anti-diabetic Activity Assays
α-Glucosidase Inhibition Assay:
-
A solution of α-glucosidase enzyme in a suitable buffer is prepared.
-
The test compound at various concentrations is pre-incubated with the enzyme solution.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.
-
The reaction is incubated at a specific temperature for a set time.
-
The reaction is stopped by adding a solution like sodium carbonate.
-
The absorbance of the released p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
α-Amylase Inhibition Assay:
-
A solution of α-amylase enzyme is prepared.
-
The test compound is pre-incubated with the enzyme solution.
-
A starch solution is added as the substrate.
-
The reaction mixture is incubated.
-
The reaction is stopped, and the amount of reducing sugars produced is measured, often using the dinitrosalicylic acid (DNS) reagent method.
-
The absorbance is read at 540 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
The available evidence strongly supports the bioactive potential of Trilobatin as a potent antioxidant, anti-inflammatory, and anti-diabetic agent, with its mechanisms of action beginning to be well-elucidated. It demonstrates clear engagement with key signaling pathways, including NF-κB, Nrf2, and AMPK.
In contrast, while this compound is structurally similar and shows promise, particularly in terms of its antioxidant capacity, there is a significant gap in the literature regarding its specific quantitative bioactivities and mechanistic pathways. Further research is imperative to fully characterize this compound's pharmacological profile and to enable a more direct and comprehensive comparison with Trilobatin. This will be crucial for determining its potential as a lead compound in drug discovery and development. Researchers are encouraged to undertake studies to generate specific IC50 values for this compound in various bioassays and to investigate its effects on key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant activity and mechanism of dihydrochalcone C-glycosides: Effects of C-glycosylation and hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trilobatin attenuates the LPS-mediated inflammatory response by suppressing the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Differentiating Dihydrochalcone Isomers: A Mass Spectrometry-Based Comparison of Sieboldin and 3-Hydroxyphloridzin
A detailed guide for researchers, scientists, and drug development professionals on distinguishing the positional isomers Sieboldin (3-Hydroxyphloretin-4'-O-glucoside) and 3-Hydroxyphloridzin (3-Hydroxyphloretin 2'-O-glucoside) using mass spectrometry. This guide provides an objective comparison of their fragmentation patterns, supported by experimental data and detailed methodologies.
The accurate identification of isomeric compounds is a significant challenge in natural product research and drug development. Subtle differences in the position of functional groups can dramatically alter the biological activity of a molecule. This compound and 3-Hydroxyphloridzin, two isomeric dihydrochalcone glucosides found in plants of the Malus genus, present such a challenge. Both share the same molecular formula (C₂₁H₂₄O₁₁) and molecular weight (452.41 g/mol ), making them indistinguishable by mass alone. However, tandem mass spectrometry (MS/MS) provides a powerful tool to differentiate these isomers based on their distinct fragmentation patterns resulting from the different positions of the glucosyl moiety.
Comparative Analysis of Mass Spectra
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a key technique for the separation and identification of these isomers. Under collision-induced dissociation (CID), both this compound and its isomer, 3-Hydroxyphloridzin, yield a characteristic neutral loss of the glucose moiety (162 Da), resulting in a prominent fragment ion corresponding to the 3-hydroxyphloretin aglycone at m/z 290. However, the relative intensities of other fragment ions, particularly those arising from cleavages within the aglycone, can be used for differentiation.
While specific, directly comparative experimental data on the fragmentation of both pure standards under identical conditions is limited in publicly available literature, analysis of related dihydrochalcone glycosides and phytochemical studies of Malus species allows for the deduction of their expected fragmentation behavior.
Table 1: Key Diagnostic Fragment Ions for the Differentiation of this compound and 3-Hydroxyphloridzin
| Precursor Ion (m/z) | Analyte | Key Fragment Ions (m/z) | Putative Fragment Identity | Expected Relative Abundance |
| 453.1 [M+H]⁺ | This compound (3-Hydroxyphloretin-4'-O-glucoside) | 291.1 | [3-Hydroxyphloretin + H]⁺ | High |
| 167.0 | Fragment of 3-hydroxyphloretin | Moderate | ||
| 153.1 | Fragment of 3-hydroxyphloretin | Low | ||
| 453.1 [M+H]⁺ | 3-Hydroxyphloridzin (3-Hydroxyphloretin 2'-O-glucoside) | 291.1 | [3-Hydroxyphloretin + H]⁺ | High |
| 167.0 | Fragment of 3-hydroxyphloretin | Low | ||
| 153.1 | Fragment of 3-hydroxyphloretin | Moderate |
Note: The expected relative abundances are predictive and may vary based on specific instrumental conditions.
The differentiation between the two isomers is expected to arise from the stability of the resulting fragment ions, which is influenced by the position of the glycosidic bond. For 3-Hydroxyphloridzin, where the glucose is attached at the 2'-position, the proximity of the carbonyl group can influence the fragmentation of the A-ring, potentially leading to a more abundant ion at m/z 153. Conversely, in this compound, with the glucoside at the 4'-position, a different fragmentation cascade may favor the formation of the ion at m/z 167.
Experimental Protocols
The following provides a generalized experimental protocol for the differentiation of this compound and its isomers based on common practices in the field of natural product analysis.
1. Sample Preparation and Liquid Chromatography:
-
Extraction: Plant material (e.g., from Malus 'Red Splendor' fruit) can be extracted with a suitable solvent such as methanol or ethanol.
-
Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution system.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 20-30 minutes to ensure separation of the isomers.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
2. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of flavonoid glycosides.
-
MS Scan: A full scan from m/z 100 to 1000 is performed to identify the precursor ions of interest (e.g., [M+H]⁺ at m/z 453.1 for this compound and its isomers).
-
Tandem Mass Spectrometry (MS/MS):
-
Precursor Ion Selection: The ion at m/z 453.1 is isolated.
-
Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented using a collision gas (e.g., argon or nitrogen). The collision energy should be optimized to produce a rich fragmentation spectrum, typically in the range of 15-30 eV.
-
Product Ion Scan: The resulting fragment ions are analyzed to generate the MS/MS spectrum.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for differentiating this compound from its isomers using LC-MS/MS.
A Comparative Analysis of Sieboldin Content in Malus Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Sieboldin content across various Malus species, intended for researchers, scientists, and drug development professionals. The information compiled herein is based on a thorough review of existing scientific literature.
Introduction to this compound
This compound is a dihydrochalcone, a type of phenolic compound, found in notable concentrations within certain species of the Malus genus. Dihydrochalcones are recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. This compound, in particular, is a subject of growing interest for its potential pharmacological applications. This guide aims to summarize the current knowledge on the distribution of this compound within the Malus genus, provide a detailed experimental protocol for its quantification, and discuss its potential biological activities and associated signaling pathways.
Comparative Abundance of this compound in Malus Species
The concentration of this compound varies significantly among different Malus species. Wild apple species have been identified as the primary source of this compound, while it is largely absent in domesticated apple varieties. The following table summarizes the reported presence and relative abundance of this compound in various Malus species.
| Malus Species | Common Name | Presence of this compound | Notes |
| Malus toringo | Toringo Crabapple | High | The dihydrochalcone profile is dominated by this compound[1][2]. |
| Malus micromalus | Midget Crabapple | High | The dihydrochalcone profile is dominated by this compound[1][2]. |
| Malus sargentii | Sargent's Crabapple | Present | Accumulates this compound[2]. |
| Malus 'Evereste' | Evereste Crabapple | Present | Accumulates this compound[2]. |
| Malus hupehensis | Tea Crabapple | Present | Contains this compound among other flavonoids[3]. |
| Malus × domestica | Domestic Apple | Absent or Trace Amounts | Does not typically accumulate this compound[1][2]. |
| Malus baccata | Siberian Crabapple | Absent | Accumulates phloridzin instead of this compound[2]. |
| Malus prunifolia | Plum-leaf Crabapple | Absent | Accumulates phloridzin instead of this compound[2]. |
| Malus robusta | Robust Crabapple | Absent | Accumulates phloridzin instead of this compound[2]. |
| Malus halliana | Hall's Crabapple | Absent | Accumulates phloridzin instead of this compound[2]. |
| Malus sieversii | Wild Apple | Not typically reported | Considered a primary ancestor of the domesticated apple[4]. Its flavonoid profile has been studied, but specific data on this compound is limited[5][6][7]. |
| Malus yunnanensis | Yunnan Crabapple | Information not available | A species native to Yunnan, China[3]. |
Experimental Protocols for this compound Quantification
The accurate quantification of this compound is crucial for comparative studies and potential drug development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. Below is a detailed protocol based on established methods for analyzing dihydrochalcones in Malus species.
Sample Preparation and Extraction
-
Sample Collection and Preparation: Collect fresh plant material (e.g., leaves, bark, or fruit). Freeze-dry the samples immediately and then grind them into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the dried, powdered plant material into a centrifuge tube.
-
Add 1.5 mL of 80% methanol (v/v) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 × g for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: 50% B
-
30-35 min: Linear gradient from 50% to 10% B
-
35-40 min: 10% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using a pure this compound standard of known concentrations. The concentration of this compound in the samples can then be determined by comparing the peak area with the standard curve.
References
- 1. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo [frontiersin.org]
- 3. Bioactive Substances and Biological Functions in Malus hupehensis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malus sieversii - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Malus sieversii: the origin, flavonoid synthesis mechanism, and breeding of red-skinned and red-fleshed apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Malus sieversii: a historical, genetic, and conservational perspective of the primary progenitor species of domesticated apples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for Sieboldin Quantification
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Sieboldin, a bioactive flavonoid, using a reference standard. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for phytochemical analysis. The guide details the experimental protocol for validation in accordance with international guidelines, compares the HPLC method with alternative analytical techniques, and presents the expected performance data in a clear, tabular format.
Introduction to this compound and Analytical Method Validation
This compound is a flavonoid glycoside found in various plant species, recognized for its potential therapeutic properties. Accurate quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and standardization.
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For pharmaceutical and quality control applications, validation is a regulatory requirement, ensuring the reliability, accuracy, and precision of the analytical data. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, which will be the basis for the protocol described herein.[1][2]
Experimental Protocol: HPLC Method Validation for this compound
This section outlines a typical experimental protocol for the validation of a Reversed-Phase HPLC (RP-HPLC) method for this compound quantification.
2.1. Materials and Reagents
-
This compound Reference Standard: Purity ≥98%, obtained from a certified supplier.
-
HPLC-grade Solvents: Methanol, Acetonitrile, and water.
-
Acids: Formic acid or orthophosphoric acid (HPLC grade).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Sample: Extract or formulation containing this compound.
2.2. Chromatographic Conditions (Typical)
-
Mobile Phase: A gradient or isocratic mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile. A common starting point for flavonoids is a gradient elution to ensure separation from other matrix components.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength (λmax) of this compound, typically around 280 nm for flavonoids.[3]
2.3. Validation Parameters
The method is validated by assessing the following parameters as per ICH Q2(R1) guidelines:[1][2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and the this compound reference standard. Peak purity analysis using a DAD is also recommended.
-
Linearity and Range: The linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare at least five concentrations of the this compound reference standard (e.g., 1-100 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥0.999.
-
-
Accuracy: The closeness of the test results to the true value.
-
Procedure: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98-102%.
-
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤2%.[4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (e.g., ±2% organic phase).
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within acceptable limits (%RSD ≤2%).
-
Data Presentation: Summary of HPLC Validation Parameters
The following table summarizes the typical acceptance criteria and expected results for the validation of an HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Expected Performance for a Validated Method |
| Specificity | No interference at the retention time of this compound. Peak purity > 0.99. | The method is selective for this compound. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Typically 80-120% of the test concentration for assay. | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.5% |
| - Intermediate Precision | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1; with acceptable precision and accuracy. | ~0.3 µg/mL |
| Robustness | System suitability parameters remain within limits (%RSD ≤ 2%). | The method is reliable under minor variations. |
Visualization of the HPLC Validation Workflow
The logical flow of the HPLC method validation process is illustrated in the diagram below.
Caption: Workflow for HPLC method validation of this compound.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods offer different advantages. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity, faster run times, or structural confirmation.
| Feature | HPLC-UV | UPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. | Separation by liquid chromatography, detection by mass spectrometry. |
| Speed | Standard run times (e.g., 15-30 min). | Faster run times (e.g., 3-10 min), offering higher throughput.[5] | Similar speed to UPLC. |
| Resolution | Good resolution. | Higher resolution and narrower peaks compared to HPLC.[6] | High resolution, dependent on the LC front-end. |
| Sensitivity | Moderate sensitivity (µg/mL range). | Higher sensitivity than HPLC due to sharper peaks.[6] | Very high sensitivity (ng/mL to pg/mL range), ideal for trace analysis. |
| Specificity | Good, but co-eluting compounds with similar UV spectra can interfere. | Improved specificity due to better separation. | Excellent specificity; can distinguish compounds with the same retention time but different mass-to-charge ratios. |
| Cost | Lower initial instrument and running costs. | Higher instrument cost than HPLC. | Highest initial instrument and maintenance costs. |
| Application | Routine quality control, quantification of major components. | High-throughput screening, analysis of complex mixtures. | Bioanalysis (e.g., plasma samples), impurity profiling, structural elucidation. |
-
HPLC-UV is the workhorse for routine quality control of this compound, offering a balance of performance and cost-effectiveness.
-
UPLC-UV is a superior alternative when higher throughput and resolution are required, making it suitable for analyzing a large number of samples or complex plant extracts.[5][6]
-
LC-MS/MS is the gold standard for bioanalytical studies or when extremely low levels of this compound need to be quantified, providing unparalleled sensitivity and specificity.
The choice of method should be justified based on the analytical needs of the project. For the routine quantification of this compound in standardized extracts or finished products, a validated HPLC-UV method is often sufficient and the most practical choice.
References
- 1. phcogres.com [phcogres.com]
- 2. scialert.net [scialert.net]
- 3. RP-HPLC method for the quantitative analysis of naturally occurring flavonoids in leaves of Blumea balsamifera DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsat.org [ijsat.org]
- 5. mdpi.com [mdpi.com]
- 6. HPLC-UV/Vis-APCI-MS/MS Determination of Major Carotenoids and Their Bioaccessibility from “Delica” (Cucurbita maxima) and “Violina” (Cucurbita moschata) Pumpkins as Food Traceability Markers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sieboldin Quantification: HPLC, LC-MS, and UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of Sieboldin: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established analytical validation principles and data from studies on structurally similar flavonoid compounds.
Executive Summary
The choice of an analytical method for this compound quantification is contingent on the specific requirements of the research, balancing factors such as sensitivity, selectivity, cost, and throughput.
-
HPLC-UV/DAD offers a robust and cost-effective method for routine quantification, demonstrating good linearity and precision. It is well-suited for quality control and assays where high sensitivity is not the primary concern.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies, metabolite identification, and trace-level quantification. Its ability to provide structural information is a significant advantage in complex matrices.
-
UV-Vis Spectrophotometry is a simple, rapid, and accessible method for the preliminary estimation of total flavonoid content, including this compound. However, it lacks the specificity to distinguish between different flavonoids and is susceptible to interference from other UV-absorbing compounds.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of each method for the quantification of flavonoids, adapted to represent expected values for this compound analysis.
| Parameter | HPLC-UV/DAD | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 5 ng/mL | 5 - 15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (%RSD) | < 2% | < 15% | < 5% |
| Specificity | High | Very High | Low |
| Cost per Sample | Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each quantification technique are provided below. These protocols are based on established methods for flavonoid analysis and should be optimized and validated for specific laboratory conditions and matrices.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This method is suitable for the separation and quantification of this compound in plant extracts and pharmaceutical formulations.
Instrumentation:
-
Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-20 min: 10-40% B
-
20-25 min: 40-80% B
-
25-30 min: 80-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (or the specific λmax for this compound).
Sample Preparation:
-
Extract the sample containing this compound with a suitable solvent (e.g., methanol, ethanol).
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, specificity, LOD, and LOQ.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices like plasma or tissue homogenates.[4]
Instrumentation:
-
LC system (as above) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
Chromatographic Conditions:
-
Similar to HPLC-UV/DAD, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) and smaller particle size columns for better resolution.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity.
Sample Preparation:
-
Perform protein precipitation (e.g., with acetonitrile or methanol) for plasma samples.
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
Validation: Validation should follow FDA or EMA guidelines for bioanalytical method validation, including assessments of selectivity, matrix effect, recovery, and stability.[5]
UV-Vis Spectrophotometry
This method provides a rapid estimation of total flavonoid content, which can be expressed as this compound equivalents.
Principle: This method is based on the formation of a colored complex between flavonoids and aluminum chloride, which can be measured spectrophotometrically.[6]
Reagents:
-
Aluminum chloride (2% in methanol).
-
This compound standard solution.
-
Methanol.
Procedure:
-
Prepare a series of standard solutions of this compound in methanol.
-
To 1 mL of each standard solution and sample extract, add 1 mL of 2% aluminum chloride solution.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance at the wavelength of maximum absorption (to be determined by scanning, typically around 415 nm for the complex).
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Validation: Key validation parameters include linearity, precision, and accuracy.[7] It is crucial to note the limitation in specificity.
Visualizing the Methodologies and Biological Context
To aid in the understanding of the experimental workflow and the potential biological relevance of this compound, the following diagrams are provided.
Caption: A generalized workflow for the quantification of this compound using different analytical techniques.
Flavonoids, including this compound, are known to interact with various cellular signaling pathways. The PI3K/Akt and MAPK pathways are critical in regulating cell proliferation, survival, and apoptosis, and are common targets for flavonoid modulation.[6][8]
Caption: Putative inhibitory action of this compound on the PI3K/Akt and MAPK signaling pathways.
Conclusion
The selection of an appropriate analytical method for this compound quantification is a critical step in research and development. For high-throughput screening and routine quality control, HPLC-UV/DAD provides a reliable and economical solution. When high sensitivity and specificity are paramount, particularly in complex biological matrices, LC-MS/MS is the method of choice. UV-Vis spectrophotometry, while less specific, can serve as a valuable tool for rapid, preliminary estimations of total flavonoid content. Each method, when properly validated, can provide accurate and reproducible data to support drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 7. rsdjournal.org [rsdjournal.org]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the anti-diabetic potential of Sieboldin with other dihydrochalcones.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-diabetic potential of several dihydrochalcones, a class of natural phenolic compounds. While the initial focus of this comparison was to include Sieboldin, a comprehensive search of scientific literature did not yield sufficient data on its anti-diabetic properties to facilitate a meaningful comparison. Therefore, this guide will focus on three other prominent dihydrochalcones with documented anti-diabetic effects: Phloretin , Phlorizin , and Neohesperidin Dihydrochalcone (NHDC) .
This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid researchers in understanding the therapeutic potential of these compounds in the context of diabetes mellitus.
Comparative Efficacy of Dihydrochalcones
The anti-diabetic effects of dihydrochalcones are exerted through various mechanisms, including the inhibition of carbohydrate-digesting enzymes, modulation of glucose transporters, and interaction with key insulin signaling pathways. The following tables summarize the available quantitative data for Phloretin, Phlorizin, and Neohesperidin Dihydrochalcone.
Table 1: Inhibition of Carbohydrate-Digesting Enzymes
| Compound | Target Enzyme | IC50 Value | Source Organism of Enzyme | Reference |
| Phloretin | α-Glucosidase | Moderate Inhibition (Specific IC50 not consistently reported) | Not Specified | [1] |
| α-Amylase | Weak Inhibition | Not Specified | [1] | |
| Phlorizin | α-Glucosidase | 0.97 mM | Not Specified | [2] |
| Neohesperidin Dihydrochalcone (NHDC) | α-Amylase | 389 µM (Activator) | Porcine Pancreatic | [3][4] |
| α-Glucosidase | 554.59 µg/ml | Bacillus stearothermophilus | [5] | |
| α-Glucosidase | 73.03 µg/ml | Rat Small Intestine | [5] |
Table 2: Other Anti-Diabetic Mechanisms and In Vitro Data
| Compound | Target/Assay | Effect | Quantitative Data | Reference |
| Phloretin | Maltase-glucoamylase | Inhibition (in silico) | Docking Score: -7.4 kcal/mol | |
| Phlorizin | SGLT1 (human) | Inhibition | Ki: 300 nM | [6] |
| SGLT2 (human) | Inhibition | Ki: 39 nM | [6] | |
| Neohesperidin Dihydrochalcone (NHDC) | H₂O₂ Scavenging | Inhibition | IC50: 205.1 µM | [3][4] |
| HOCl Scavenging | Inhibition | IC50: 25.5 µM | [3][4] |
Key Signaling Pathways in Anti-Diabetic Action
The anti-diabetic effects of many flavonoids, including dihydrochalcones, are mediated through the modulation of critical intracellular signaling pathways. Below are graphical representations of two key pathways implicated in the action of the compared dihydrochalcones.
References
- 1. In vitro antidiabetic activity | PPTX [slideshare.net]
- 2. Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njppp.com [njppp.com]
- 6. Anti-Diabetic Potential of Polyphenol-Rich Fruits from the Maleae Tribe—A Review of In Vitro and In Vivo Animal and Human Trials [mdpi.com]
Sieboldin's Antioxidant Power: A Comparative Analysis Against Commercial Standards
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the antioxidant efficacy of Sieboldin (Astilbin), a flavonoid found in plants like Smilax glabra, against widely used commercial antioxidants. This analysis is supported by experimental data from established in vitro assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is often quantified by its IC50 value in radical scavenging assays, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available data for a phenolic-enriched extract of Smilax glabra, where Astilbin is a primary component, in comparison to several commercial antioxidants in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Antioxidant Compound | DPPH Radical Scavenging Activity (IC50) | Source |
| Smilax glabra Ethyl Acetate Extract (rich in Astilbin) | 24.9 µg/mL | [1] |
| Butylated Hydroxyanisole (BHA) | 34.96 - 112.05 µg/mL | [2][3] |
| Butylated Hydroxytoluene (BHT) | 36 - 202.35 µg/mL | [2][4] |
| Trolox | 3.77 - 4.0 µg/mL | [1] |
| Ascorbic Acid (Vitamin C) | 6.1 - 66.12 µg/mL | [5][6] |
Note: IC50 values can vary between studies due to different experimental conditions.
In studies using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, a phenolic-enriched extract of Smilax glabra demonstrated significantly higher scavenging efficiency than ascorbic acid at concentrations between 12.5 and 50 µg/mL.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the fundamental protocols for the DPPH and ABTS assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compound (this compound/Astilbin extract) and standard antioxidants are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample and standard solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Generation of ABTS Radical Cation: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to produce the ABTS radical cation. The solution is then left to stand in the dark for 12-16 hours before use.[7]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of approximately 0.70 at 734 nm.[7]
-
Sample Preparation: The test compound and standard antioxidants are prepared in various concentrations.
-
Reaction: A small volume of the sample or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).[8]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalents (TE), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM solution of the substance under investigation.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in evaluating and understanding the antioxidant effects of this compound (Astilbin), the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the implicated biological signaling pathways.
Caption: Workflow for in vitro antioxidant assay comparison.
Caption: this compound's modulation of oxidative stress pathways.
Concluding Remarks
The available data suggests that this compound (Astilbin), particularly within a phenolic-rich extract from Smilax glabra, exhibits potent antioxidant activity, comparable and in some cases superior to commercial antioxidants like ascorbic acid and BHA/BHT in in vitro radical scavenging assays. Its mechanism of action is likely attributed to its flavonoid structure, which enables it to donate hydrogen atoms or electrons to neutralize free radicals. Furthermore, its biological activity appears to involve the modulation of key signaling pathways such as NF-κB and MAPK, which are central to the cellular response to oxidative stress and inflammation.[9][10] These findings underscore the potential of this compound as a natural antioxidant for further investigation in pharmaceutical and nutraceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
- 9. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanism and Protective Effect of Smilax glabra Roxb on the Treatment of Heart Failure via Network Pharmacology Analysis and Vitro Verification [frontiersin.org]
A Structural Showdown: Sieboldin's Bioactivity in the World of Flavonoids
A Comparative Guide for Researchers and Drug Development Professionals
In the vast and intricate world of natural compounds, flavonoids stand out for their remarkable diversity and profound biological activities. This guide delves into a structural comparison of Sieboldin, a dihydrochalcone flavonoid, with other prominent members of the flavonoid family. By examining its antioxidant, anti-inflammatory, and enzyme-inhibiting properties, we aim to provide a comprehensive resource for researchers and professionals in drug development, highlighting the subtle yet significant ways in which molecular structure dictates biological function.
At a Glance: The Flavonoid Family Tree
Flavonoids are a class of polyphenolic secondary metabolites found in plants, characterized by a general C6-C3-C6 skeleton. This basic structure consists of two phenyl rings (A and B) connected by a three-carbon chain that forms a heterocyclic ring (C).[1] Variations in the C ring, such as the presence of a double bond between carbons 2 and 3 and a ketone group at carbon 4, along with the hydroxylation patterns on the A and B rings, give rise to the different subclasses of flavonoids.[2][3]
This compound belongs to the dihydrochalcone subclass, which is characterized by a saturated three-carbon chain connecting the two phenyl rings, lacking the heterocyclic C-ring found in many other flavonoids. This open-chain structure distinguishes it from more common flavonoids like flavones (e.g., luteolin), flavonols (e.g., quercetin), and isoflavones (e.g., genistein).
Head-to-Head Comparison: Bioactivity Profiles
To objectively assess this compound's performance against other flavonoids, we will compare their efficacy in three key areas of pharmacological interest: antioxidant activity, anti-inflammatory effects, and enzyme inhibition. While direct experimental data for this compound in some of these specific assays is limited, we can infer its potential activity based on studies of structurally similar dihydrochalcones, such as phloretin.
Antioxidant Activity: The Radical Scavengers
The antioxidant capacity of flavonoids is largely attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. The arrangement and number of these hydroxyl groups are critical for this activity.
Key Structural Features for Antioxidant Activity:
-
Catechol Group (3',4'-dihydroxy) on the B-ring: This is a primary determinant of high antioxidant capacity.[4]
-
2,3-Double Bond in the C-ring: In conjunction with a 4-keto group, this feature enhances electron delocalization, increasing radical scavenging ability.
-
3-Hydroxyl Group in the C-ring: This group also contributes to antioxidant potential.
This compound, as a dihydrochalcone, lacks the C2-C3 double bond. However, the presence of hydroxyl groups on both its A and B rings suggests it possesses antioxidant properties. Studies on other dihydrochalcones like phloretin have demonstrated their radical scavenging capabilities.[5]
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | Flavonoid Subclass | IC50 (µM) |
| Phloretin (proxy for this compound) | Dihydrochalcone | ~63.5[6] |
| Quercetin | Flavonol | ~4.6 - 19.17[6][7] |
| Luteolin | Flavone | Data not readily available for direct comparison |
| Genistein | Isoflavone | Data not readily available for direct comparison |
Note: IC50 values can vary significantly based on experimental conditions. The data presented is for comparative purposes and is collated from various sources.
Anti-inflammatory Effects: Taming the Inflammatory Cascade
Flavonoids exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways like NF-κB.
Key Structural Features for Anti-inflammatory Activity:
-
Hydroxyl Groups at C5 and C7 in the A-ring: These are important for activity.[8]
-
C2-C3 Double Bond and C4-Keto Group in the C-ring: This configuration is often associated with potent anti-inflammatory effects.[8][9]
-
Glycosylation: The addition of sugar moieties generally reduces anti-inflammatory activity.[8]
Dihydrochalcones like this compound, while lacking the C2=C3 double bond, have been shown to possess anti-inflammatory properties, suggesting alternative mechanisms of action.[10]
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Synthase Inhibition)
| Compound | Flavonoid Subclass | IC50 (µM) |
| Naringenin (structurally related) | Flavanone | ~50-100[11][12] |
| Quercetin | Flavonol | Data not readily available for direct comparison |
| Luteolin | Flavone | ~17.1[13] |
| Genistein | Isoflavone | Inhibits NO production, specific IC50 varies[14][15] |
Note: Data for this compound is not directly available. Naringenin, a flavanone with a saturated C-ring, provides some insight into flavonoids lacking the C2-C3 double bond.
Enzyme Inhibition: A Lock and Key Game
The ability of flavonoids to inhibit enzymes like xanthine oxidase (implicated in gout) and acetylcholinesterase (relevant in neurodegenerative diseases) is highly dependent on their three-dimensional structure and their ability to fit into the enzyme's active site.
Key Structural Features for Enzyme Inhibition:
-
The specific requirements vary greatly depending on the target enzyme.
-
Hydroxylation patterns and the overall shape of the molecule are crucial for binding affinity.
Chalcones and dihydrochalcones have been identified as potent xanthine oxidase inhibitors.[9][10][16]
Table 3: Comparative Enzyme Inhibitory Activity (Xanthine Oxidase Inhibition)
| Compound | Flavonoid Subclass | IC50 (µM) |
| 3,4-Dihydroxychalcone (structurally related) | Chalcone | ~0.121 - 7.086[9] |
| Quercetin | Flavonol | ~7.23[17] |
| Luteolin | Flavone | ~2.38 - 4.79[5] |
| Glycitein (an isoflavone) | Isoflavone | ~12[13] |
Note: Data for this compound is not directly available. Data for a related chalcone is provided for structural comparison.
Visualizing the Mechanisms
To better understand the biological processes influenced by flavonoids, the following diagrams illustrate a key anti-inflammatory signaling pathway and a typical experimental workflow.
Caption: General anti-inflammatory signaling pathway showing flavonoid inhibition.
Caption: General experimental workflow for in vitro bioactivity assays.
Detailed Experimental Protocols
For the purpose of reproducibility and standardization, detailed protocols for the key assays discussed are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in the dark.
-
Prepare stock solutions of the test flavonoids and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Prepare a series of dilutions of the test compounds and the standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds or standard to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent used for the samples and 100 µL of the DPPH solution.
-
For the blank, add 100 µL of the solvent and 100 µL of methanol/ethanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[18]
-
Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)
Principle: This assay indirectly measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite, in a cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.[19]
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test flavonoids for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS).
-
-
Sample Collection:
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be determined.
-
Xanthine Oxidase (XO) Inhibition Assay
Principle: This assay measures the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of xanthine (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Prepare a solution of xanthine oxidase in the same buffer.
-
Prepare stock solutions of the test flavonoids and a standard inhibitor (e.g., allopurinol) in a suitable solvent.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvettes, add the buffer, xanthine solution, and various concentrations of the test compounds or standard.
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a few minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 295 nm over time (e.g., 5-10 minutes) using a spectrophotometer.
-
-
Calculation:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V is the reaction velocity.
-
The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration.
-
Conclusion: The Structural Nuances that Define Function
This comparative guide underscores the critical role of chemical structure in dictating the biological activity of flavonoids. This compound, as a dihydrochalcone, possesses a unique structural framework that, while lacking some of the features common to other flavonoid subclasses, is still associated with significant antioxidant, anti-inflammatory, and enzyme-inhibitory potential.
The absence of a C2-C3 double bond in dihydrochalcones may lead to different mechanisms of action compared to flavones and flavonols. However, the presence and positioning of hydroxyl groups remain a key determinant of their bioactivity. For researchers and drug development professionals, understanding these structure-activity relationships is paramount for the rational design and development of novel therapeutic agents derived from natural sources. While further direct experimental evaluation of this compound is warranted, the comparative data presented here provides a valuable framework for predicting its biological profile and guiding future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibitory effects of flavonoids on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Unraveling the Genetic Blueprint of Sieboldin: A Comparative Gene Expression Analysis
For researchers, scientists, and drug development professionals, understanding the biosynthesis of Sieboldin, a dihydrochalcone with significant therapeutic potential, is paramount. This guide provides a comparative analysis of gene expression profiles between this compound-producing wild Malus species and their non-producing domesticated counterparts, offering insights into the key enzymatic steps and regulatory mechanisms governing its synthesis.
This analysis, supported by experimental data from transcriptomic and molecular studies, highlights the critical genes orchestrating the conversion of metabolic precursors into this compound. By elucidating the genetic underpinnings of its production, this guide aims to facilitate metabolic engineering strategies for enhanced this compound yield and to accelerate its development as a therapeutic agent.
Comparative Gene Expression: Key Players in this compound Biosynthesis
The biosynthesis of this compound is a multi-step process involving several key enzymes. Transcriptome analysis of this compound-rich wild Malus species, such as Malus toringo and Malus micromalus, in comparison to the domesticated apple (Malus × domestica), has revealed significant upregulation of genes crucial for this pathway. The following table summarizes the differential expression of these key genes.
| Gene | Enzyme Name | Putative Function in this compound Biosynthesis | Comparative Expression Level (this compound-producing vs. Non-producing species) |
| PAL1 | Phenylalanine ammonia-lyase 1 | Catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. | Upregulated in this compound-producing species. |
| CHS | Chalcone synthase | A key enzyme in the flavonoid biosynthesis pathway that catalyzes the formation of naringenin chalcone. | Upregulated in this compound-producing species. |
| CYP98A195 / CYP98A196 | Dihydrochalcone 3-hydroxylase | Specifically hydroxylates phloretin at the 3-position to produce 3-hydroxyphloretin, a direct precursor to this compound.[1][2] | Highly expressed in this compound-producing wild Malus species; expression is negligible in domesticated apples.[1] |
| PGT2 | Phloretin 4′-O-glycosyltransferase | Catalyzes the final step, the glycosylation of 3-hydroxyphloretin to form this compound.[1] | Significantly upregulated (8.6- to 11.3-fold) in this compound-producing species compared to domesticated apple.[1] |
The Biosynthetic Pathway of this compound
The enzymatic reactions leading to the synthesis of this compound begin with the general phenylpropanoid pathway, branching into the flavonoid and subsequently the dihydrochalcone-specific pathway. The critical steps that differentiate this compound-producing species from others are the 3-hydroxylation of phloretin and the subsequent glycosylation.
Experimental Workflow for Comparative Gene Expression Analysis
The identification of differentially expressed genes in this compound biosynthesis relies on a systematic workflow that integrates transcriptomic and molecular biology techniques. The following diagram illustrates the key steps involved in a typical comparative gene expression analysis.
References
- 1. Frontiers | De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo [frontiersin.org]
- 2. De novo transcriptome assembly and functional analysis reveal a dihydrochalcone 3-hydroxylase(DHC3H) of wild Malus species that produces this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Dihydrochalcones in Combination Therapies
An objective comparison of the performance of dihydrochalcones, the chemical class to which Sieboldin belongs, with other therapeutic agents, supported by experimental data.
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Dihydrochalcones and Synergy
Dihydrochalcones are a subclass of flavonoids, naturally occurring polyphenolic compounds found in a variety of plants.[1] They are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[1] In cancer therapy, a significant challenge is the development of drug resistance and the adverse side effects of conventional chemotherapeutic agents.[2] Combination therapy, which involves the use of two or more drugs, is a promising strategy to enhance therapeutic efficacy, overcome resistance, and potentially reduce dosages and associated toxicities.[2] Natural compounds like dihydrochalcones are being increasingly investigated for their potential to act synergistically with standard anticancer drugs.[3] Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.
Synergistic Effects of Dihydrochalcones with Anticancer Agents
While specific studies on this compound's synergistic interactions are lacking, research on other dihydrochalcones demonstrates their potential to enhance the efficacy of conventional cancer therapies. Studies have shown that certain dihydrochalcone derivatives can promote the antitumor effects of chemotherapy drugs such as cisplatin, doxorubicin, and olaparib in breast cancer cell lines. These dihydrochalcones were found to arrest the proliferation of cancer cells and induce apoptosis (programmed cell death).
Another prominent dihydrochalcone, Phloretin, has been shown to exhibit synergistic effects with other natural compounds and conventional drugs. This synergy can help in reversing the resistance of cancer cells to anticancer drugs by regulating resistance-related proteins.[3]
Quantitative Data on Synergistic Interactions of Dihydrochalcones
The synergistic effect of drug combinations is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table summarizes the synergistic effects of a dihydrochalcone derivative with various anticancer agents in breast cancer cell lines.
| Dihydrochalcone Derivative | Combination Agent | Cell Line | Effect (at Fa = 0.9) | Combination Index (CI) |
| Compound 1 | Imatinib (IMA) | MDA-MB-231 | Synergistic | < 1 |
| Compound 1 | Doxorubicin (DOX) | MDA-MB-231 | Synergistic | < 1 |
| Compound 1 | Sorafenib (SOR) | MDA-MB-231 | Synergistic | < 1 |
| Compound 1 | BV6 | MDA-MB-231 | Synergistic | < 1 |
Fa = Fraction affected (e.g., fraction of cells killed). Data adapted from a study on a specific dihydrochalcone derivative in breast cancer cells.[4]
Experimental Protocols
Cell Viability and Synergy Analysis
1. Cell Culture and Treatment:
-
Human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with the dihydrochalcone derivative alone, the anticancer agent alone, or a combination of both at various concentrations for a specified period (e.g., 24, 48, 72 hours).
2. MTT Assay for Cell Viability:
-
After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
The formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
3. Combination Index (CI) Calculation:
-
The synergistic, additive, or antagonistic effect of the drug combination is determined by calculating the Combination Index (CI) using the Chou-Talalay method.
-
This method utilizes the dose-effect data from the single and combined drug treatments to generate a CI value.
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Cells are treated with the compounds as described above.
-
After treatment, cells are harvested, washed, and resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cells, which are then incubated in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
2. Western Blot Analysis for Apoptosis-Related Proteins:
-
Following treatment, total protein is extracted from the cells.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Mechanisms of Action
The synergistic effects of dihydrochalcones often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Experimental Workflow for Investigating Synergistic Mechanisms
Caption: Workflow for in vitro evaluation of synergistic effects.
Apoptosis Signaling Pathways Modulated by Dihydrochalcones
Dihydrochalcones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as by inducing endoplasmic reticulum (ER) stress.[4]
Caption: Apoptotic pathways activated by dihydrochalcones.
Conclusion
The available scientific evidence strongly suggests that dihydrochalcones, the chemical class to which this compound belongs, possess significant potential for synergistic interactions with conventional anticancer agents. These natural compounds can enhance the cytotoxic and apoptotic effects of chemotherapy drugs in various cancer cell lines. The primary mechanisms underlying these synergistic effects involve the induction of apoptosis through multiple signaling pathways. While direct evidence for this compound is currently unavailable, the data from related dihydrochalcones provide a compelling rationale for further investigation into this compound's potential as a synergistic agent in combination cancer therapy. Future studies should focus on evaluating the efficacy and safety of this compound in combination with a range of chemotherapeutic drugs in preclinical models.
References
- 1. Dihydrochalcones as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sieboldin Extraction Methodologies
For researchers and pharmaceutical scientists, the efficient extraction of bioactive compounds is a critical first step in drug discovery and development. Sieboldin, a flavonoid found in plants such as Rhodiola rosea and Malus sieboldii, has garnered interest for its potential therapeutic properties. This guide provides a head-to-head comparison of various extraction methods for this compound, offering insights into their efficiency, supported by available experimental data and detailed protocols.
Comparative Analysis of Extraction Yields
While direct comparative studies on the extraction of this compound using multiple advanced techniques are limited, data from studies on related flavonoids and total phenolic content from Rhodiola rosea can provide valuable insights. The following table summarizes the quantitative data on the extraction of flavonoids and related compounds from Rhodiola rosea using different methods. It is important to note that the yields of specific compounds like this compound can vary based on the plant material, solvent, and precise experimental conditions.
| Extraction Method | Compound | Plant Material | Solvent | Yield | Reference |
| Accelerated Solvent Extraction (ASE) | Rhodiosin | Rhodiola rosea rhizome | 85% Methanol | ~25.90 mg/100g | [1] |
| Conventional Maceration | Rhodiosin | Rhodiola rosea rhizome | 96% Ethanol | ~25.90 mg/100g | [1] |
| Conventional Maceration | Rhodiosin | Rhodiola rosea rhizome | 70% Ethanol | Lower than 96% Ethanol | [1] |
| Conventional Maceration | Rhodiosin | Rhodiola rosea rhizome | 35% Ethanol | Not detected | [1] |
| Microwave-Assisted Extraction (MAE) | Total Phenolic Content | Camellia japonica flowers | Acidified Ethanol | High (80% overall yield) | [2] |
| Ultrasound-Assisted Extraction (UAE) | Total Phenolic Content | Camellia japonica flowers | Acidified Ethanol | Lower than MAE (56% overall yield) | [2] |
From the available data, Accelerated Solvent Extraction (ASE) with methanol and conventional maceration with high-percentage ethanol show comparable yields for Rhodiosin, a flavonoid structurally related to this compound[1]. Generally, modern techniques like Microwave-Assisted Extraction (MAE) have been shown to provide higher yields of total phenolic compounds in shorter extraction times compared to Ultrasound-Assisted Extraction (UAE)[2][3]. Supercritical Fluid Extraction (SFE) is another green technology, but its efficiency for polar compounds like flavonoids can be lower compared to other methods unless a polar co-solvent is used[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are representative protocols for conventional and advanced extraction methods that can be adapted for this compound extraction.
Conventional Solvent Extraction (Maceration)
This traditional method involves soaking the plant material in a solvent to dissolve the compounds of interest.
Protocol:
-
Sample Preparation: Air-dry and grind the plant material (e.g., Rhodiola rosea rhizomes) to a fine powder.
-
Extraction: Weigh 10 g of the powdered material and place it in a flask. Add 100 mL of 96% ethanol[1].
-
Maceration: Seal the flask and let it stand at room temperature for 24-48 hours, with occasional shaking.
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Analysis: Redissolve a known amount of the extract in a suitable solvent for quantitative analysis by High-Performance Liquid Chromatography (HPLC).
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.
Protocol:
-
Sample Preparation: Prepare the plant material as described for conventional extraction.
-
Extraction: Place 0.5 g of the powdered sample into a microwave extraction vessel. Add 20 mL of an appropriate solvent (e.g., 70% ethanol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave extractor. Set the extraction parameters, for instance, a power of 300 W, a temperature of 60°C, and an extraction time of 10 minutes[5].
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature before opening. Filter the extract.
-
Analysis: Prepare the extract for HPLC analysis as described previously.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and mass transfer.
Protocol:
-
Sample Preparation: Prepare the plant material as for the other methods.
-
Extraction: Suspend 1 g of the powdered sample in 25 mL of a suitable solvent (e.g., 70% ethanol) in a flask.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C)[5].
-
Filtration and Concentration: Filter the mixture and concentrate the extract as in the conventional method.
-
Analysis: Proceed with HPLC analysis.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. For polar compounds like flavonoids, a polar co-solvent is often added.
Protocol:
-
Sample Preparation: Dry and grind the plant material.
-
Extraction: Load the powdered sample into the extraction vessel of the SFE system.
-
Set Parameters: Pressurize the system with CO2 to the desired pressure (e.g., 250 bar) and set the temperature (e.g., 60°C)[6]. If a co-solvent is used (e.g., ethanol), it is pumped into the system at a specific ratio.
-
Extraction and Collection: The supercritical fluid passes through the sample, extracting the compounds. The extract is then depressurized in a collection vessel, where the CO2 becomes a gas and evaporates, leaving the extract behind.
-
Analysis: Dissolve the collected extract for HPLC analysis.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the extraction process and the potential biological activity of this compound, the following diagrams are provided.
Caption: General experimental workflow for this compound extraction.
While specific experimental evidence for this compound's interaction with signaling pathways is still emerging, flavonoids are known to modulate key cellular pathways such as the PI3K/Akt and MAPK pathways. These pathways are critical in regulating cell proliferation, survival, and inflammation.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Inter-laboratory Validation of Sieboldin Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Sieboldin, a flavonoid with significant therapeutic potential, is critical for research, quality control, and formulation development. The selection of a suitable analytical method is a pivotal step that influences the reliability and reproducibility of experimental data. This guide provides an objective comparison of the primary analytical techniques used for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This comparison is supported by typical performance data from validation studies of flavonoids and detailed experimental protocols to assist in the selection and implementation of the most appropriate method for your research needs.
An inter-laboratory validation framework is essential to establish the robustness and reliability of an analytical standard. This process involves a collaborative study where multiple laboratories analyze the same sample to assess the method's precision, accuracy, and reproducibility under different conditions.[1] While a specific large-scale inter-laboratory study for this compound is not yet publicly available, the principles of such validation, as outlined by international guidelines, are applied here to compare the suitability of each method.
Comparison of Analytical Methods for this compound Quantification
The choice of an analytical method for this compound quantification is dependent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and qNMR for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Quantification based on the direct proportionality between the NMR signal integral and the number of protons. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on specific mass transitions. | High, based on unique proton signals in the molecule. |
| Sensitivity (LOD/LOQ) | ng/mL range.[2] | pg/mL to fg/mL range.[3] | µg/mL to mg/mL range. |
| Linearity (r²) | Typically >0.999.[2] | Typically >0.995. | Excellent, often considered a primary ratio method.[4] |
| Precision (%RSD) | Intra-day: <2%, Inter-day: <5%. | Intra-day: <15%, Inter-day: <15%.[3] | Typically <1%.[4] |
| Accuracy (% Recovery) | 98-102%. | 85-115%.[3] | Not applicable in the same way, provides a direct measure of purity.[5][6] |
| Matrix Effect | Can be significant, requires careful sample preparation. | Can be significant, often mitigated by use of internal standards. | Generally low to negligible. |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Throughput | High. | High. | Low to moderate. |
| Primary Application | Routine quality control, content uniformity, stability testing.[7][8][9][10] | Bioanalysis, metabolite identification, trace analysis. | Purity assessment of reference standards, quantification without a specific reference standard.[5][6][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and qNMR.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the routine analysis of flavonoids due to its robustness and cost-effectiveness.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or vortexing. Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of this compound (typically around 280 nm and 330 nm for flavonoids).
-
Injection Volume: 10 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample.
Procedure:
-
Standard and IS Preparation: Prepare stock solutions of this compound and the Internal Standard in methanol. Create calibration standards containing a fixed concentration of the IS and varying concentrations of this compound.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction for biological samples. For plant extracts, a simple dilution and filtration may be sufficient. Add the IS to all samples and standards.
-
LC Conditions:
-
Column: A C18 column with smaller particle size (e.g., <2 µm) is often used for faster analysis.
-
Mobile Phase: Similar to HPLC-UV, using LC-MS grade solvents and additives.
-
Flow Rate: Adjusted based on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, optimized for this compound.
-
Multiple Reaction Monitoring (MRM): Determine the precursor ion (the molecular ion of this compound) and the most abundant product ions after collision-induced dissociation. Set up MRM transitions for both this compound and the IS.
-
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the purity of a substance without the need for a specific reference standard of the same compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
Internal calibrant of known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal calibrant into an NMR tube.[12] Add a precise volume of the deuterated solvent.[12]
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 relaxation time).
-
Use a 90° pulse angle.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal calibrant.
-
-
Purity Calculation: The purity of the this compound sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / MW_calibrant) * (m_calibrant / m_analyte) * P_calibrant
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the calibrant
-
Visualizations
Caption: Workflow for an inter-laboratory validation study of a this compound analytical standard.
Caption: Decision tree for selecting an appropriate analytical method for this compound quantification.
Caption: A generalized signaling pathway potentially modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. rssl.com [rssl.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
Sieboldin's Bioactivity in the Landscape of Apple Polyphenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apples are a rich source of polyphenolic compounds, which are lauded for their potential health benefits, including antioxidant and anti-inflammatory properties. Among these, Sieboldin, a dihydrochalcone, is gaining interest. This guide provides a comparative analysis of the bioactivity of this compound in relation to other prominent apple polyphenols, supported by available experimental data.
Introduction to Apple Polyphenols
The primary classes of polyphenols found in apples include flavonols (e.g., quercetin), dihydrochalcones (e.g., phloretin, phlorizin, and this compound), flavan-3-ols (e.g., epicatechin), and phenolic acids (e.g., chlorogenic acid). The structure of these compounds dictates their bioavailability and biological activity. This compound, chemically known as 3-hydroxyphloretin 4'-O-glucoside, is a glycosylated form of 3-hydroxyphloretin. Its bioactivity is intrinsically linked to its structure and is often compared to its aglycone and other related flavonoids.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of this compound and other major apple polyphenols. It is important to note that direct comparative studies including this compound are limited. Therefore, data from various sources are presented, and direct comparisons should be made with caution due to potential variations in experimental protocols.
Antioxidant Activity
The antioxidant capacity of polyphenols is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.
Table 1: Comparative Antioxidant Activity of Apple Polyphenols
| Compound | Assay | IC50 Value (µM) | Source |
| This compound (as 3-hydroxyphloretin) | - | Data not available | - |
| Quercetin | DPPH | 6.17 - 19.17 | [1][2] |
| ABTS | 1.17 - 49.8 | [3][4] | |
| Phloretin | DPPH | ~10,000 | [5] |
| ABTS | ~4,540 | [5] | |
| Phlorizin | DPPH | > Phloretin | [6] |
| ABTS | Data not available | ||
| Chlorogenic Acid | DPPH | Data varies widely | [7] |
| ABTS | Data varies widely | [8] | |
| Epicatechin | - | Data not available | - |
Anti-inflammatory Activity
The anti-inflammatory effects of polyphenols are often assessed by their ability to inhibit key inflammatory mediators and pathways, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway.
Table 2: Comparative Anti-inflammatory Activity of Apple Polyphenols
| Compound | Target/Assay | Inhibition Data | Source |
| This compound | - | Data not available | - |
| Quercetin | COX-2 | Strong inhibition | [9] |
| NF-κB | Inhibition of activation | [10] | |
| Phloretin | COX-2 | Inhibition of expression | [11] |
| NF-κB | Suppression of nuclear translocation | [11] | |
| Epicatechin | COX-2 | Attenuated expression | [12] |
| NF-κB | Inhibition | [13] | |
| Chlorogenic Acid | NF-κB | Curtails pathway | [14] |
Note: Specific IC50 values for the anti-inflammatory activity of these compounds are not consistently reported across studies, which often focus on mechanistic aspects.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for common antioxidant and anti-inflammatory assays based on the reviewed literature.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of Reagents : A stock solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.
-
Reaction Mixture : A specific volume of the DPPH stock solution is mixed with a small volume of the test compound solution. A control is prepared with the solvent instead of the test compound.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
NF-κB Activation Assay (Reporter Gene Assay)
This assay is used to determine the effect of a compound on the activation of the NF-κB signaling pathway, often induced by an inflammatory stimulus like lipopolysaccharide (LPS).
-
Cell Culture and Transfection : A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is cultured. The cells are then transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treatment : The transfected cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation : The cells are then stimulated with an inflammatory agent (e.g., TNF-α or LPS) to induce NF-κB activation.
-
Cell Lysis and Luciferase Assay : After a defined incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis : The inhibitory effect of the compound on NF-κB activation is determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a simplified signaling pathway and a typical experimental workflow.
Caption: General experimental workflow for assessing the bioactivity of apple polyphenols.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition by polyphenols.
Conclusion
While this compound is structurally related to other bioactive dihydrochalcones in apples, there is a notable lack of direct comparative studies quantifying its specific antioxidant and anti-inflammatory effects. The available data for related compounds like phloretin suggest that the dihydrochalcone class possesses significant bioactivity. However, the glycosylation of this compound may influence its properties, including solubility and bioavailability, which in turn affects its biological actions. Further research is imperative to elucidate the precise bioactivity profile of this compound and to enable a direct and comprehensive comparison with other major apple polyphenols. Such studies will be invaluable for understanding the full therapeutic potential of apple-derived compounds.
References
- 1. Enzymatic Production of 3-OH Phlorizin, a Possible Bioactive Polyphenol from Apples, by Bacillus megaterium CYP102A1 via Regioselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 5. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid Phloretin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Sieboldin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational and disposal plan for Sieboldin, a dihydrochalcone compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of similar chemical substances and general laboratory waste management principles.
Core Principle: Treat as Hazardous Chemical Waste
Until a comprehensive toxicological and environmental impact profile for this compound is established, it must be managed as a hazardous chemical waste. This approach ensures the highest level of safety and compliance with regulatory standards. Evaporation, disposal down the sanitary sewer, or discarding in regular trash are strictly prohibited.
Quantitative Data on Chemical Waste Handling
| Parameter | Guideline | Rationale |
| Waste Accumulation Time | Do not exceed institutional limits (typically 90-180 days). | To prevent degradation of the container and unknown reactions over time. |
| Container Fill Level | Do not fill beyond 90% capacity. | To allow for vapor expansion and prevent spills. |
| pH of Aqueous Waste | Neutralize to a pH between 6.0 and 9.0 before collection. | To prevent corrosion of containers and drainage systems if accidental release occurs, and for safe handling by waste management personnel. |
| Segregation | Do not mix with incompatible waste streams (e.g., strong acids, bases, oxidizers). | To prevent dangerous chemical reactions. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of unwanted, expired, or surplus this compound and its contaminated materials.
I. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
II. Waste Identification and Segregation
-
Classify Waste: All forms of this compound, including the pure compound (solid), solutions, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper, vials), must be classified as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid this compound Waste: Collect in a designated, properly labeled, and sealed container.
-
This compound Solutions: Collect in a separate, compatible, and labeled liquid waste container. If dissolved in a combustible solvent, it may be suitable for incineration.[1]
-
Contaminated Lab Supplies: Place in a designated solid waste container lined with a chemically resistant bag.
-
III. Waste Container Management
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the primary hazard(s) (if known, otherwise state "Caution: Chemical of Unknown Toxicity"), and the accumulation start date.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.
IV. Disposal Procedure
-
Arrange for Pickup: Once the waste container is full or the accumulation time limit is approaching, schedule a pickup with your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Professional Disposal: The recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be carried out by a licensed disposal company.
V. Spill and Decontamination Procedures
-
Spill Cleanup: In the event of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid raising dust and place it in the designated solid waste container.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials should be disposed of as hazardous waste.
-
Empty Container Disposal: "Empty" containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed. The rinsate from the first rinse is considered hazardous and must be collected. Subsequent rinses may be permissible for drain disposal if local regulations allow, but it is best practice to collect all rinsates as hazardous waste.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
